molecular formula C18H21ClFNO3 B12278035 Desmethylene paroxetine hydrochloride

Desmethylene paroxetine hydrochloride

Numéro de catalogue: B12278035
Poids moléculaire: 353.8 g/mol
Clé InChI: GIPUDSSHAJOHQK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Desmethylene paroxetine hydrochloride is a useful research compound. Its molecular formula is C18H21ClFNO3 and its molecular weight is 353.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C18H21ClFNO3

Poids moléculaire

353.8 g/mol

Nom IUPAC

4-[[4-(4-fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride

InChI

InChI=1S/C18H20FNO3.ClH/c19-14-3-1-12(2-4-14)16-7-8-20-10-13(16)11-23-15-5-6-17(21)18(22)9-15;/h1-6,9,13,16,20-22H,7-8,10-11H2;1H

Clé InChI

GIPUDSSHAJOHQK-UHFFFAOYSA-N

SMILES canonique

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC(=C(C=C3)O)O.Cl

Origine du produit

United States

Foundational & Exploratory

Synthesis and Characterization of Desmethylene Paroxetine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Desmethylene paroxetine hydrochloride, a major urinary metabolite of the selective serotonin reuptake inhibitor (SSRI), Paroxetine. This document details a proposed synthetic pathway, experimental protocols, and a complete characterization workflow. All quantitative data is summarized in structured tables, and key processes are visualized using workflow diagrams.

Introduction

Desmethylene paroxetine, also known as Paroxetine catechol, is a significant metabolite of Paroxetine. Its chemical formula is C₁₈H₂₁ClFNO₃ with a molecular weight of 353.8 g/mol . The formation of this metabolite in vivo occurs through the demethylenation of the methylenedioxy group of Paroxetine. Understanding the synthesis and properties of this metabolite is crucial for comprehensive drug metabolism studies, impurity profiling, and the development of analytical standards for toxicological and forensic analysis.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process starting from the key intermediate, (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. The proposed pathway involves the protection of the piperidine nitrogen, etherification with a protected catechol, and subsequent deprotection steps to yield the final hydrochloride salt.

Synthetic Pathway

Synthesis_Pathway A (3S,4R)-4-(4-Fluorophenyl) -3-hydroxymethyl -1-methylpiperidine B N-Demethylation & N-Boc Protection A->B 1. Phenyl Chloroformate 2. (Boc)2O C N-Boc-(3S,4R)-4 -(4-Fluorophenyl) -3-hydroxymethylpiperidine B->C D Activation of Hydroxyl Group (e.g., Mesylation) C->D MsCl, Et3N E Activated Intermediate D->E F Etherification with Protected Catechol (e.g., 3,4-Dibenzyloxy-phenol) E->F NaH G Protected Desmethylene Paroxetine Derivative F->G H Deprotection of Phenolic Hydroxyls (e.g., Hydrogenolysis) G->H H2, Pd/C I N-Boc-Desmethylene Paroxetine H->I J Boc Deprotection & HCl Salt Formation I->J HCl in Ether K Desmethylene Paroxetine Hydrochloride J->K Characterization_Workflow cluster_purity Purity cluster_structure Structure cluster_physicochemical Properties A Synthesized Desmethylene Paroxetine HCl B Purity Assessment A->B C Structural Elucidation A->C D Physicochemical Properties A->D E HPLC/UPLC B->E F LC-MS B->F G 1H NMR & 13C NMR C->G H Mass Spectrometry (HRMS) C->H I FT-IR Spectroscopy C->I J Melting Point D->J K Solubility D->K L Final Characterized Compound

Pharmacological Profile of Desmethylene Paroxetine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylene paroxetine hydrochloride, also known as paroxetine catechol, is the primary human urinary metabolite of paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and anxiety disorders.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its known effects on key monoamine transporters, outlining its metabolic pathway, and detailing relevant experimental protocols. While extensive pharmacological data is available for the parent compound, paroxetine, this guide focuses on consolidating the current understanding of its major metabolite. Available data consistently indicates that this compound is pharmacologically inactive or possesses significantly attenuated activity compared to paroxetine.

Introduction

Paroxetine exerts its therapeutic effects by potently and selectively inhibiting the serotonin transporter (SERT), leading to increased serotonergic neurotransmission.[3][4] The metabolism of paroxetine is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. The primary metabolic pathway involves the demethylenation of the methylenedioxy group of paroxetine, a reaction predominantly catalyzed by the cytochrome P450 isoenzyme CYP2D6, to form this compound.[5] This catechol intermediate is then subject to further metabolism, including O-methylation.[2] Understanding the pharmacological activity of this major metabolite is crucial for a complete characterization of paroxetine's in vivo effects.

Pharmacological Profile

Mechanism of Action

The primary pharmacological target of paroxetine is the serotonin transporter (SERT).[3][4] By blocking SERT, paroxetine inhibits the reuptake of serotonin from the synaptic cleft, thereby enhancing and prolonging its neurotransmitter action. While paroxetine is highly selective for SERT, it has significantly lower affinity for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[6]

The pharmacological activity of this compound is reported to be substantially lower than that of the parent compound. Multiple sources state that the metabolites of paroxetine are essentially inactive, with potencies at most 1/50th that of paroxetine for inhibiting serotonin uptake.[1] Other reports describe the metabolites as being devoid of pharmacological activity.[7] This significant reduction in activity suggests that this compound does not meaningfully contribute to the therapeutic effects of paroxetine.

Data Presentation: Binding Affinities and Functional Inhibition

Table 1: Monoamine Transporter Binding Affinities (Ki)

CompoundSERT (Ki, nM)NET (Ki, nM)DAT (Ki, nM)
Paroxetine~0.1-1.0~20-50~100-300
This compoundNot Reported (Significantly Reduced Affinity)Not Reported (Significantly Reduced Affinity)Not Reported (Significantly Reduced Affinity)

Table 2: Monoamine Reuptake Inhibition (IC50)

CompoundSerotonin Reuptake (IC50, nM)Norepinephrine Reuptake (IC50, nM)Dopamine Reuptake (IC50, nM)
Paroxetine~0.1-1.0~30-100~200-500
This compoundNot Reported (Significantly Reduced Potency)Not Reported (Significantly Reduced Potency)Not Reported (Significantly Reduced Potency)

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of compounds like paroxetine and its metabolites.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human recombinant SERT, NET, or DAT, or from specific brain regions of laboratory animals (e.g., rat striatum for DAT).

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing appropriate ions is used.

  • Radioligand: A specific radiolabeled ligand for each transporter is utilized (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT).

  • Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound (e.g., this compound) are incubated with the prepared cell membranes at a specific temperature (e.g., room temperature or 4°C) for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled inhibitor. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Synaptosomal Reuptake Assays

Objective: To determine the functional potency (IC50) of a test compound to inhibit the reuptake of neurotransmitters into synaptosomes.

Methodology:

  • Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from specific brain regions of laboratory animals (e.g., rat cerebral cortex for serotonin and norepinephrine uptake, striatum for dopamine uptake).

  • Assay Buffer: A physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) is used.

  • Radiolabeled Neurotransmitter: A radiolabeled neurotransmitter ([³H]serotonin, [³H]norepinephrine, or [³H]dopamine) is used as the substrate for the respective transporter.

  • Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound (e.g., this compound) or vehicle.

  • Initiation of Uptake: The uptake reaction is initiated by the addition of the radiolabeled neurotransmitter.

  • Incubation: The mixture is incubated for a short period at a physiological temperature (e.g., 37°C).

  • Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Quantification: The radioactivity accumulated within the synaptosomes is measured by scintillation counting.

  • Data Analysis: Non-specific uptake is determined in the presence of a known potent reuptake inhibitor or by conducting the assay at 4°C. The IC50 value is calculated from the concentration-response curve.

Mandatory Visualizations

Signaling and Metabolic Pathways

paroxetine_metabolism Paroxetine Paroxetine CYP2D6 CYP2D6 Paroxetine->CYP2D6 Demethylenation Metabolite This compound (Paroxetine Catechol) Conjugation Further Conjugation (Methylation, Glucuronidation) Metabolite->Conjugation CYP2D6->Metabolite Excretion Excretion Conjugation->Excretion

Caption: Metabolic pathway of paroxetine to this compound.

ssri_mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_vesicle->Serotonin Release SERT SERT Serotonin->SERT Reuptake Receptor Serotonin Receptor Serotonin->Receptor Binding Paroxetine Paroxetine Paroxetine->SERT Inhibition

Caption: Mechanism of action of Paroxetine at the serotonergic synapse.

Conclusion

This compound is the principal metabolite of paroxetine, formed via CYP2D6-mediated metabolism. The available scientific literature consistently indicates that this metabolite is pharmacologically inactive or possesses substantially reduced potency at the serotonin transporter compared to the parent drug. Consequently, it is unlikely to contribute significantly to the therapeutic efficacy of paroxetine. Further research would be required to definitively quantify the binding affinities and functional activities of this compound at monoamine transporters. The experimental protocols and pathway diagrams provided in this guide offer a framework for such investigations and for a deeper understanding of the overall pharmacology of paroxetine.

References

Desmethylene Paroxetine Hydrochloride: A Comprehensive Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of desmethylene paroxetine hydrochloride, the primary metabolite of the well-known selective serotonin reuptake inhibitor (SSRI), paroxetine. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, neurobiology, and medicinal chemistry.

Executive Summary

Paroxetine is a potent and selective inhibitor of the serotonin transporter (SERT), a mechanism that is central to its therapeutic efficacy in treating depressive and anxiety disorders.[1][2] The metabolism of paroxetine is extensive, primarily mediated by the cytochrome P450 isoenzyme CYP2D6, leading to the formation of several metabolites.[3][4][5] The principal initial step in this metabolic cascade is the demethylenation of the methylenedioxy group of paroxetine, resulting in a catechol intermediate known as desmethylene paroxetine.[6] Subsequent methylation and conjugation reactions produce further metabolites.[4][5]

A critical aspect of paroxetine's pharmacological profile is that its metabolites, including desmethylene paroxetine, are considered to be essentially pharmacologically inactive.[3][7][8] Regulatory filings and scientific literature consistently report that these metabolites possess no more than 1/50th the potency of the parent compound at inhibiting serotonin reuptake.[7] This technical guide will further elucidate the metabolic pathway of paroxetine, present the available quantitative data on the pharmacological activity of paroxetine and its metabolites, and provide detailed experimental protocols for the key assays used to determine this activity.

Paroxetine Metabolism

The biotransformation of paroxetine to desmethylene paroxetine is a crucial step in its clearance from the body. This process is primarily catalyzed by the CYP2D6 enzyme in the liver.[4][6] The metabolic pathway can be visualized as follows:

paroxetine_metabolism paroxetine Paroxetine desmethylene Desmethylene Paroxetine (Catechol Intermediate) paroxetine->desmethylene CYP2D6 (Demethylenation) metabolites Conjugated Metabolites (Glucuronide and Sulfate) desmethylene->metabolites Methylation & Conjugation

Paroxetine Metabolic Pathway

Quantitative Pharmacological Data

CompoundTargetAssay TypeValueReference
Paroxetine SERTBinding Affinity (Ki)0.72 nM[9][10]
NETBinding Affinity (Ki)~350 nM[11]
DATBinding Affinity (Ki)~1100 nM[11]
Desmethylene Paroxetine SERTReuptake Inhibition>50-fold less potent than paroxetine[7]

Mechanism of Action of this compound

Based on the available data, the mechanism of action of this compound is characterized by a significantly diminished affinity for and inhibition of the serotonin transporter compared to the parent compound, paroxetine. With a potency of less than 1/50th of paroxetine, its contribution to the overall pharmacological effect of paroxetine administration is considered negligible.[7] This pronounced reduction in activity renders it "essentially inactive" at clinically relevant concentrations.[7] Therefore, the primary role of the metabolic conversion of paroxetine to desmethylene paroxetine is detoxification and facilitation of excretion, rather than therapeutic action.

Experimental Protocols

The determination of the pharmacological activity of compounds like paroxetine and its metabolites relies on standardized in vitro assays. The following are detailed methodologies for two key types of experiments.

Radioligand Binding Assay for SERT Affinity

This assay determines the binding affinity (Ki) of a test compound to the serotonin transporter.

binding_assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis membranes Prepare cell membranes expressing SERT incubate Incubate membranes, radioligand, and test compound to equilibrium membranes->incubate radioligand Prepare radioligand solution (e.g., [3H]citalopram) radioligand->incubate test_compound Prepare serial dilutions of test compound test_compound->incubate filter Rapid filtration to separate bound and free radioligand incubate->filter wash Wash filters with ice-cold buffer filter->wash count Quantify radioactivity on filters (scintillation counting) wash->count ic50 Calculate IC50 value count->ic50 ki Calculate Ki value using Cheng-Prusoff equation ic50->ki

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation: Cell membranes from a stable cell line expressing the human serotonin transporter (hSERT) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate buffer.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]citalopram) and varying concentrations of the test compound (this compound).

  • Incubation: The plate is incubated at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed multiple times with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Synaptosome Neurotransmitter Reuptake Assay

This assay measures the functional inhibition of serotonin reuptake into presynaptic nerve terminals.

reuptake_assay cluster_prep Preparation cluster_incubation Incubation & Uptake cluster_termination Termination & Counting cluster_analysis Data Analysis synaptosomes Isolate synaptosomes from brain tissue preincubate Pre-incubate synaptosomes with test compound synaptosomes->preincubate radiolabeled_5ht Prepare [3H]serotonin solution initiate_uptake Add [3H]serotonin to initiate uptake radiolabeled_5ht->initiate_uptake test_compound Prepare serial dilutions of test compound test_compound->preincubate preincubate->initiate_uptake terminate Terminate uptake by rapid filtration initiate_uptake->terminate wash Wash filters with ice-cold buffer terminate->wash count Quantify radioactivity in synaptosomes wash->count ic50 Calculate IC50 value for reuptake inhibition count->ic50

Synaptosome Reuptake Assay Workflow

Methodology:

  • Synaptosome Preparation: Synaptosomes, which are resealed presynaptic nerve terminals, are isolated from specific brain regions (e.g., striatum or cortex) of rodents by homogenization and differential centrifugation.

  • Assay Setup: The synaptosomal preparation is pre-incubated with various concentrations of the test compound (this compound) in a physiological buffer.

  • Uptake Initiation: The reuptake process is initiated by the addition of a low concentration of radiolabeled serotonin (e.g., [³H]5-HT).

  • Incubation: The mixture is incubated for a short period at 37°C to allow for the uptake of the radiolabeled serotonin into the synaptosomes.

  • Termination: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radioactivity.

  • Quantification: The amount of radioactivity taken up by the synaptosomes is measured by scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the serotonin uptake (IC50) is calculated.

Conclusion

References

In Vitro Activity of Desmethylene Paroxetine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions. Its therapeutic effects are primarily attributed to its high-affinity inhibition of the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft. Following administration, paroxetine is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme. The initial and principal metabolic step is the demethylenation of the methylenedioxy group, forming a catechol intermediate known as desmethylene paroxetine.[1][2][3] This catechol metabolite is subsequently conjugated with glucuronic acid and sulfate for excretion.[4][5]

This technical guide provides a comprehensive overview of the in vitro activity of desmethylene paroxetine hydrochloride, the primary metabolite of paroxetine. It summarizes the available data on its interaction with key monoamine transporters, outlines standard experimental protocols for assessing its activity, and provides visual representations of its metabolic pathway and relevant experimental workflows.

Core Activity Profile

While paroxetine is a highly potent inhibitor of SERT, its metabolites, including desmethylene paroxetine, are generally considered to be pharmacologically inactive or possess significantly reduced potency compared to the parent compound.[2][4][6] Published literature consistently indicates that the metabolites of paroxetine do not contribute significantly to its clinical efficacy.[2][6] In rat synaptosomes, the glucuronide and sulfate conjugates of the catechol metabolite have been shown to be thousands of times less potent than paroxetine itself.[4][5]

Quantitative in vitro data for this compound is scarce in peer-reviewed literature. The primary focus of most pharmacological studies has been on the parent drug, paroxetine.

Quantitative Data Summary

Due to the limited availability of published quantitative in vitro data for this compound, a comprehensive comparative table cannot be constructed at this time. The following table reflects the general understanding of its activity profile.

TargetParameterValueSource
Serotonin Transporter (SERT)Ki / IC50Significantly higher than paroxetine (low potency)General literature consensus[2][4][6]
Norepinephrine Transporter (NET)Ki / IC50Weak activity reportedGeneral literature consensus
Dopamine Transporter (DAT)Ki / IC50Weak activity reportedGeneral literature consensus

Experimental Protocols

The in vitro activity of compounds like this compound is typically assessed using a variety of standard assays. The following are detailed methodologies for key experiments that would be employed to determine its pharmacological profile.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Methodology:

  • Membrane Preparation:

    • Cell lines stably expressing the human recombinant SERT, NET, or DAT are cultured and harvested.

    • Alternatively, brain regions rich in these transporters (e.g., striatum for DAT, cerebral cortex for NET, brainstem for SERT) are dissected from laboratory animals (e.g., rats, mice).

    • The cells or tissues are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes. The resulting membrane preparations are washed and stored at -80°C.

  • Binding Reaction:

    • Membrane preparations are incubated with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) at a fixed concentration.

    • A range of concentrations of the test compound (this compound) are added to compete with the radioligand for binding to the transporter.

    • Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter (e.g., fluoxetine for SERT, desipramine for NET, GBR 12909 for DAT).

  • Separation and Detection:

    • The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition binding data.

    • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Neurotransmitter Uptake Inhibition Assays

Objective: To determine the functional potency (IC50) of this compound to inhibit the uptake of serotonin, norepinephrine, or dopamine into synaptosomes or transfected cells.

Methodology:

  • Synaptosome or Cell Preparation:

    • Synaptosomes (nerve terminals) are prepared from specific brain regions of laboratory animals by homogenization and differential centrifugation.

    • Alternatively, cell lines stably expressing the human recombinant SERT, NET, or DAT are used.

  • Uptake Assay:

    • Synaptosomes or cells are pre-incubated with a range of concentrations of the test compound (this compound).

    • A radiolabeled neurotransmitter ([³H]serotonin, [³H]norepinephrine, or [³H]dopamine) is added to initiate the uptake reaction.

    • The uptake is allowed to proceed for a short period at a controlled temperature (e.g., 37°C).

    • Non-specific uptake is determined by conducting the assay at 4°C or in the presence of a high concentration of a known potent inhibitor.

  • Termination and Measurement:

    • The uptake reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

    • The radioactivity accumulated inside the synaptosomes or cells is measured by liquid scintillation counting.

  • Data Analysis:

    • The specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

    • The IC50 value, the concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake, is determined by non-linear regression analysis.

Visualizations

Signaling and Metabolic Pathways

Metabolic_Pathway Paroxetine Paroxetine Desmethylene_Paroxetine Desmethylene Paroxetine (Catechol Intermediate) Paroxetine->Desmethylene_Paroxetine CYP2D6 (Demethylenation) Conjugated_Metabolites Conjugated Metabolites (Glucuronide and Sulfate) Desmethylene_Paroxetine->Conjugated_Metabolites Conjugation (Methylation, Glucuronidation, Sulfation) Excretion Excretion Conjugated_Metabolites->Excretion

Caption: Metabolic pathway of paroxetine to desmethylene paroxetine and subsequent conjugated metabolites.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Desmethylene Paroxetine HCl Solutions Incubation Incubate Membranes/Synaptosomes with Radioligand and Test Compound Compound_Prep->Incubation Membrane_Prep Prepare Transporter-Rich Membranes or Synaptosomes Membrane_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Unbound Ligand Incubation->Filtration Scintillation Measure Radioactivity with Liquid Scintillation Counter Filtration->Scintillation IC50_Calc Calculate IC50 Values (Non-linear Regression) Scintillation->IC50_Calc Ki_Calc Calculate Ki Values (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Caption: General experimental workflow for in vitro binding and uptake inhibition assays.

Conclusion

This compound is the primary metabolite of paroxetine, formed via CYP2D6-mediated demethylenation. The available scientific literature indicates that this metabolite is pharmacologically weak, with significantly lower affinity and potency for monoamine transporters compared to the parent compound, paroxetine. This low activity suggests that desmethylene paroxetine does not make a substantial contribution to the therapeutic effects of paroxetine. Further detailed in vitro pharmacological studies would be necessary to provide a more precise quantitative characterization of its activity profile. The experimental protocols described herein represent the standard methodologies for such investigations.

References

Desmethylene Paroxetine Hydrochloride: An In-depth Technical Guide on its Role as a Serotonin Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and other psychiatric disorders. Its therapeutic action is primarily attributed to its high affinity for the serotonin transporter (SERT), which leads to an increase in the extracellular concentration of serotonin in the synaptic cleft. The metabolism of paroxetine in humans predominantly occurs in the liver, leading to the formation of several metabolites, with desmethylene paroxetine being a major urinary metabolite. This technical guide provides an in-depth analysis of desmethylene paroxetine hydrochloride, focusing on its potential as a serotonin reuptake inhibitor. Through a comprehensive review of available data, this document will detail its chemical properties, metabolic pathway, and critically, its pharmacological activity at the serotonin transporter. Experimental protocols for assessing serotonin reuptake inhibition are provided, alongside visualizations of key biological and experimental processes.

Introduction

Selective serotonin reuptake inhibitors (SSRIs) have revolutionized the pharmacological treatment of major depressive disorder and anxiety disorders. Paroxetine is a highly potent SSRI with a strong binding affinity for the serotonin transporter (SERT).[1][2] The biotransformation of paroxetine is a critical aspect of its pharmacology, influencing its pharmacokinetic profile and potential for drug-drug interactions. The primary metabolic pathway involves the demethylenation of the methylenedioxy group, resulting in a catechol intermediate that is subsequently conjugated.[3] Desmethylene paroxetine is a key product of this initial metabolic step.[4]

This guide aims to provide a detailed technical overview of this compound, with a specific focus on its activity as a serotonin reuptake inhibitor. Understanding the pharmacological profile of major metabolites is crucial in drug development for assessing their potential contribution to the therapeutic effect or side-effect profile of the parent drug.

Chemical and Physical Properties

PropertyValue
Chemical Name (3S,4R)-3-((benzo[d][5][6]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine hydrochloride
Molecular Formula C₁₈H₂₀FNO₃ · HCl
Molecular Weight 353.8 g/mol
CAS Number 1394861-12-1
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol and DMSO

Metabolism of Paroxetine to Desmethylene Paroxetine

Paroxetine undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2D6.[3] The initial and principal metabolic transformation is the oxidative cleavage of the methylenedioxy bridge of the paroxetine molecule. This demethylenation reaction yields a catechol intermediate, which is desmethylene paroxetine.[7] This metabolite is then further metabolized through conjugation with glucuronic acid and sulfate before being excreted in the urine.[3]

Paroxetine Paroxetine CYP2D6 CYP2D6 Paroxetine->CYP2D6 Desmethylene_Paroxetine Desmethylene Paroxetine (Catechol Intermediate) CYP2D6->Desmethylene_Paroxetine Oxidative Demethylenation Conjugation Conjugation (Glucuronidation, Sulfation) Desmethylene_Paroxetine->Conjugation Excretion Urinary Excretion Conjugation->Excretion

Metabolic pathway of paroxetine to desmethylene paroxetine.

Serotonin Reuptake Inhibition Profile

A critical question for any metabolite of a psychoactive drug is its own pharmacological activity. In the case of desmethylene paroxetine, the available evidence consistently indicates that it is substantially less potent as a serotonin reuptake inhibitor compared to its parent compound, paroxetine.

Quantitative Data

For comparative purposes, the binding affinity of paroxetine for the serotonin transporter is well-established and exceptionally high.

CompoundTargetBinding Affinity (Kᵢ)
ParoxetineSerotonin Transporter (SERT)~0.1-1 nM[2]
Desmethylene ParoxetineSerotonin Transporter (SERT)> 50 nM (estimated based on >50-fold lower potency)

Note: The Kᵢ for desmethylene paroxetine is an estimation based on the reported relative potency.

Experimental Protocols

To determine the serotonin reuptake inhibitory activity of a compound like this compound, two primary types of in vitro assays are commonly employed: radioligand binding assays and serotonin reuptake inhibition assays.

Radioligand Binding Assay for Serotonin Transporter (SERT)

This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to SERT.

Objective: To determine the binding affinity (Kᵢ) of desmethylene paroxetine for SERT.

Materials:

  • Radioligand: [³H]Citalopram (a high-affinity SERT ligand)[6]

  • Receptor Source: Membranes prepared from cells expressing human SERT (e.g., HEK293 cells) or rat brain synaptosomes.[6]

  • Test Compound: this compound

  • Reference Compound: Paroxetine hydrochloride

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4[6]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • Glass Fiber Filters (e.g., Whatman GF/B)

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspension and centrifugation. Finally, resuspend the washed membrane pellet in fresh assay buffer to a specific protein concentration.[11]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Membrane preparation

    • A fixed concentration of [³H]Citalopram (typically near its Kd value)

    • Varying concentrations of the test compound (desmethylene paroxetine) or reference compound (paroxetine).

    • For determining non-specific binding, a high concentration of a known SERT inhibitor (e.g., fluoxetine) is used instead of the test compound.[6]

    • For total binding, only the membrane preparation and radioligand are added.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[6]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the test compound concentration. Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.[12]

cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation & Measurement cluster_3 Data Analysis Membrane_Prep Membrane Preparation (SERT source) Incubation Incubate: - Membranes - [3H]Citalopram - Test Compound Membrane_Prep->Incubation Radioligand_Prep Prepare [3H]Citalopram Radioligand_Prep->Incubation Compound_Prep Prepare Test Compound (Desmethylene Paroxetine) Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate IC50 and Ki Counting->Analysis

Workflow for a radioligand binding assay.
Serotonin Reuptake Inhibition Assay

This functional assay directly measures the inhibition of serotonin transport into synaptosomes or cells.

Objective: To determine the functional potency (IC₅₀) of desmethylene paroxetine to inhibit serotonin uptake.

Materials:

  • Radiolabeled Substrate: [³H]Serotonin ([³H]5-HT)

  • Cell/Tissue Source: Rat brain synaptosomes or JAR cells (a human cell line endogenously expressing SERT).[13]

  • Test Compound: this compound

  • Reference Compound: Paroxetine hydrochloride

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer

  • Stopping Solution: Ice-cold assay buffer

  • Scintillation Cocktail

  • Glass Fiber Filters

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Synaptosome/Cell Preparation: Prepare synaptosomes from rat brain tissue by homogenization and differential centrifugation.[14] If using cells, culture them to an appropriate density in 96-well plates.

  • Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of the test compound (desmethylene paroxetine) or reference compound (paroxetine) for a short period (e.g., 10-15 minutes) at 37°C.[15]

  • Initiation of Uptake: Add a fixed concentration of [³H]5-HT to initiate the uptake reaction.

  • Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C to allow for serotonin uptake.[15] The incubation time should be within the linear range of uptake.

  • Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters and washing with ice-cold stopping solution.

  • Counting: Measure the radioactivity retained on the filters, which represents the amount of [³H]5-HT taken up by the synaptosomes or cells.

  • Data Analysis: Determine the percentage of inhibition of [³H]5-HT uptake at each concentration of the test compound compared to the control (no inhibitor). Plot the percent inhibition versus the log of the test compound concentration and use non-linear regression to calculate the IC₅₀ value.

Serotonin Transporter Signaling Pathway

The therapeutic effect of SSRIs is mediated by their interaction with the serotonin transporter at the presynaptic terminal of serotonergic neurons.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan _5HTP 5-HTP Tryptophan->_5HTP TPH Serotonin_Vesicle Serotonin (in vesicles) _5HTP->Serotonin_Vesicle AADC Serotonin_Synapse Serotonin Serotonin_Vesicle->Serotonin_Synapse Release SERT SERT (Serotonin Transporter) Serotonin_Synapse->SERT Reuptake Receptor 5-HT Receptors Serotonin_Synapse->Receptor Binding Signaling Downstream Signaling Receptor->Signaling Desmethylene_Paroxetine Desmethylene Paroxetine Desmethylene_Paroxetine->SERT Negligible Inhibition

Serotonin reuptake at the synapse and the negligible effect of desmethylene paroxetine.

In a normal physiological state, serotonin is released from the presynaptic neuron into the synaptic cleft, where it can bind to postsynaptic 5-HT receptors to propagate a signal. The action of serotonin is terminated by its reuptake into the presynaptic neuron via the serotonin transporter (SERT). SSRIs, like paroxetine, bind to SERT and block this reuptake process, thereby increasing the concentration and duration of action of serotonin in the synapse. As illustrated in the diagram, desmethylene paroxetine has a negligible inhibitory effect on SERT, and therefore does not significantly impact this pathway.

Conclusion

This compound is a major metabolite of the potent SSRI, paroxetine. While its chemical structure bears resemblance to the parent compound, the available pharmacological data consistently demonstrate that it is essentially inactive as a serotonin reuptake inhibitor. Its potency is estimated to be at least 50 times lower than that of paroxetine.[10] Therefore, it is highly unlikely that desmethylene paroxetine contributes to the therapeutic effects of paroxetine. This technical guide has provided the relevant background, comparative data, and detailed experimental protocols for assessing serotonin reuptake inhibition. For researchers and drug development professionals, the case of desmethylene paroxetine underscores the importance of thoroughly characterizing the pharmacological activity of major metabolites to fully understand the clinical profile of a parent drug. Future research in this area would be better directed towards understanding the potential role of this metabolite in other biological processes or its utility as a biomarker for paroxetine metabolism.

References

The Metabolic Fate of Paroxetine in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), is widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions. A thorough understanding of its metabolic disposition in humans is critical for optimizing therapeutic efficacy, minimizing adverse drug reactions, and guiding further drug development. This technical guide provides an in-depth overview of the primary metabolites of paroxetine in humans, complete with quantitative data, detailed experimental protocols, and visualizations of the metabolic pathways.

Primary Metabolic Pathways of Paroxetine

Paroxetine undergoes extensive metabolism in the liver, primarily mediated by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6), with minor contributions from other CYP isoforms such as CYP3A4, CYP1A2, and CYP2C19.[1][2][3] The metabolic cascade involves two main phases:

  • Phase I Metabolism (Oxidation and Methylation): The initial and rate-limiting step is the oxidation of the methylenedioxy group of paroxetine, catalyzed predominantly by CYP2D6, to form an unstable catechol intermediate.[2][4] This intermediate is then rapidly methylated by Catechol-O-methyltransferase (COMT) to yield two primary methoxy metabolites:

    • M-I (BRL 36610): (3S,4R)-4-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine

    • M-II (BRL 36583): (3S,4R)-4-(4-fluorophenyl)-3-(3-hydroxy-4-methoxyphenoxymethyl)piperidine[2]

  • Phase II Metabolism (Conjugation): The phenolic hydroxyl groups of the catechol intermediate and the methoxy metabolites (M-I and M-II) undergo extensive conjugation with glucuronic acid (glucuronidation) and sulfate (sulfation) to form highly polar and readily excretable conjugates.[4][5] These conjugates are considered the major metabolites of paroxetine found in circulation and are pharmacologically inactive.[4][5]

Another identified metabolite is:

  • M-III (BRL 35961): (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine[2]

The primary metabolites of paroxetine are considered to be at least 50 times less potent than the parent compound in inhibiting serotonin uptake and are therefore considered pharmacologically inactive.[6]

Quantitative Data on Paroxetine and its Metabolites

The following tables summarize the available quantitative data on the pharmacokinetic parameters and excretion of paroxetine and its primary metabolites in humans.

Table 1: Pharmacokinetic Parameters of Paroxetine and HM Paroxetine (M-I) after a Single 20 mg Oral Dose in Healthy Male Volunteers [7]

AnalyteMean Peak Plasma Concentration (Cmax) (µg/L)
Paroxetine8.60
HM Paroxetine (M-I)92.40

Table 2: Excretion of Paroxetine and its Metabolites in Humans after a Single 30 mg Oral Dose (over a 10-day period)

Excretion RouteFormPercentage of Dose
Urine Total ~64%
Unchanged Paroxetine~2%
Metabolites~62%
Feces Total ~36%
Unchanged Paroxetine<1%
MetabolitesMajority

Experimental Protocols

Quantification of Paroxetine and its Metabolites in Human Plasma by LC-MS/MS

This protocol describes a general method for the simultaneous quantification of paroxetine and its primary metabolites in human plasma.

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of human plasma, add an internal standard solution (e.g., deuterated paroxetine).

  • Add 100 µL of 0.1 M sodium hydroxide to alkalinize the sample.

  • Add 5 mL of an extraction solvent (e.g., a mixture of ethyl acetate and hexane, 50:50 v/v).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. Chromatographic Conditions

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient elution with:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

c. Mass Spectrometric Detection

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Precursor Ion → Product Ion):

    • Paroxetine: m/z 330.1 → m/z 192.1

    • HM Paroxetine (M-I/M-II): Specific transitions to be determined based on standards.

    • Internal Standard (Deuterated Paroxetine): m/z 335.1 → m/z 197.1

d. Validation

The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Analysis of Conjugated Metabolites after Enzymatic Hydrolysis

To quantify the total amount of each metabolite (free and conjugated), enzymatic hydrolysis is required prior to extraction.

a. Enzymatic Hydrolysis Protocol

  • To 1 mL of plasma or urine, add 50 µL of a β-glucuronidase/arylsulfatase solution (from Helix pomatia) in a suitable buffer (e.g., 0.1 M acetate buffer, pH 5.0).

  • Incubate the mixture at 37°C for 16 hours (overnight).

  • After incubation, proceed with the sample preparation protocol described in section 1a.

Visualizations

Metabolic Pathway of Paroxetine

paroxetine_metabolism paroxetine Paroxetine catechol Catechol Intermediate paroxetine->catechol CYP2D6 (major) CYP3A4, CYP1A2 (minor) (Demethylenation) mi M-I (4-hydroxy-3-methoxy) catechol->mi COMT (Methylation) mii M-II (3-hydroxy-4-methoxy) catechol->mii COMT (Methylation) conjugates_mi M-I Glucuronide & Sulfate Conjugates mi->conjugates_mi UGTs, SULTs (Conjugation) conjugates_mii M-II Glucuronide & Sulfate Conjugates mii->conjugates_mii UGTs, SULTs (Conjugation) excretion Excretion (Urine and Feces) conjugates_mi->excretion conjugates_mii->excretion

Caption: Metabolic pathway of paroxetine in humans.

Experimental Workflow for Metabolite Quantification

experimental_workflow sample Human Plasma/Urine Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) sample->hydrolysis For total metabolite analysis extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction For free metabolite analysis hydrolysis->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Data Acquisition and Quantification analysis->quantification

Caption: Experimental workflow for paroxetine metabolite analysis.

References

An In-depth Technical Guide to the Physicochemical Properties of Desmethylene Paroxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Desmethylene paroxetine hydrochloride, a major metabolite of the selective serotonin reuptake inhibitor (SSRI), Paroxetine.[1][2][3][4] The following sections detail its chemical identity, physical characteristics, and provide insights into the experimental methodologies used for their determination. All quantitative data is summarized for clarity, and logical workflows are visualized to aid in understanding its relevance in pharmaceutical research and development.

Chemical Identity and Structure

This compound is chemically known as 4-[[(3S,4R)-4-(4-fluorophenyl)-3-piperidinyl]methoxy]-1,2-benzenediol, monohydrochloride.[5] It is a significant compound in toxicological and forensic analyses involving paroxetine.[5]

  • Molecular Formula: C₁₈H₂₀FNO₃ · HCl[2][5] or C₁₈H₂₁ClFNO₃[1][6]

  • Molecular Weight: 353.8 g/mol [2][5][6]

  • CAS Numbers: 1394861-12-1[2][3][5][7], 159126-30-4[1][6]

Physicochemical Data Summary

The known physicochemical properties of this compound are summarized in the table below. These parameters are critical for understanding its behavior in biological systems and for the development of analytical methods.

PropertyValueSource(s)
Appearance Crystalline Solid, Yellow Solid[1]
Melting Point 104-107 °C[1]
Boiling Point 509.6 ± 50.0 °C (Predicted)[1]
Solubility DMF: 30 mg/ml; DMSO: 20 mg/ml; Ethanol: 20 mg/ml[5]
DMSO (Slightly), Methanol (Slightly)[1]
pKa 9.39 ± 0.10 (Predicted)[1]
Storage Temperature -20°C[1][2]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively published. However, standard pharmaceutical analysis techniques are applicable. The following outlines general methodologies for determining the key properties listed above.

3.1. Melting Point Determination

The melting point is a crucial indicator of purity.

  • Methodology: A capillary melting point apparatus is typically used. A small, powdered sample of the crystalline solid is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance first begins to melt to when it becomes completely liquid is recorded. For a pure substance, this range is typically narrow.

3.2. Solubility Assessment

Solubility is a critical factor influencing bioavailability and formulation development.

  • Methodology: A saturated solution of this compound is prepared in the solvent of interest (e.g., DMF, DMSO, Ethanol, water) at a specified temperature. The solution is agitated for a sufficient period to ensure equilibrium is reached. Subsequently, the solution is filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

3.3. pKa Determination

The acid dissociation constant (pKa) is vital for predicting the ionization state of a molecule at different pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Methodology: Potentiometric titration is a common method. A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration. The pKa is determined from the inflection point of the resulting titration curve. Alternatively, spectrophotometric methods can be used if the molar absorptivity of the ionized and non-ionized forms of the molecule differs.

3.4. Analytical Characterization and Quantification

Validated analytical methods are essential for purity assessment and quantification in biological matrices.

  • Methodology (based on Paroxetine analysis): Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (LC/MS/MS) is a highly sensitive and specific method for quantifying paroxetine and its metabolites.[8][9] A typical workflow involves:

    • Sample Preparation: Extraction of the analyte from the matrix (e.g., plasma, urine).

    • Chromatographic Separation: Injection of the extracted sample onto a UHPLC system with a suitable column (e.g., C18) to separate the analyte from other components.[9]

    • Mass Spectrometric Detection: The eluent from the UHPLC is introduced into a mass spectrometer for detection and quantification, often using multiple reaction monitoring (MRM) for high selectivity.

Visualized Workflows and Pathways

4.1. Metabolic Pathway of Paroxetine

Desmethylene paroxetine is a major urinary metabolite of paroxetine.[2][3] This metabolic transformation is a key consideration in pharmacokinetic and toxicological studies.

G Paroxetine Paroxetine Metabolism Metabolism (CYP2D6 Mediated) Paroxetine->Metabolism Desmethylene_Paroxetine Desmethylene Paroxetine Metabolism->Desmethylene_Paroxetine G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Procurement Procurement/ Synthesis Purification Purification Procurement->Purification MeltingPoint Melting Point Purification->MeltingPoint Solubility Solubility Purification->Solubility pKa pKa Purification->pKa LCMS LC/MS/MS Purification->LCMS Data_Analysis Data Analysis & Reporting MeltingPoint->Data_Analysis Solubility->Data_Analysis pKa->Data_Analysis LCMS->Data_Analysis G center_node Desmethylene Paroxetine HCl Properties Solubility Solubility center_node->Solubility pKa pKa (Ionization) center_node->pKa MeltingPoint Melting Point (Purity) center_node->MeltingPoint MolecularWeight Molecular Weight center_node->MolecularWeight Bioavailability Bioavailability/ Excretion Solubility->Bioavailability Formulation Formulation Strategy Solubility->Formulation pKa->Bioavailability Analytical Analytical Method Development MeltingPoint->Analytical MolecularWeight->Analytical

References

The Stability and Degradation of Desmethylene Paroxetine Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Desmethylene Paroxetine

Desmethylene paroxetine is a major urinary metabolite of paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and other mood disorders.[1][2] The metabolism of paroxetine to desmethylene paroxetine involves the demethylenation of the methylenedioxy ring, resulting in a catechol structure. Understanding the stability of this metabolite is crucial for comprehensive impurity profiling and ensuring the safety and efficacy of the parent drug product.

Stability Profile of Paroxetine Hydrochloride

Forced degradation studies are essential for identifying potential degradation products and pathways, which in turn informs the development of stability-indicating analytical methods. Paroxetine hydrochloride has been subjected to a range of stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Susceptibility to Degradation

Paroxetine hydrochloride demonstrates notable lability under acidic and alkaline conditions.[3][4] It is comparatively more stable under neutral, oxidative, thermal, and photolytic stress.[3]

Table 1: Summary of Paroxetine Hydrochloride Degradation under Various Stress Conditions

Stress ConditionObservationsReference
Acid Hydrolysis Significant degradation observed, primarily through ether cleavage.[3]
Alkaline Hydrolysis Significant degradation observed.[4]
Oxidative (H₂O₂) Some degradation detected, leading to the formation of specific impurities.[5]
Thermal Relatively stable; dehydration of the hemihydrate form can occur without chemical degradation.[6]
Photolytic Relatively stable under standard light conditions, though photodegradation can occur with prolonged exposure to simulated sunlight.[3]

Degradation Pathways of Paroxetine

The primary degradation pathway for paroxetine under hydrolytic stress involves the cleavage of the ether bond. Photodegradation can lead to a different set of transformation products.

Hydrolytic Degradation

Under acidic conditions, the ether linkage in the paroxetine molecule is susceptible to hydrolysis. This cleavage results in the formation of key degradation products.[3][5]

Paroxetine Paroxetine Acid Acid Hydrolysis (Ether Cleavage) Paroxetine->Acid Impurity1 (3S,4R)-3-{[(6-chloro-1,3-benzodioxol-5-yl)oxy]methyl} -4-(4-fluorophenyl)piperidine Acid->Impurity1 Impurity2 [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol Acid->Impurity2

Caption: Acid-catalyzed hydrolytic degradation of paroxetine.

Photodegradation

Exposure to simulated sunlight can induce photodegradation of paroxetine in aqueous solutions. The process is influenced by pH and can lead to the formation of several photoproducts.[7][8] One notable transformation involves the removal of the benzodioxole moiety.[9]

Paroxetine Paroxetine Sunlight Simulated Sunlight (Aqueous Solution) Paroxetine->Sunlight Photoproduct1 TP-210 (C₁₂H₁₇ONF) Sunlight->Photoproduct1 FurtherDegradation Further Degradation Products Photoproduct1->FurtherDegradation

Caption: Primary photodegradation pathway of paroxetine in water.

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies on paroxetine hydrochloride, which can be adapted for its metabolites.

General Sample Preparation

A stock solution of the active pharmaceutical ingredient (API) is typically prepared in a suitable solvent, such as methanol or a mixture of water and acetonitrile.

Acid and Alkaline Hydrolysis
  • Acid Hydrolysis: The API solution is mixed with an equal volume of an acid (e.g., 0.1 N HCl) and refluxed at a specified temperature (e.g., 80°C) for a defined period (e.g., 2-8 hours).

  • Alkaline Hydrolysis: The API solution is mixed with an equal volume of a base (e.g., 0.1 N NaOH) and refluxed under similar conditions as acid hydrolysis.

  • Samples are withdrawn at various time points, neutralized, and diluted to the appropriate concentration for analysis.

Oxidative Degradation
  • The API solution is treated with an oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂).

  • The mixture is kept at room temperature or slightly elevated temperature for a specified duration.

  • Samples are taken at intervals and analyzed.

Thermal Degradation
  • The solid API is exposed to dry heat in an oven at a high temperature (e.g., 105°C) for an extended period.

  • Samples are dissolved and analyzed at different time points.

Photostability Testing
  • The API, both in solid form and in solution, is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Control samples are kept in the dark to exclude the effects of temperature and humidity.

Analytical Methodology

A stability-indicating analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC), is essential to separate the parent drug from its degradation products.

Table 2: Example of a Stability-Indicating HPLC Method for Paroxetine

ParameterConditionReference
Column C18 (e.g., 250 x 4.6 mm, 5 µm)[10]
Mobile Phase A Water:THF:TFA (90:10:1 v/v/v)[10]
Mobile Phase B Acetonitrile:THF:TFA (90:10:1 v/v/v)[10]
Elution Gradient[10]
Flow Rate 1.5 mL/min[10]
Column Temperature 45°C[10]
Detection Wavelength 285 nm[10]

Visualization of Experimental Workflow

The general workflow for a forced degradation study is outlined below.

cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Stability-Indicating HPLC Analysis Acid->Analysis Alkali Alkaline Hydrolysis Alkali->Analysis Oxidation Oxidation (H₂O₂) Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis API API Sample (Desmethylene Paroxetine HCl) API->Acid API->Alkali API->Oxidation API->Thermal API->Photo Identification Impurity Identification (LC-MS, NMR) Analysis->Identification Pathway Elucidation of Degradation Pathways Identification->Pathway

Caption: General workflow for forced degradation studies.

Conclusion

While direct stability data for desmethylene paroxetine hydrochloride is scarce, the extensive research on paroxetine hydrochloride provides a robust framework for anticipating its stability profile. The primary areas of concern would likely be hydrolytic instability, particularly given the presence of the catechol moiety in the desmethylene metabolite, which could also increase its susceptibility to oxidation compared to the parent compound. Further research, including comprehensive forced degradation studies on this compound, is necessary to fully elucidate its degradation pathways and establish a definitive stability profile. Such studies are critical for the complete characterization of paroxetine-related substances in pharmaceutical products.

References

Navigating the Solubility Landscape of Desmethylene Paroxetine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Paroxetine is a widely prescribed medication for the treatment of depressive and anxiety disorders. Its metabolism in vivo leads to the formation of several metabolites, with Desmethylene paroxetine being of significant interest. The hydrochloride salt of this metabolite is often used as a reference standard in analytical and metabolic studies. The aqueous solubility of an active pharmaceutical ingredient (API) and its metabolites is a fundamental parameter that influences bioavailability, dissolution rate, and the design of formulation strategies. This guide addresses the critical need for a centralized resource on the solubility of Desmethylene paroxetine hydrochloride.

Solubility Data

Publicly available, quantitative data on the aqueous solubility of this compound is limited. However, solubility information in organic solvents has been reported and is summarized in the table below. For comparative purposes, the well-documented aqueous solubility of the parent compound, paroxetine hydrochloride, is also included.

CompoundSolventSolubility
This compound Dimethyl Sulfoxide (DMSO)Slightly soluble[1]
MethanolSlightly soluble[1]
Paroxetine hydrochloride Water5.4 mg/mL[2]
Ethanol~20 mg/mL[3]
Dimethyl Sulfoxide (DMSO)~20 mg/mL[3]
Dimethylformamide (DMF)~33 mg/mL[3]

It is crucial to note that the aqueous solubility of this compound may differ significantly from that of its parent compound, paroxetine hydrochloride, due to structural modifications. The presence of a catechol group in Desmethylene paroxetine in place of the methylenedioxy group in paroxetine can influence its polarity and interaction with water molecules.

Experimental Protocol for Aqueous Solubility Determination

For researchers requiring precise aqueous solubility data for this compound, the following experimental protocol, based on established guidelines for pharmaceutical compounds, is recommended. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

Materials and Equipment
  • This compound (crystalline solid)

  • Purified water (e.g., Milli-Q or equivalent)

  • pH buffers (e.g., phosphate, acetate)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • pH meter

Procedure
  • Preparation of Aqueous Media: Prepare a series of aqueous buffers at different pH values relevant to physiological conditions (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that a saturated solution is achieved and undissolved solid remains at equilibrium.

  • Incubation: Add a known volume of the respective aqueous medium to each vial. Cap the vials tightly to prevent solvent evaporation.

  • Equilibration: Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The equilibration time should be determined empirically by sampling at different time points until the concentration of the solute in the supernatant remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC method. Construct a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Data Analysis: The measured concentration of the solute in the saturated solution represents the thermodynamic solubility at the given pH and temperature.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining aqueous solubility can be visualized as follows:

experimental_workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis prep_media Prepare Aqueous Media (various pH) prep_sample Add Excess Compound to Vials incubation Incubate with Agitation (e.g., 24-48h, 25°C) prep_sample->incubation separation Phase Separation (Settling/Centrifugation) incubation->separation filtration Filter Supernatant separation->filtration quantification Quantify Concentration (e.g., HPLC) filtration->quantification result Determine Solubility quantification->result

Caption: Experimental workflow for determining the aqueous solubility of a compound.

Conclusion

While a definitive value for the aqueous solubility of this compound remains to be published, this technical guide provides researchers with the necessary framework to approach this critical parameter. By summarizing the available data for the parent compound and offering a detailed, standardized experimental protocol, this document serves as a valuable resource for scientists and professionals in the field of drug development. The empirical determination of the aqueous solubility of this compound is strongly encouraged to facilitate more accurate and reliable preclinical and clinical research.

References

Methodological & Application

Application Note: Quantification of Desmethylene Paroxetine Hydrochloride in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of desmethylene paroxetine hydrochloride, a major metabolite of paroxetine, in human plasma. The described protocol utilizes a straightforward protein precipitation extraction procedure and a rapid chromatographic separation on a C18 reversed-phase column. The method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Paroxetine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and other mood disorders. The monitoring of its major metabolites, such as desmethylene paroxetine, is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. This application note provides a comprehensive protocol for the quantification of desmethylene paroxetine in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity.

Experimental

Materials and Reagents
  • This compound (MW: 353.8 g/mol )

  • Paroxetine-d4 (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human Plasma (with K2EDTA as anticoagulant)

Instrumentation
  • Liquid Chromatograph (LC): A high-performance liquid chromatography system capable of gradient elution.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Standard Solutions

Stock solutions of this compound and paroxetine-d4 were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of acetonitrile and water (1:1, v/v). Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.

Analytical Method

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the paroxetine-d4 internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: C18 reversed-phase (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

Time (min)%B
0.020
0.520
2.580
2.695
3.595
3.620
5.020
Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Desmethylene Paroxetine318.170.125
Paroxetine-d4 (IS)334.2196.120

Method Validation

The method was validated for linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability according to established bioanalytical method validation guidelines.

Quantitative Data Summary

Table 1: Calibration Curve for Desmethylene Paroxetine in Human Plasma

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)% Accuracy
0.50.012102.4
10.02598.7
50.128101.5
100.25599.8
501.27100.2
1002.5399.1
50012.6100.8
100025.299.5
Linear Range: 0.5 - 1000 ng/mL, Correlation Coefficient (r²): >0.995

Table 2: Accuracy and Precision of the Method

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)% AccuracyIntra-day Precision (%CV)Inter-day Precision (%CV)
LLOQ0.50.51102.08.59.2
Low QC1.51.4898.76.37.1
Mid QC7576.2101.64.15.5
High QC750745.599.43.84.9
n=6 for each level

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Recovery (%)Mean Matrix Effect (%)
Low QC1.592.198.5
High QC75094.5101.2

Protocols

Detailed Protocol for Plasma Sample Preparation
  • Thaw Samples: Allow frozen plasma samples, calibration standards, and QCs to thaw completely at room temperature.

  • Aliquoting: Using a calibrated pipette, transfer 100 µL of each plasma sample into a pre-labeled 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 20 µL of the paroxetine-d4 internal standard working solution (e.g., at 100 ng/mL) to each tube.

  • Vortexing: Briefly vortex each tube for approximately 5 seconds to ensure thorough mixing of the plasma and internal standard.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. The acetonitrile should be added forcefully to ensure efficient protein precipitation.

  • Vortexing for Precipitation: Immediately after adding acetonitrile, vortex each tube vigorously for 1 minute. A cloudy suspension of precipitated proteins should be visible.

  • Centrifugation: Place the tubes in a microcentrifuge and spin at 10,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins at the bottom of the tube.

  • Supernatant Transfer: Carefully aspirate the clear supernatant without disturbing the protein pellet and transfer it to a clean autosampler vial or a 96-well plate.

  • Analysis: The samples are now ready for injection into the LC-MS/MS system.

Detailed Protocol for LC-MS/MS Analysis
  • System Equilibration: Equilibrate the LC system with the initial mobile phase composition (80% Mobile Phase A, 20% Mobile Phase B) for at least 15 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the instrument control software including blanks, calibration standards, QC samples, and unknown samples.

  • Injection: Inject 5 µL of the prepared sample extract onto the C18 column.

  • Data Acquisition: Acquire data in MRM mode using the transitions specified in the Mass Spectrometry section.

  • Data Processing: Process the acquired data using the appropriate software. Integrate the peak areas for desmethylene paroxetine and the internal standard (paroxetine-d4).

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. Determine the concentration of desmethylene paroxetine in the QC and unknown samples using the regression equation of the calibration curve.

Visualizations

G cluster_prep Sample Preparation Workflow plasma 100 µL Plasma Sample is Add 20 µL Internal Standard (Paroxetine-d4) plasma->is vortex1 Vortex is->vortex1 precipitate Add 300 µL Cold Acetonitrile vortex1->precipitate vortex2 Vortex Vigorously precipitate->vortex2 centrifuge Centrifuge (10,000 x g, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for the preparation of plasma samples.

G cluster_lcms LC-MS/MS Analysis Workflow injection Inject Sample Extract lc_separation LC Separation (C18 Column, Gradient Elution) injection->lc_separation esi_source Electrospray Ionization (Positive Mode) lc_separation->esi_source q1 Quadrupole 1 (Precursor Ion Selection) esi_source->q1 q2 Quadrupole 2 (Collision Cell - Fragmentation) q1->q2 q3 Quadrupole 3 (Product Ion Selection) q2->q3 detector Detector q3->detector data_processing Data Processing and Quantification detector->data_processing

Application Notes and Protocols for the Analytical Method Development of Desmethylene Paroxetine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Paroxetine is a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression and other mood disorders. As with any active pharmaceutical ingredient (API), controlling impurities is critical to ensure its safety and efficacy. Desmethylene paroxetine, a major urinary metabolite of paroxetine, is a potential impurity that requires careful monitoring.[1] This document provides a detailed application note and protocol for the development and validation of an analytical method for the quantification of Desmethylene paroxetine in paroxetine drug substances and products.

1. Analyte Information

  • Paroxetine: A potent and selective serotonin reuptake inhibitor.[2][3]

  • Desmethylene Paroxetine: A major urinary metabolite of paroxetine, also known as Paroxetine catechol or Paroxetine Impurity 54.[1][4] Its presence as an impurity in the final drug product needs to be controlled.

2. Analytical Method Development Strategy

The development of a robust analytical method for impurity profiling involves a systematic approach to optimize the separation and quantification of all relevant components. A typical workflow for method development is outlined below.

Method_Development_Workflow cluster_0 Phase 1: Method Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation a Column & Stationary Phase Selection b Mobile Phase Screening (pH, Organic Modifier) a->b Initial Selectivity c Initial Gradient & Temperature Screening b->c Broad Screening d Gradient Slope Optimization c->d Fine-tuning Separation e Temperature Optimization d->e Improving Peak Shape & Resolution f Flow Rate Adjustment e->f Optimizing Run Time g Specificity & Selectivity f->g Begin Validation h Linearity & Range g->h i Accuracy & Precision h->i j LOD & LOQ i->j k Robustness j->k

Figure 1: Analytical Method Development Workflow

3. Recommended UHPLC Method Protocol

This protocol is a starting point for the analysis of Desmethylene paroxetine in paroxetine. Optimization may be required based on the specific sample matrix and instrument.

3.1. Instrumentation and Materials

  • UHPLC system with a quaternary pump, autosampler, and photodiode array (PDA) detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile and methanol.

  • Ammonium bicarbonate and ammonium hydroxide (or other suitable buffer components).

  • High purity water.

  • Paroxetine and Desmethylene paroxetine reference standards.

3.2. Chromatographic Conditions

ParameterRecommended Condition
Column Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase A 20.0 mM ammonium bicarbonate with 1.2% ammonium hydroxide in water.[2]
Mobile Phase B Acetonitrile[2]
Gradient Program 20% to 65% B over 5 minutes[2]
Flow Rate 0.5 mL/min[2]
Column Temperature 60 °C[2]
Injection Volume 2 µL
Detection 295 nm[2]
Needle Wash Strong: 10:90 water–acetonitrile; Weak: 5:95 methanol–water[2]

3.3. Standard and Sample Preparation

  • Standard Stock Solution (Paroxetine): Prepare a stock solution of paroxetine hydrochloride at a concentration of 1 mg/mL in a 50:50 methanol-water mixture.[2]

  • Standard Stock Solution (Desmethylene Paroxetine): Prepare a stock solution of Desmethylene paroxetine at a concentration of 0.1 mg/mL in a 50:50 methanol-water mixture.

  • Working Standard Solution: Prepare a combined working standard solution containing 200 µg/mL of paroxetine and a suitable concentration of Desmethylene paroxetine (e.g., 0.2 µg/mL, representing 0.1% impurity) in a 50:50 methanol-water mixture.[2]

  • Sample Preparation: Accurately weigh and dissolve the paroxetine drug substance or a powdered portion of the drug product in the 50:50 methanol-water mixture to achieve a final paroxetine concentration of 200 µg/mL.[2] Sonicate if necessary to ensure complete dissolution and filter through a 0.22 µm syringe filter before injection.

4. Expected Chromatographic Performance and Data

Based on the recommended method, the following is a summary of the expected quantitative data. The retention time and resolution for Desmethylene paroxetine are estimated based on its higher polarity compared to paroxetine.

AnalyteExpected Retention Time (min)Relative Retention Time (RRT)Resolution (Rs)
Desmethylene Paroxetine~ 2.5~ 0.6> 2.0
Paroxetine~ 4.21.00-
Other known impuritiesVariesVaries> 2.0

5. Method Validation Protocol

The analytical method should be validated according to ICH Q2(R1) guidelines. The following parameters should be assessed:

  • Specificity: Forced degradation studies (acid, base, oxidation, heat, and light) should be performed to demonstrate that the method is stability-indicating and can separate Desmethylene paroxetine from degradation products and the parent drug.

  • Linearity: A minimum of five concentrations across the expected range of the impurity (e.g., from the reporting threshold to 150% of the specification limit) should be analyzed. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy (Recovery): The accuracy should be assessed by spiking the drug product with known amounts of Desmethylene paroxetine at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should be within 90-110%.

  • Precision (Repeatability and Intermediate Precision): The repeatability should be determined by analyzing six replicate samples at 100% of the test concentration. Intermediate precision should be evaluated on different days, with different analysts, and on different instruments. The relative standard deviation (RSD) should be ≤ 5%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the analytical results should be evaluated to ensure the method's reliability during routine use.

6. Sample Analysis Workflow

The following diagram illustrates a typical workflow for the routine analysis of Desmethylene paroxetine impurities in a quality control laboratory.

Sample_Analysis_Workflow cluster_3 Sample Handling & Preparation cluster_4 Instrumental Analysis cluster_5 Data Processing & Reporting s1 Sample Receipt & Login s2 Sample Preparation (Weighing, Dissolution, Filtration) s1->s2 i1 System Suitability Test (SST) s2->i1 i2 Sequence Setup & Injection i1->i2 If SST passes i3 Data Acquisition i2->i3 d1 Peak Integration & Identification i3->d1 d2 Quantification of Impurities d1->d2 d3 Report Generation & Review d2->d3 d4 Certificate of Analysis (CoA) d3->d4

Figure 2: Sample Analysis Workflow

This application note provides a comprehensive framework for the development and validation of a UHPLC method for the determination of Desmethylene paroxetine impurity in paroxetine. The provided protocol and workflows are intended to guide researchers and drug development professionals in establishing a robust and reliable analytical method that complies with regulatory requirements. Adherence to these guidelines will help ensure the quality, safety, and efficacy of paroxetine drug products.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paroxetine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression, anxiety disorders, and other mood-related conditions.[1][2][3] The manufacturing process of paroxetine can result in the formation of several related compounds, which are considered impurities. Regulatory bodies like the International Council for Harmonisation (ICH) require that these impurities be identified and quantified to ensure the safety and efficacy of the final drug product.[4]

This application note details a robust and efficient Ultra-High-Performance Liquid Chromatography (UHPLC) method for the separation and quantification of paroxetine from its known related compounds. The described method offers significant improvements in analysis time and resolution compared to traditional HPLC methods, which can take over 180 minutes for a single run.[4] This UHPLC method achieves equivalent or greater resolution in under 5 minutes.[4]

Experimental Protocols

This section provides a detailed methodology for the UHPLC analysis of paroxetine and its related compounds, based on established and validated methods.[1][4]

Materials and Reagents
  • Standards: USP Paroxetine Hydrochloride RS, USP Paroxetine Related Compound B RS, USP Paroxetine Related Compound C RS, USP Paroxetine Related Compound E Mixture RS, USP Paroxetine Related Compound F RS, and USP Paroxetine System Suitability Mixture A RS.[4]

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Buffers: Ammonium acetate, glacial acetic acid, monobasic potassium phosphate, and tetrabutylammonium hydrogen sulfate.[5]

  • Sample Diluent: 50:50 methanol-water.[4]

Standard and Sample Preparation
  • Paroxetine Stock Solution (1 mg/mL): Prepare by dissolving an appropriate amount of USP Paroxetine Hydrochloride RS in the sample diluent.[4]

  • Related Compounds Stock Solutions (100 µg/mL): Individually prepare stock solutions of related compounds B, D, and F in the sample diluent.[4]

  • Related Compound G Stock Solution (200 µg/mL): Prepare a stock solution of related compound G in the sample diluent.[4]

  • Combined Standard Mixture: Prepare a mixture containing paroxetine at a concentration of 200 µg/mL and each related compound at 0.2 µg/mL in the sample diluent.[4] This mixture is suitable for method development, system suitability, and validation experiments.[4]

  • Sample Solution: For the analysis of a drug substance, prepare a 1 mg/mL solution of the paroxetine hydrochloride sample in the diluent.[5] For tablet formulations, extract the tablet powder with the mobile phase to achieve a paroxetine concentration of 0.4 mg/mL.[6]

UHPLC Method Parameters

The following UHPLC conditions are recommended for the efficient separation of paroxetine and its related compounds.

ParameterCondition
Column 50 mm x 2.1 mm, 1.7-µm C18 column (e.g., Inertsil)
Mobile Phase A 0.05 M ammonium acetate in water, pH adjusted to 4.5 with glacial acetic acid.[5]
Mobile Phase B Acetonitrile
Gradient A gradient elution may be optimized. A starting point could be a linear gradient from 2% to 40% B over 4 minutes.
Flow Rate 1.0 mL/min[5]
Injection Volume 1-5 µL
Column Temperature 30-40 °C (Optimization may be required)
Detector UV at 295 nm[5]
System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria. A system suitability solution containing paroxetine and key related compounds (e.g., USP Paroxetine System Suitability Mixture A RS) should be injected.[4][5] Key parameters to evaluate include:

  • Resolution: The resolution between paroxetine and the closest eluting impurity peak should be greater than 1.5.

  • Tailing Factor: The tailing factor for the paroxetine peak should be between 0.8 and 1.5.

  • Relative Standard Deviation (RSD): The RSD for the peak area of replicate injections of the standard solution should be less than 2.0%.

Data Presentation

The following table summarizes the expected retention times and resolution for paroxetine and its related compounds based on a typical UHPLC analysis.

CompoundRetention Time (min)Resolution (Rs)
Paroxetine Related Compound C~0.6 (relative to paroxetine)[5]> 1.5
Paroxetine Related Compound B~0.9 (relative to paroxetine)[5]> 1.5
Paroxetine~2.1 - 4.0-
Paroxetine Related Compound F> Paroxetine> 1.5
Paroxetine Related Compound G> Paroxetine> 1.5

Visualizations

The following diagrams illustrate the key workflows and relationships in the UHPLC analysis of paroxetine.

G cluster_prep Sample & Standard Preparation cluster_uhplc UHPLC Analysis cluster_data Data Processing & Analysis A Weigh Standards & Samples B Dissolve in Diluent A->B C Sonicate to Dissolve B->C D Filter Solution C->D E System Suitability Test D->E F Inject Samples & Standards E->F G Acquire Chromatographic Data F->G H Integrate Peaks G->H I Identify Compounds by Retention Time H->I J Quantify Impurities I->J K Generate Report J->K

Caption: Experimental workflow for UHPLC analysis of paroxetine.

G cluster_impurities Related Compounds Paroxetine Paroxetine HCl Impurity_B Related Compound B Paroxetine->Impurity_B Separation by UHPLC Impurity_C Related Compound C Paroxetine->Impurity_C Separation by UHPLC Impurity_F Related Compound F Paroxetine->Impurity_F Separation by UHPLC Impurity_G Related Compound G Paroxetine->Impurity_G Separation by UHPLC

Caption: Relationship between paroxetine and its related compounds.

Conclusion

The described UHPLC method provides a rapid, sensitive, and reliable approach for the analysis of paroxetine and its related compounds.[1] This method is suitable for routine quality control testing of paroxetine drug substance and finished products, ensuring compliance with regulatory requirements. The significant reduction in analysis time offered by UHPLC technology can lead to increased sample throughput and laboratory efficiency.

References

Application Notes and Protocols for Desmethylene Paroxetine Hydrochloride Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylene paroxetine is the primary urinary metabolite of paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and various anxiety disorders.[1][2][3] As a critical biomarker in pharmacokinetic and metabolic studies, a well-characterized reference standard of Desmethylene paroxetine hydrochloride is essential for accurate quantification in biological matrices. These application notes provide detailed protocols for the use of this compound as a reference standard in analytical methodologies relevant to clinical and forensic toxicology, drug metabolism studies, and pharmaceutical quality control.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Chemical Name 4-[[(3S,4R)-4-(4-fluorophenyl)-3-piperidinyl]methoxy]-1,2-benzenediol, hydrochloride[3]
CAS Number 1394861-12-1[3]
Molecular Formula C₁₈H₂₁ClFNO₃
Molecular Weight 353.82 g/mol [1]
Appearance Yellow Solid[1]
Storage 2-8°C Refrigerator[1]

Application Areas

The primary applications for this compound as a reference standard include:

  • Pharmacokinetic Studies: To accurately determine the concentration of the major metabolite of paroxetine in plasma, urine, and other biological fluids, aiding in the characterization of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Clinical Toxicology and Forensic Analysis: For the definitive identification and quantification of paroxetine and its metabolites in samples for drug testing and toxicological screening.[3]

  • Metabolic Phenotyping: To investigate the activity of cytochrome P450 enzymes, particularly CYP2D6, which are involved in the metabolism of paroxetine.

  • Impurity Profiling: As a potential impurity in the manufacturing of paroxetine, it can be used as a reference marker in quality control testing of the active pharmaceutical ingredient (API) and finished drug products.

Metabolic Pathway of Paroxetine

The following diagram illustrates the metabolic conversion of paroxetine to its major metabolite, Desmethylene paroxetine. This process is primarily mediated by the cytochrome P450 enzyme system in the liver.

Paroxetine Metabolism Metabolic Pathway of Paroxetine Paroxetine Paroxetine Metabolite Desmethylene Paroxetine Paroxetine->Metabolite CYP2D6 (major) CYP3A4 (minor) Method Development Workflow Analytical Method Development Workflow cluster_0 Method Development cluster_1 Method Validation A Literature Search & Parameter Selection B Optimization of Chromatographic Conditions A->B C Optimization of Sample Preparation B->C D Optimization of MS/MS Parameters C->D E Specificity & Selectivity D->E F Linearity & Range E->F G Accuracy & Precision F->G H Limit of Detection (LOD) & Limit of Quantitation (LOQ) G->H I Stability H->I J Robustness I->J K Routine Analysis J->K Method Implementation

References

Application Note: Protocol for the Isolation of Desmethylene Paroxetine from Human Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paroxetine, a potent selective serotonin reuptake inhibitor (SSRI), is extensively metabolized in the body prior to excretion. A primary metabolic pathway involves the demethylenation of the methylenedioxy group, resulting in the formation of desmethylene paroxetine.[1][2] This metabolite is then often conjugated with glucuronide or sulfate before being eliminated in the urine.[1][3] Accurate monitoring of desmethylene paroxetine in urine is crucial for pharmacokinetic, toxicological, and clinical studies. This document provides detailed protocols for the isolation of desmethylene paroxetine from urine samples using solid-phase extraction (SPE) and liquid-liquid extraction (LLE), followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Two primary methods for the extraction of paroxetine and its metabolites from urine are detailed below: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Solid-Phase Extraction (SPE) Protocol

SPE is a common and effective method for cleaning up and concentrating analytes from complex matrices like urine.[4] C18 cartridges are frequently used for the extraction of paroxetine and its metabolites.[5][6]

Materials:

  • C18 SPE cartridges

  • Urine sample

  • Methanol (HPLC grade)

  • Deionized water

  • Ammonium hydroxide

  • Formic acid

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the urine sample at approximately 4000 rpm for 10 minutes to remove particulate matter.

    • Adjust the pH of the supernatant to approximately 4 with formic acid.

  • SPE Cartridge Conditioning:

    • Place a C18 SPE cartridge on the vacuum manifold.

    • Wash the cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load 1-2 mL of the pre-treated urine sample onto the conditioned SPE cartridge.

    • Apply a slow, steady flow rate of approximately 1 mL/min to ensure optimal retention of the analyte.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove interfering polar compounds.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute the analyte from the cartridge with 2 mL of methanol, preferably containing a small percentage of a basic modifier like ammonium hydroxide (e.g., 2-5%), into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol

LLE is a classic extraction technique that separates compounds based on their relative solubilities in two different immiscible liquids.

Materials:

  • Urine sample

  • Ethyl acetate (or another suitable water-immiscible organic solvent)

  • Sodium hydroxide or ammonium hydroxide

  • Sodium chloride

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • To 1 mL of urine in a glass tube, add a basifying agent such as 1M sodium hydroxide or concentrated ammonium hydroxide to adjust the pH to approximately 10. This ensures that desmethylene paroxetine is in its neutral, more organic-soluble form.

  • Extraction:

    • Add 5 mL of ethyl acetate to the alkalinized urine sample.

    • Vortex the mixture for 2 minutes to facilitate the transfer of the analyte into the organic phase.

    • To aid in phase separation, a salt like sodium chloride can be added (salting-out effect).

  • Phase Separation:

    • Centrifuge the mixture at 4000 rpm for 10 minutes to achieve a clear separation between the aqueous and organic layers.

  • Collection of Organic Phase:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of mobile phase for analysis.

Data Presentation

The following table summarizes typical performance data for the analysis of paroxetine and its metabolites using extraction methods coupled with chromatographic techniques. Note that specific values for desmethylene paroxetine may vary, but these provide a general expectation of performance.

ParameterSPE with LC-MS/MSLLE with HPLC-UVMagnetic SPE with UHPLC-MS/MSReference
Analyte ParoxetineParoxetineParoxetine
Recovery 69.2%~70.0%89.1-110.9% (accuracy)[7][8][9]
Limit of Detection (LOD) 0.050 ng/mL1 ng/mL0.15-0.75 ng/mL[8][9][10]
Limit of Quantification (LOQ) 0.050 ng/mL5 ng/mLNot specified[8][10]
Linear Range 0.050-16.710 ng/mL0.5-5 µg/mL2.5-1000 ng/mL[8][9][10]

Visualization

The following diagram illustrates the general workflow for the isolation and analysis of desmethylene paroxetine from urine samples.

Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_spe SPE cluster_lle LLE cluster_analysis Analysis urine Urine Sample centrifuge Centrifugation (4000 rpm, 10 min) urine->centrifuge spe_load 2. Load Sample centrifuge->spe_load lle_ph 1. Adjust pH to ~10 centrifuge->lle_ph spe_cond 1. Condition (Methanol, Water) spe_cond->spe_load spe_wash 3. Wash (Water) spe_load->spe_wash spe_elute 4. Elute (Methanol/NH4OH) spe_wash->spe_elute evap Evaporation (Nitrogen Stream) spe_elute->evap lle_add 2. Add Ethyl Acetate lle_ph->lle_add lle_vortex 3. Vortex & Centrifuge lle_add->lle_vortex lle_collect 4. Collect Organic Layer lle_vortex->lle_collect lle_collect->evap reconstitute Reconstitution (Mobile Phase) evap->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for isolating and analyzing desmethylene paroxetine.

Signaling Pathway

The metabolic pathway of paroxetine to desmethylene paroxetine is a critical initial step in its biotransformation.

Paroxetine_Metabolism Paroxetine Paroxetine Catechol Unstable Catechol Metabolite Paroxetine->Catechol CYP2D6 (Demethylenation) Desmethylene Desmethylene Paroxetine (Catechol Metabolite) Catechol->Desmethylene Rearrangement Conjugates Glucuronide and Sulfate Conjugates Desmethylene->Conjugates Conjugation Excretion Urinary Excretion Conjugates->Excretion

Caption: Metabolic pathway of paroxetine to its urinary metabolites.

References

Application Notes and Protocols for the Forensic Toxicological Analysis of Desmethylene Paroxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paroxetine, a potent selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant. In forensic toxicology, the detection and quantification of paroxetine and its metabolites in biological specimens are crucial for determining the cause and manner of death, as well as for investigating drug-facilitated crimes. Desmethylene paroxetine is a primary and major urinary metabolite of paroxetine. Its presence in postmortem samples can provide valuable information regarding paroxetine ingestion and metabolism. These application notes provide detailed protocols for the extraction and analysis of Desmethylene paroxetine in various forensic matrices, along with relevant quantitative data and workflow diagrams.

Paroxetine Metabolism

Paroxetine is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme. The initial and principal metabolic pathway involves the demethylenation of the methylenedioxy group to form a catechol intermediate, Desmethylene paroxetine.[1][2] This intermediate is subsequently O-methylated and conjugated with glucuronic acid or sulfate before excretion.[3] Genetic polymorphisms in the CYP2D6 enzyme can significantly influence the rate of paroxetine metabolism, leading to variations in drug concentrations among individuals.[3]

Paroxetine Paroxetine Desmethylene_paroxetine Desmethylene paroxetine (Catechol Intermediate) Paroxetine->Desmethylene_paroxetine CYP2D6 (Demethylenation) Methylated_Metabolites O-Methylated Metabolites Desmethylene_paroxetine->Methylated_Metabolites COMT Conjugated_Metabolites Glucuronide and Sulfate Conjugates Methylated_Metabolites->Conjugated_Metabolites UGTs, SULTs Excretion Excretion Conjugated_Metabolites->Excretion cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Case_Submission Case Submission (History, Specimen Info) Specimen_Accessioning Specimen Accessioning (Labeling, Chain of Custody) Case_Submission->Specimen_Accessioning Sample_Preparation Sample Preparation (Extraction: SPE or LLE) Specimen_Accessioning->Sample_Preparation Instrumental_Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Sample_Preparation->Instrumental_Analysis Data_Processing Data Processing (Quantification, Confirmation) Instrumental_Analysis->Data_Processing Data_Review Data Review and Interpretation Data_Processing->Data_Review Reporting Reporting of Results Data_Review->Reporting Case_Archiving Case Archiving Reporting->Case_Archiving

References

Application Notes and Protocols for Studying the Pharmacokinetics of Desmethylene Paroxetine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Desmethylene paroxetine is a primary catechol intermediate in the metabolism of paroxetine, a selective serotonin reuptake inhibitor (SSRI).[1][2] The demethylenation of the methylenedioxy group of paroxetine is primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[1][2][3] Understanding the pharmacokinetics of this active metabolite is crucial for a comprehensive evaluation of the safety and efficacy of paroxetine, as its formation is a key step in the drug's elimination pathway.[4] This document provides detailed experimental designs and protocols for the pharmacokinetic characterization of desmethylene paroxetine.

Data Presentation

Table 1: Summary of In Vitro Metabolic Stability of Desmethylene Paroxetine

SystemSpeciesProtein Concentration (mg/mL)Test Compound Concentration (µM)Incubation Time (min)Intrinsic Clearance (CLint, µL/min/mg protein)Half-life (t1/2, min)
Liver MicrosomesHuman0.510, 5, 15, 30, 60Data to be generatedData to be generated
Liver MicrosomesRat0.510, 5, 15, 30, 60Data to be generatedData to be generated
Liver MicrosomesMouse0.510, 5, 15, 30, 60Data to be generatedData to be generated
S9 FractionHuman110, 15, 30, 60, 120Data to be generatedData to be generated
HepatocytesHuman1 x 10^6 cells/mL10, 30, 60, 120, 240Data to be generatedData to be generated

Table 2: Key Pharmacokinetic Parameters of Desmethylene Paroxetine in Animal Models (Single Intravenous Dose)

SpeciesStrainDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-inf) (ng*h/mL)CL (L/h/kg)Vd (L/kg)t1/2 (h)
RatSprague-Dawley1Data to be generatedData to be generatedData to be generatedData to be generatedData to be generatedData to be generated
MouseC57BL/61Data to be generatedData to be generatedData to be generatedData to be generatedData to be generatedData to be generated
DogBeagle0.5Data to be generatedData to be generatedData to be generatedData to be generatedData to be generatedData to be generated

Experimental Protocols

In Vitro Metabolism Studies

Objective: To determine the metabolic stability and identify the major metabolic pathways of desmethylene paroxetine using in vitro systems such as liver microsomes, S9 fractions, and hepatocytes.

Protocol 1.1: Metabolic Stability in Liver Microsomes

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of desmethylene paroxetine in a suitable solvent (e.g., DMSO, not exceeding 1% of the final incubation volume).

    • In a microcentrifuge tube, combine pooled liver microsomes (human, rat, or mouse), phosphate buffer (pH 7.4), and desmethylene paroxetine to the desired final concentrations.

  • Initiation of Reaction:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Sample Collection and Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge to pellet the protein.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

    • Analyze the concentration of desmethylene paroxetine using a validated LC-MS/MS method.[5][6][7]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining desmethylene paroxetine versus time.

    • Calculate the elimination rate constant (k) from the slope of the linear regression.

    • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Studies in Animal Models

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of desmethylene paroxetine in vivo.

Protocol 2.1: Single Intravenous (IV) and Oral (PO) Dose Pharmacokinetic Study in Rats

  • Animal Model:

    • Use adult male Sprague-Dawley rats (n=3-5 per group).

    • Acclimate the animals for at least one week before the study.

  • Dose Administration:

    • IV Group: Administer desmethylene paroxetine via the tail vein at a specified dose (e.g., 1 mg/kg).

    • PO Group: Administer desmethylene paroxetine by oral gavage at a specified dose (e.g., 5 mg/kg).

  • Blood Sampling:

    • Collect blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of desmethylene paroxetine in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t1/2).

    • Calculate oral bioavailability (F%) by comparing the dose-normalized AUC from the PO and IV groups.

Analytical Method for Quantification

Objective: To develop and validate a sensitive and specific analytical method for the quantification of desmethylene paroxetine in biological matrices.

Protocol 3.1: LC-MS/MS Method for Desmethylene Paroxetine in Plasma

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of plasma, add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at high speed for 10 minutes.

    • Transfer the supernatant to a clean tube or plate for injection.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the optimal precursor-to-product ion transitions for desmethylene paroxetine and the internal standard.

  • Method Validation:

    • Validate the method for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to regulatory guidelines.[8][9]

Mandatory Visualization

cluster_invitro In Vitro Metabolism Workflow prep Prepare Incubation Mixture (Microsomes, Buffer, Compound) initiate Initiate Reaction (Add NADPH, 37°C) prep->initiate sample Sample Collection (Time Points) initiate->sample terminate Terminate Reaction (Acetonitrile + IS) sample->terminate process Process Sample (Centrifuge) terminate->process analyze LC-MS/MS Analysis process->analyze data Data Analysis (Calculate CLint, t1/2) analyze->data

Caption: Workflow for in vitro metabolic stability assessment.

cluster_invivo In Vivo Pharmacokinetic Study Workflow animal_prep Animal Acclimation (e.g., Rats) dose_admin Dose Administration (IV and PO routes) animal_prep->dose_admin blood_sampling Serial Blood Sampling dose_admin->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep bioanalysis LC-MS/MS Quantification plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA) bioanalysis->pk_analysis bioavailability Calculate Oral Bioavailability pk_analysis->bioavailability

Caption: Workflow for an in vivo pharmacokinetic study.

Paroxetine Paroxetine Desmethylene_Paroxetine Desmethylene Paroxetine (Catechol Intermediate) Paroxetine->Desmethylene_Paroxetine CYP2D6 (Demethylenation) Conjugated_Metabolites Conjugated Metabolites (Glucuronide and Sulfate) Desmethylene_Paroxetine->Conjugated_Metabolites Methylation & Conjugation Excretion Excretion (Urine and Feces) Conjugated_Metabolites->Excretion

Caption: Simplified metabolic pathway of paroxetine.

References

Application Notes and Protocols for Evaluating Desmethylene Paroxetine Hydrochloride Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), is widely prescribed for the treatment of depression and other mood disorders.[1][2] Its primary mechanism of action is the blockade of the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft.[1][3] Paroxetine undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[4] This process involves the demethylenation of the methylenedioxy group, leading to the formation of a catechol intermediate, which is then O-methylated.[5] Desmethylene paroxetine is a major urinary metabolite of this pathway.[6][7] Understanding the pharmacological activity of such metabolites is crucial for a comprehensive assessment of a drug's overall therapeutic and toxicological profile.

These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the activity of Desmethylene paroxetine hydrochloride, with a primary focus on its potential interaction with the serotonin transporter (SERT). The described assays are fundamental tools in drug discovery and development for characterizing the pharmacological profile of test compounds.

Mechanism of Action of Paroxetine and the Role of SERT

The serotonin transporter (SERT) is a transmembrane protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[8] This process terminates the action of serotonin and allows for its recycling.[8] Paroxetine non-competitively inhibits SERT, leading to a sustained presence of serotonin in the synapse and enhanced serotonergic neurotransmission.[3][9] The therapeutic effects of paroxetine are attributed to the subsequent adaptive changes in both serotonergic and downstream signaling pathways.[1]

Data Presentation: Activity of Paroxetine and its Metabolites

While Paroxetine is a potent inhibitor of SERT, its major metabolites, including Desmethylene paroxetine, are reported to be essentially inactive.[4][5] The following table summarizes the known activity of Paroxetine at the serotonin transporter. It is recommended that this compound be tested alongside the parent compound, Paroxetine, to confirm its lack of significant activity.

CompoundAssay TypeTargetCell LineActivity (IC₅₀/Kᵢ)Reference
Paroxetine[³H]5-HT Uptake InhibitionSERTHEK293~1 nM (Kᵢ)[10]
ParoxetineSERT BindingSERT-<1 nM (K𝘥)[10]
ParoxetineTRACT AssaySERTHEK293T2.61 nM (IC₅₀)[11]
Desmethylene paroxetine-SERT-Reported as inactive[4][5]

Experimental Protocols

Here we describe three key cell-based assays to determine the activity of this compound on SERT function and downstream signaling pathways.

Serotonin Transporter (SERT) Uptake Inhibition Assay

This assay directly measures the ability of a test compound to inhibit the uptake of serotonin into cells expressing the serotonin transporter. Both radiolabeled and fluorescence-based methods are widely used.

a) Radiolabeled [³H]5-HT Uptake Inhibition Assay

This is considered the gold standard for measuring SERT activity.

Principle: Cells overexpressing human SERT (hSERT) are incubated with radiolabeled serotonin ([³H]5-HT) in the presence and absence of the test compound. The amount of radioactivity accumulated inside the cells is measured, and the inhibitory potency of the compound is determined.

Materials:

  • HEK293 cells stably expressing hSERT (HEK-hSERT)

  • Cell culture medium (e.g., DMEM with 10% FBS, G418 for selection)

  • Poly-D-lysine coated 96-well plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]Serotonin ([³H]5-HT)

  • Unlabeled serotonin

  • Test compound (this compound)

  • Reference inhibitor (e.g., Paroxetine)

  • Scintillation fluid

  • Microplate scintillation counter

Protocol:

  • Cell Plating: Seed HEK-hSERT cells in poly-D-lysine coated 96-well plates at a density of 40,000-60,000 cells/well and allow them to adhere overnight.[12]

  • Compound Preparation: Prepare serial dilutions of this compound and the reference inhibitor (Paroxetine) in KRH buffer.

  • Assay Procedure: a. Wash the cells once with KRH buffer. b. Add the test compound dilutions to the respective wells and incubate for 10-20 minutes at 37°C. c. Initiate the uptake by adding [³H]5-HT (final concentration typically at or below the Kₘ for serotonin, e.g., 10-20 nM) to all wells.[13] d. Incubate for a short period (e.g., 5-15 minutes) at 37°C.[14] e. Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.[8]

  • Detection: a. Lyse the cells by adding a lysis buffer (e.g., 1% SDS). b. Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: a. Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known SERT inhibitor like Paroxetine) from the total uptake. b. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

b) Fluorescence-Based Neurotransmitter Uptake Assay

This method offers a non-radioactive alternative with a simpler, homogeneous "mix-and-read" protocol.

Principle: A fluorescent substrate that mimics serotonin is taken up by cells expressing SERT. A masking dye in the extracellular medium quenches the fluorescence of the substrate, so only the internalized substrate generates a signal. An inhibitor of SERT will prevent the uptake of the fluorescent substrate, resulting in a lower fluorescence signal.[12][15]

Materials:

  • HEK-hSERT cells

  • Neurotransmitter Transporter Uptake Assay Kit (commercially available)

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • Test compound (this compound)

  • Reference inhibitor (e.g., Paroxetine)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence microplate reader

Protocol:

  • Cell Plating: Seed HEK-hSERT cells in 96- or 384-well black, clear-bottom plates and allow them to form a confluent monolayer.[12]

  • Compound Incubation: Remove the culture medium and add the test compound dilutions in assay buffer to the cells. Incubate for 10-30 minutes at 37°C.[12]

  • Dye Addition: Add the fluorescent dye solution (from the kit) to all wells.

  • Detection: a. For kinetic mode, immediately start reading the fluorescence intensity at regular intervals using a bottom-read fluorescence microplate reader. b. For endpoint mode, incubate the plate for 10-60 minutes at 37°C, protected from light, and then read the fluorescence intensity.[12]

  • Data Analysis: Calculate the IC₅₀ value as described for the radiolabeled assay.

TRACT (Transporter Activity through Receptor Activation) Assay

This is an innovative, indirect method to assess SERT inhibition.

Principle: HEK293T cells are co-transfected with SERT and a serotonin receptor (e.g., 5-HT₂ₐR) linked to a reporter system (e.g., split-nanoluciferase). When serotonin is added, it is rapidly taken up by SERT, preventing it from activating the 5-HT₂ₐR. If a SERT inhibitor is present, extracellular serotonin levels remain high, leading to receptor activation and a measurable reporter signal (luminescence).[11][16]

Materials:

  • HEK293T cells

  • Plasmids encoding hSERT and 5-HT₂ₐR-split-nanoluciferase reporter system

  • Transfection reagent (e.g., FuGENE HD)

  • Cell culture medium

  • Serotonin (5-HT)

  • Test compound (this compound)

  • Reference inhibitor (e.g., Paroxetine)

  • Luminescence substrate (e.g., Nano-Glo Live Cell Reagent)

  • White, opaque 384-well plates

  • Luminometer

Protocol:

  • Transfection: Co-transfect HEK293T cells with the hSERT and 5-HT₂ₐR-reporter plasmids and incubate overnight.[17]

  • Cell Plating: Harvest the transfected cells and seed them into 384-well white plates containing serial dilutions of the test compound.

  • Assay Procedure: a. Add serotonin to the wells at a pre-optimized concentration. b. Incubate for a defined period (e.g., 20-30 minutes) at 37°C.[18]

  • Detection: Add the luminescence substrate and immediately measure the light output using a luminometer.

  • Data Analysis: The luminescence signal is proportional to SERT inhibition. Calculate the IC₅₀ value from the dose-response curve.

Downstream Signaling Assay: cAMP Measurement

This assay assesses the functional consequences of altered serotonin receptor activation due to SERT inhibition by measuring changes in the second messenger, cyclic AMP (cAMP).

Principle: Serotonin receptors are G-protein coupled receptors (GPCRs). Depending on the receptor subtype expressed in the cells, serotonin can either increase (via Gₛ-coupling, e.g., 5-HT₄, 5-HT₆, 5-HT₇ receptors) or decrease (via Gᵢ-coupling, e.g., 5-HT₁ₐ receptor) intracellular cAMP levels.[19][20] By using a cell line expressing a specific serotonin receptor, one can measure the effect of a SERT inhibitor on serotonin-mediated cAMP signaling. For example, in a cell line expressing a Gᵢ-coupled 5-HT receptor, a SERT inhibitor will potentiate the serotonin-induced decrease in forskolin-stimulated cAMP levels.

Materials:

  • CHO or HEK293 cells stably expressing a specific human serotonin receptor (e.g., 5-HT₁ₐ)

  • cAMP assay kit (e.g., AlphaScreen, HTRF, or GloSensor)

  • Forskolin (to stimulate adenylyl cyclase in Gᵢ-coupled receptor assays)

  • Serotonin (5-HT)

  • Test compound (this compound)

  • Reference inhibitor (e.g., Paroxetine)

  • Cell lysis buffer (if required by the kit)

  • Plate reader compatible with the chosen assay technology

Protocol (Example for a Gᵢ-coupled receptor using an AlphaScreen cAMP assay):

  • Cell Preparation: Harvest the cells and resuspend them in stimulation buffer.

  • Compound Addition: In a 384-well plate, add the test compound, serotonin (at its EC₂₀ concentration), and forskolin.

  • Cell Addition: Add the cell suspension to the wells and incubate for 30 minutes at room temperature.

  • Detection: a. Add the lysis buffer containing the detection reagents (e.g., acceptor beads). b. Incubate for 1 hour. c. Add the donor beads and incubate for another 1-2 hours in the dark. d. Read the plate on an AlphaScreen-compatible reader.

  • Data Analysis: The signal will be inversely proportional to the intracellular cAMP concentration. A SERT inhibitor will enhance the effect of serotonin, leading to a greater decrease in cAMP and thus a higher signal. Calculate the EC₅₀ or IC₅₀ from the dose-response curve.

Visualizations

Signaling Pathway

SERT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin_in Serotonin SERT->Serotonin_in Reuptake Serotonin_vesicle Serotonin Vesicle Serotonin_syn Serotonin Serotonin_vesicle->Serotonin_syn Release Serotonin_syn->SERT Receptor 5-HT Receptor (GPCR) Serotonin_syn->Receptor Binding G_protein G-Protein Receptor->G_protein Effector Effector (Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Paroxetine Paroxetine / Metabolite Paroxetine->SERT Inhibition

Caption: Serotonin reuptake and postsynaptic signaling pathway.

Experimental Workflow: SERT Uptake Inhibition Assay

SERT_Uptake_Workflow start Start plate_cells Plate HEK-hSERT cells in 96-well plate start->plate_cells add_compound Add Desmethylene paroxetine HCl dilutions plate_cells->add_compound incubate1 Incubate (10-20 min, 37°C) add_compound->incubate1 add_substrate Add Substrate ([³H]5-HT or Fluorescent Dye) incubate1->add_substrate incubate2 Incubate (5-60 min, 37°C) add_substrate->incubate2 terminate Terminate Uptake (Wash with cold buffer) incubate2->terminate detect Detect Signal (Scintillation or Fluorescence) terminate->detect analyze Analyze Data (Calculate IC₅₀) detect->analyze end End analyze->end

Caption: Workflow for a SERT uptake inhibition assay.

Logical Relationship: TRACT Assay Principle

TRACT_Assay_Logic cluster_no_inhibitor No SERT Inhibitor cluster_with_inhibitor With SERT Inhibitor serotonin1 Serotonin sert1 SERT Active serotonin1->sert1 uptake1 High Serotonin Uptake sert1->uptake1 receptor1 Low 5-HT₂ₐR Activation uptake1->receptor1 signal1 Low Luminescence receptor1->signal1 serotonin2 Serotonin sert2 SERT Inhibited serotonin2->sert2 uptake2 Low Serotonin Uptake sert2->uptake2 receptor2 High 5-HT₂ₐR Activation uptake2->receptor2 signal2 High Luminescence receptor2->signal2

Caption: Principle of the TRACT assay for SERT inhibition.

References

Application Notes and Protocols for High-Throughput Screening of Desmethylene Paroxetine Hydrochloride Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylene paroxetine is the principal urinary metabolite of paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and anxiety disorders.[1][2][3][4] Paroxetine's primary mechanism of action is the inhibition of the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft.[5][6][7] Given its structural relationship to paroxetine, Desmethylene paroxetine hydrochloride is presumed to have a similar primary target. These application notes provide detailed protocols for high-throughput screening (HTS) to identify and characterize the biological targets of this compound, with a primary focus on SERT and a secondary screen against a broader class of potential off-target interactions, G-protein coupled receptors (GPCRs).

Primary Target: Serotonin Transporter (SERT)

The serotonin transporter is the most likely biological target for this compound. The following protocols describe a robust HTS assay to quantify the inhibitory activity of the compound on SERT function.

Quantitative Data Summary
CompoundTargetAssay TypeKi (nM)Reference
ParoxetineSERTRadioligand Binding0.72[1]

This table will be populated with experimental data for this compound upon completion of the screening assays.

Experimental Protocol: Fluorescent SERT Uptake Inhibition Assay

This non-radioactive, cell-based assay provides a high-throughput method to measure the inhibitory effect of this compound on SERT function.[8]

Materials:

  • HEK293 cells stably expressing human SERT (hSERT)

  • Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Fluorescent substrate: ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium)

  • Test compound: this compound

  • Reference inhibitor: Paroxetine

  • 384-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed hSERT-expressing HEK293 cells into 384-well microplates at a density of 20,000 cells/well and incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series in assay buffer to achieve final concentrations ranging from 1 pM to 100 µM.

  • Assay: a. Wash the cells twice with assay buffer. b. Add 20 µL of the diluted test compound or reference inhibitor to the appropriate wells. c. Incubate for 15 minutes at room temperature. d. Add 20 µL of ASP+ solution (final concentration 4 µM) to all wells. e. Incubate for 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~610 nm.

  • Data Analysis: a. Calculate the percent inhibition for each concentration of the test compound relative to controls (no inhibitor and maximum inhibition with a saturating concentration of a known inhibitor like paroxetine). b. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow: SERT Inhibition Assay

SERT_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis plate_cells Plate hSERT-HEK293 Cells wash_cells Wash Cells plate_cells->wash_cells prepare_compounds Prepare Compound Dilutions add_compounds Add Compounds prepare_compounds->add_compounds wash_cells->add_compounds add_substrate Add ASP+ Substrate add_compounds->add_substrate incubate Incubate add_substrate->incubate read_plate Read Fluorescence incubate->read_plate calculate_inhibition Calculate % Inhibition read_plate->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for the fluorescent SERT uptake inhibition assay.

Secondary Target Screening: G-Protein Coupled Receptors (GPCRs)

While paroxetine has high selectivity for SERT, it exhibits weak affinity for some GPCRs, such as muscarinic receptors.[6][7] Therefore, a secondary screening against a panel of GPCRs is prudent to identify any potential off-target effects of this compound. Over 30% of FDA-approved drugs target GPCRs, making them a crucial class of proteins in drug discovery.[9][10]

Experimental Protocol: GPCR Calcium Flux Assay

This HTS assay measures changes in intracellular calcium concentration following GPCR activation, a common downstream signaling event for Gq-coupled receptors.

Materials:

  • CHO or HEK293 cells stably expressing the GPCR of interest.

  • Assay buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compound: this compound.

  • Known agonist and antagonist for the specific GPCR.

  • 384-well black, clear-bottom microplates.

  • Fluorescence imaging plate reader (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed GPCR-expressing cells into 384-well microplates and incubate overnight.

  • Dye Loading: a. Remove culture medium and add the fluorescent calcium dye solution to each well. b. Incubate for 1 hour at 37°C, 5% CO2.

  • Compound Addition and Signal Detection (Antagonist Mode): a. Place the plate in the fluorescence imaging plate reader. b. Add this compound at various concentrations and incubate for a specified time. c. Add a known agonist for the target GPCR. d. Measure the fluorescence signal before and after the addition of the agonist to determine the inhibitory effect of the test compound.

  • Data Analysis: a. Calculate the change in fluorescence intensity to determine the calcium response. b. For antagonist screening, determine the IC50 of this compound by plotting the inhibition of the agonist response against the compound concentration.

Signaling Pathway: Gq-Coupled GPCR Calcium Mobilization

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ligand Agonist GPCR GPCR Ligand->GPCR Binds G_protein Gq Protein GPCR->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_store Ca2+ Store IP3R->Ca_store Opens Ca_cytosol [Ca2+]i Increase Ca_store->Ca_cytosol Release

Caption: Gq-coupled GPCR signaling pathway leading to calcium release.

Conclusion

These application notes provide a framework for the high-throughput screening of this compound to determine its primary target and potential off-target interactions. The primary SERT inhibition assay will quantify its activity at the most probable target, while the secondary GPCR screen will provide valuable information on its selectivity profile. The data generated from these assays will be critical for understanding the pharmacological profile of this major metabolite of paroxetine.

References

Application Notes and Protocols: Synthesis of Isotopically Labeled Desmethylene Paroxetine for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), is widely prescribed for the treatment of depression and other psychiatric disorders. The metabolism of paroxetine is a critical aspect of its pharmacology, influencing its efficacy and potential for drug-drug interactions. The primary metabolic pathway involves the demethylenation of the methylenedioxy group to form a catechol intermediate, known as desmethylene paroxetine. This reaction is predominantly catalyzed by the polymorphic cytochrome P450 enzyme CYP2D6. Subsequent O-methylation of the catechol by catechol-O-methyltransferase (COMT) leads to the formation of the major metabolites.

To accurately investigate the kinetics and pathways of paroxetine metabolism, isotopically labeled internal standards are indispensable. The use of stable isotopes, such as Carbon-13 (¹³C), provides a robust tool for quantitative analysis by mass spectrometry, allowing for precise differentiation between the analyte and the internal standard. This document provides detailed application notes and protocols for the synthesis of ¹³C-labeled desmethylene paroxetine, intended for use in in vitro and in vivo metabolic studies.

Metabolic Pathway of Paroxetine

The metabolic conversion of paroxetine to its major metabolites is a two-step process initiated by CYP2D6. The demethylenation of the methylenedioxy ring of paroxetine forms the unstable catechol intermediate, desmethylene paroxetine. This intermediate is then rapidly methylated by COMT to yield two main metabolites, M-I and M-II.

Paroxetine Metabolism Figure 1. Metabolic Pathway of Paroxetine Paroxetine Paroxetine Desmethylene_Paroxetine Desmethylene Paroxetine (Catechol Intermediate) Paroxetine->Desmethylene_Paroxetine CYP2D6 Metabolites Major Metabolites (M-I and M-II) Desmethylene_Paroxetine->Metabolites COMT

Caption: Figure 1. Metabolic Pathway of Paroxetine

Synthesis of [¹³C]-Desmethylene Paroxetine

The synthesis of isotopically labeled desmethylene paroxetine can be achieved through a multi-step process. A key strategy involves the preparation of a crucial intermediate, (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine, followed by a Mitsunobu reaction with a ¹³C-labeled sesamol derivative and subsequent deprotection. The isotopic label is introduced via [¹³C]-paraformaldehyde in the synthesis of the labeled sesamol.

Synthetic Workflow

The overall synthetic workflow is depicted below.

Synthetic Workflow Figure 2. Synthetic Workflow for [¹³C]-Desmethylene Paroxetine cluster_0 Synthesis of Key Intermediate cluster_1 Synthesis of Labeled Precursor cluster_2 Final Assembly and Deprotection A Starting Materials B (3S,4R)-N-Boc-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine A->B Multi-step synthesis E Mitsunobu Reaction B->E C 1,2,4-Trihydroxybenzene D [¹³C]-Sesamol C->D Reaction with [¹³C]-Paraformaldehyde D->E F N-Boc-[¹³C]-Desmethylene Paroxetine E->F G [¹³C]-Desmethylene Paroxetine F->G N-Boc Deprotection

Caption: Figure 2. Synthetic Workflow for [¹³C]-Desmethylene Paroxetine

Experimental Protocols

Protocol 1: Synthesis of (3S,4R)-N-Boc-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine

This protocol outlines the synthesis of the key piperidine intermediate. The synthesis starts from commercially available materials and involves several steps, including the formation of a piperidone precursor, stereoselective reduction, and N-protection. For the purpose of this application note, we will start from the readily available (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine, which can be synthesized according to literature procedures, and describe its N-protection.

Materials:

  • (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine (1 equivalent) in DCM.

  • Add TEA (1.2 equivalents) to the solution and cool to 0 °C in an ice bath.

  • Add a solution of Boc₂O (1.1 equivalents) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain (3S,4R)-N-Boc-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine.

Parameter Value
Starting Material (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine
Reagents Boc₂O, TEA
Solvent Dichloromethane
Reaction Time 12-16 hours
Typical Yield 90-95%
Protocol 2: Synthesis of [¹³C]-Sesamol

This protocol describes the synthesis of the ¹³C-labeled sesamol precursor from 1,2,4-trihydroxybenzene and [¹³C]-paraformaldehyde.

Materials:

  • 1,2,4-Trihydroxybenzene

  • [¹³C]-Paraformaldehyde

  • Hydrochloric acid (HCl)

  • Toluene

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1,2,4-trihydroxybenzene (1 equivalent) in toluene, add [¹³C]-paraformaldehyde (1.1 equivalents).

  • Add a catalytic amount of concentrated HCl.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield [¹³C]-sesamol.

Parameter Value
Starting Material 1,2,4-Trihydroxybenzene, [¹³C]-Paraformaldehyde
Catalyst Concentrated HCl
Solvent Toluene
Reaction Time 4-6 hours
Typical Yield 60-70%
Protocol 3: Mitsunobu Reaction for N-Boc-[¹³C]-Desmethylene Paroxetine

This protocol details the coupling of the key piperidine intermediate with the labeled sesamol derivative via a Mitsunobu reaction.

Materials:

  • (3S,4R)-N-Boc-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine

  • [¹³C]-Sesamol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • Dissolve (3S,4R)-N-Boc-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine (1 equivalent), [¹³C]-sesamol (1.2 equivalents), and PPh₃ (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate N-Boc-[¹³C]-desmethylene paroxetine.

Parameter Value
Reactants (3S,4R)-N-Boc-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine, [¹³C]-Sesamol
Reagents PPh₃, DIAD/DEAD
Solvent Anhydrous THF
Reaction Time 16-24 hours
Typical Yield 50-60%
Protocol 4: N-Boc Deprotection to Yield [¹³C]-Desmethylene Paroxetine

This final step involves the removal of the N-Boc protecting group to yield the target compound.

Materials:

  • N-Boc-[¹³C]-Desmethylene Paroxetine

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM) or Dioxane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Boc-[¹³C]-desmethylene paroxetine (1 equivalent) in DCM or dioxane.

  • Cool the solution to 0 °C.

  • Add TFA (10-20 equivalents) or a solution of HCl in dioxane (4M) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours or until TLC indicates complete deprotection.

  • Carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield [¹³C]-desmethylene paroxetine.

Parameter Value
Starting Material N-Boc-[¹³C]-Desmethylene Paroxetine
Reagents TFA or HCl in dioxane
Solvent DCM or Dioxane
Reaction Time 1-2 hours
Typical Yield >95%

Data Presentation

Table 1: Summary of Synthetic Steps and Yields
Step Product Key Reagents Typical Yield
1(3S,4R)-N-Boc-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidineBoc₂O, TEA90-95%
2[¹³C]-Sesamol[¹³C]-Paraformaldehyde, HCl60-70%
3N-Boc-[¹³C]-Desmethylene ParoxetinePPh₃, DIAD/DEAD50-60%
4[¹³C]-Desmethylene ParoxetineTFA or HCl in dioxane>95%
Table 2: LC-MS/MS Parameters for Analysis

The synthesized [¹³C]-desmethylene paroxetine can be used as an internal standard for the quantification of unlabeled desmethylene paroxetine in biological matrices. Below are typical LC-MS/MS parameters.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Desmethylene Paroxetine316.1178.125
[¹³C]-Desmethylene Paroxetine317.1179.125
Paroxetine330.1192.128
[¹³C₆]-Paroxetine (example IS)336.1198.128

Note: The exact m/z values for the labeled compound will depend on the position and number of isotopic labels. The values provided are for a single ¹³C label in the methylenedioxy-derived portion. Collision energies may need to be optimized for the specific instrument used.

Conclusion

This document provides a comprehensive guide for the synthesis of isotopically labeled desmethylene paroxetine. The detailed protocols and workflows are intended to assist researchers in preparing this essential tool for conducting precise and reliable metabolic studies of paroxetine. The use of such labeled standards will contribute to a better understanding of the pharmacokinetics of paroxetine and its implications for personalized medicine.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Desmethylene Paroxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Desmethylene Paroxetine Hydrochloride synthesis. Desmethylene Paroxetine is a principal metabolite of Paroxetine, and its synthesis primarily involves the challenging cleavage of the methylenedioxy bridge to form a catechol intermediate.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining this compound?

The most common strategy begins with a suitable Paroxetine precursor. The key transformation is the selective cleavage of the robust methylenedioxy ether to yield the corresponding catechol. To prevent unwanted side reactions, the piperidine nitrogen is typically protected before this step. The final stage involves deprotection (if necessary) and formation of the hydrochloride salt to improve stability and handling.

Q2: What are the most effective reagents for the demethylenation step (catechol formation)?

Cleavage of the methylenedioxy group requires potent Lewis acids or strong protic acids. The choice of reagent is critical and depends on the overall substrate and presence of other sensitive functional groups. Common reagents include:

  • Boron Tribromide (BBr₃): A powerful and widely used reagent for cleaving aryl ethers. Reactions are typically run at low temperatures in chlorinated solvents.[3]

  • Boron Trichloride (BCl₃): Can also be effective and may offer different selectivity compared to BBr₃.[4]

  • Strong Protic Acids: Reagents like hydrobromic acid (HBr) or hydriodic acid (HI) can cleave the ether bond, but the harsh conditions and high temperatures required may lead to degradation of the Paroxetine scaffold.[3]

  • Boron Trifluoride Dimethylsulfide Complex (BF₃·SMe₂): A milder alternative that may be suitable for sensitive substrates.[3]

Q3: What are the critical side reactions that can lower the overall yield?

Several side reactions can compromise the yield:

  • Incomplete Demethylenation: The methylenedioxy group is stable, and incomplete reaction leads to difficult-to-separate starting material in the product mixture.

  • Catechol Oxidation: The catechol product is electron-rich and highly susceptible to oxidation, which can occur during reaction workup or purification if not performed under an inert atmosphere. This can lead to the formation of colored quinone-type impurities.

  • N-Alkylation/Acylation: If the piperidine nitrogen is not protected, it can react with Lewis acids or other electrophiles present in the reaction mixture.

  • Substrate Degradation: Harsh acidic conditions, particularly at elevated temperatures, can cause undesired cleavage of other ether linkages or degradation of the piperidine ring.[5]

Q4: How can crude this compound be effectively purified?

A multi-step purification strategy is often necessary:

  • Chromatographic Purification: After the demethylenation step, the protected or unprotected free base should be purified using column chromatography (e.g., silica gel) to remove unreacted starting material and byproducts.

  • Crystallization/Salt Formation: The purified free base is then dissolved in a suitable solvent, such as isopropanol (IPA) or ethanol. A solution of hydrogen chloride in the same solvent is added to precipitate the hydrochloride salt.[6]

  • Recrystallization: The crude salt can be further purified by recrystallization from an appropriate solvent system to achieve high purity.

Q5: Which protecting groups are suitable for the piperidine nitrogen?

The choice of protecting group is crucial. It must be stable to the strong Lewis acids used for demethylenation but readily removable in a subsequent step.

  • tert-Butoxycarbonyl (Boc): This is an excellent choice as it is stable to many reagents but can be easily removed under acidic conditions. Often, treatment with HCl to form the final salt will simultaneously cleave the Boc group.[7]

  • Benzyl (Bn): Stable to a range of conditions but typically requires hydrogenolysis for removal, which may not be compatible with all intermediates.[8]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion during Demethylenation 1. Insufficiently reactive reagent. 2. Reaction temperature is too low. 3. Deactivated reagent due to moisture.1. Switch to a more powerful reagent (e.g., from BCl₃ to BBr₃). 2. Gradually increase the reaction temperature, monitoring carefully for product degradation. 3. Ensure all solvents and reagents are anhydrous and the reaction is run under an inert atmosphere (N₂ or Argon).
Formation of Multiple Impurities 1. Reaction temperature is too high, causing degradation. 2. The catechol product is oxidizing during workup. 3. Piperidine nitrogen is unprotected and reacting.1. Perform the reaction at a lower temperature (e.g., -78°C for BBr₃ addition). 2. Conduct the aqueous workup under an inert gas stream. Consider adding a mild reducing agent like sodium dithionite during workup. 3. Ensure the piperidine nitrogen is protected (e.g., with a Boc group) prior to the demethylenation step.[7]
Product is Dark/Discolored Oxidation of the catechol to form quinone-like species.1. Handle the purified catechol free base under an inert atmosphere. 2. Use degassed solvents for purification and salt formation. 3. Store the final product protected from light and air.
Difficulty in Crystallizing the Final HCl Salt 1. Presence of impurities inhibiting crystal formation. 2. Incorrect solvent system for precipitation.1. Repurify the free base using column chromatography before attempting salt formation.[9] 2. Attempt salt formation in different solvents (e.g., isopropanol, ethanol, acetone). Use of a co-solvent or anti-solvent (e.g., diethyl ether, heptane) may induce precipitation. Seeding with a previously formed crystal can also be effective.[6]

Data Presentation

Table 1: Comparison of Reagents for Aryl Methylenedioxy Ether Cleavage

ReagentTypical SolventTypical TemperatureKey Considerations
BBr₃Dichloromethane (DCM)-78°C to Room TempHighly effective but very sensitive to moisture. Can cleave other ethers.[3]
BCl₃Dichloromethane (DCM)-78°C to Room TempGenerally milder than BBr₃; may offer better selectivity.[4]
HBrAcetic Acid or neatRefluxHarsh conditions; risk of substrate degradation.[3]
AlCl₃ / ThiolDichloromethane (DCM)0°C to Room TempMilder conditions, but requires a nucleophilic thiol co-reagent.
Pyridinium HClNeat (no solvent)150-180°CHigh temperature required; potential for thermal degradation.[3]

Table 2: Representative HPLC Conditions for Paroxetine and Related Substances Analysis

These conditions for Paroxetine analysis can be adapted as a starting point for method development for Desmethylene Paroxetine.

ParameterCondition 1[10]Condition 2[11]
Column C18 (Inertsil, 5 µm, 15 cm x 4.6 mm)C18 (Hypersil BDS, 5 µm, 15 cm x 4.6 mm)
Mobile Phase Isocratic: 10 mM 1-decane sulfonic acid sodium salt + 10 mM NaH₂PO₄ (pH 3.0) / Acetonitrile (60:40)Isocratic: 30 mM Phosphate Buffer (pH 4.5) / Acetonitrile (40:60)
Flow Rate 1.0 mL/min (typical)1.0 mL/min
Detection (UV) 235 nm249 nm
Temperature AmbientAmbient

Experimental Protocols

Note: The following is a representative protocol based on established chemical principles for analogous transformations. Researchers should perform their own optimization.

Step 1: N-Boc Protection of Paroxetine

  • Dissolve Paroxetine free base (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Toluene.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base like triethylamine (1.2 eq) or aqueous NaOH.[6]

  • Stir the mixture at room temperature for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Perform an aqueous workup, extracting the N-Boc protected Paroxetine with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Step 2: Demethylenation to form N-Boc-Desmethylene Paroxetine

  • Dissolve N-Boc protected Paroxetine (1.0 eq) in anhydrous DCM under an argon or nitrogen atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of Boron Tribromide (BBr₃, 2.0-3.0 eq) in DCM dropwise, maintaining the internal temperature below -70°C.

  • After the addition is complete, allow the reaction to slowly warm to 0°C or room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding methanol at 0°C, followed by water.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude catechol product. Purify by silica gel chromatography.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified N-Boc-Desmethylene Paroxetine in a minimal amount of a cold (0°C) solvent like Isopropanol (IPA) or Ethyl Acetate.

  • Slowly add a pre-prepared solution of anhydrous HCl in IPA (e.g., 2 M solution) dropwise until the solution becomes acidic (check with pH paper).

  • Stir the mixture at 0°C. The hydrochloride salt should precipitate out of the solution. The Boc group is cleaved in situ under these acidic conditions.

  • If precipitation is slow, it can be aided by adding an anti-solvent like heptane or by storing the mixture at low temperature (4°C) overnight.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Visualizations

Synthetic_Workflow Paroxetine Paroxetine Precursor N_Protected N-Protected Paroxetine (e.g., N-Boc) Paroxetine->N_Protected Step 1: Protection (Boc₂O) Catechol N-Protected Desmethylene Paroxetine N_Protected->Catechol Step 2: Demethylenation (BBr₃) Final_Product Desmethylene Paroxetine Hydrochloride Catechol->Final_Product Step 3: Deprotection & Salt Formation (HCl)

Caption: General workflow for the synthesis of Desmethylene Paroxetine HCl.

Troubleshooting_Flowchart start Low Final Yield check_step2 Problem in Step 2 (Demethylenation)? start->check_step2 check_step3 Problem in Step 3 (Purification/Salt Formation)? start->check_step3 incomplete_rxn Incomplete Reaction check_step2->incomplete_rxn Yes degradation Degradation/ Side Products check_step2->degradation Yes impure_base Impurities in Free Base check_step3->impure_base Yes bad_solvent Poor Crystallization check_step3->bad_solvent Yes sol_reagent Solution: - Use stronger reagent (BBr₃) - Increase temperature cautiously incomplete_rxn->sol_reagent sol_conditions Solution: - Protect N-atom (Boc) - Lower temperature (-78°C) - Use inert atmosphere degradation->sol_conditions sol_purify Solution: - Purify free base by  column chromatography impure_base->sol_purify sol_crystallize Solution: - Screen solvents (IPA, EtOH) - Use anti-solvent (Heptane) - Try seeding bad_solvent->sol_crystallize

Caption: Troubleshooting flowchart for diagnosing low yield issues.

References

overcoming solubility issues with Desmethylene paroxetine hydrochloride in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with Desmethylene paroxetine hydrochloride in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

A1: this compound is a crystalline solid with limited solubility in aqueous solutions. It is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1] Quantitative data from suppliers indicates its solubility in common organic solvents to be approximately:

  • Dimethylformamide (DMF): 30 mg/mL[2]

  • Dimethyl Sulfoxide (DMSO): 20 mg/mL[2]

  • Ethanol: 20 mg/mL[2]

The parent compound, paroxetine hydrochloride, is also sparingly soluble in aqueous buffers. For instance, its solubility is approximately 0.09 mg/mL in a 1:10 solution of DMF and Phosphate-Buffered Saline (PBS) at pH 7.0.[3]

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why did this happen and how can I prevent it?

A2: This phenomenon, often called "crashing out," is common for compounds with low aqueous solubility.[4] When a concentrated DMSO stock solution is diluted into an aqueous medium like cell culture media, the solvent polarity increases significantly, causing the compound to precipitate.[4]

To prevent this, consider the following strategies:

  • Optimize Final DMSO Concentration: Keep the final DMSO concentration in your cell culture medium as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic.[5] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Serial Dilution: Instead of adding the concentrated stock directly to your final volume of media, perform serial dilutions. You can do this by first creating an intermediate dilution of your stock in DMSO, and then adding this to the pre-warmed (37°C) culture medium while gently vortexing.[4]

  • Use of Co-solvents: A mixture of solvents can sometimes maintain solubility better than a single solvent.[4]

  • pH Adjustment: Given that this compound has a predicted pKa of 9.39, its solubility is likely pH-dependent.[1] As a basic compound, it will be more soluble at a lower pH.[6] Adjusting the pH of your aqueous buffer may improve its solubility.

Q3: Are there alternative solvents or formulation strategies I can use to improve the solubility of this compound for in vitro studies?

A3: Yes, several alternative approaches can be employed:

  • Alternative Organic Solvents: Besides DMSO, Dimethylformamide (DMF) and Ethanol can be used to prepare stock solutions.[2]

  • Co-solvents: The use of a water-miscible co-solvent can enhance the solubility of lipophilic compounds.[7]

  • pH Modification: For ionizable drugs like this compound, adjusting the pH of the buffer can be a very effective way to increase solubility.[8]

  • Use of Surfactants: Surfactants can be used to create micelles that encapsulate the drug molecules, enhancing dissolution and preventing precipitation.[9]

  • Hydrotropy: Hydrotropic agents, which are compounds that increase the aqueous solubility of poorly soluble solutes, have been shown to enhance the solubility of the parent compound, paroxetine hydrochloride.[10]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Aqueous Media

Question: I've prepared a stock solution of this compound in DMSO, but a precipitate forms immediately upon its addition to my cell culture medium. What should I do?

Answer: Immediate precipitation is a clear indication that the compound's solubility limit has been exceeded in the final aqueous environment. Here is a step-by-step troubleshooting guide:

Troubleshooting Workflow for Immediate Precipitation

start Precipitation Observed check_conc Is the final concentration too high? start->check_conc reduce_conc Decrease final working concentration check_conc->reduce_conc Yes check_dilution Is the dilution method causing localized high concentrations? check_conc->check_dilution No success Solution is clear reduce_conc->success serial_dilute Perform serial dilution in pre-warmed media check_dilution->serial_dilute Yes check_temp Is the medium at an optimal temperature? check_dilution->check_temp No serial_dilute->success warm_media Use pre-warmed (37°C) media check_temp->warm_media Yes check_ph Is the pH of the medium optimal for solubility? check_temp->check_ph No warm_media->success adjust_ph Adjust pH of the buffer (lower for basic compounds) check_ph->adjust_ph Yes adjust_ph->success

Caption: Troubleshooting workflow for immediate precipitation.

Issue 2: Cloudiness or Precipitation Over Time in Culture

Question: The media containing this compound appeared clear initially, but became cloudy after a few hours of incubation. What could be the cause?

Answer: Delayed precipitation can be due to several factors related to the stability of the compound in the culture conditions.

Potential Causes and Solutions for Delayed Precipitation

start Delayed Precipitation temp_fluctuations Temperature Fluctuations start->temp_fluctuations ph_shift pH Shift in Media start->ph_shift interaction Interaction with Media Components start->interaction solution1 Minimize removal from incubator temp_fluctuations->solution1 solution2 Use HEPES-buffered media for stable pH ph_shift->solution2 solution3 Test solubility in basal vs. complete media interaction->solution3 end Stable Solution solution1->end solution2->end solution3->end

Caption: Troubleshooting delayed precipitation in cell culture.

Data Presentation

Table 1: Solubility of this compound in Organic Solvents

SolventSolubility (mg/mL)
Dimethylformamide (DMF)30[2]
Dimethyl Sulfoxide (DMSO)20[2]
Ethanol20[2]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₈H₂₁ClFNO₃[1]
Molecular Weight353.82 g/mol
Melting Point104-107 °C[1]
pKa (Predicted)9.39 ± 0.10[1]
Storage Temperature-20°C[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 3.54 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight (353.82 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. For 3.54 mg, this would be 1 mL.

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[4]

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[4]

Protocol 2: Preparation of Working Solutions in Aqueous Media

This protocol outlines the steps for diluting the DMSO stock solution into an aqueous medium (e.g., cell culture medium) to minimize precipitation.

  • Prepare Intermediate Dilutions in DMSO: From your 10 mM stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.

  • Prepare Final Aqueous Solution: Add a small volume of the final DMSO intermediate to your pre-warmed (37°C) aqueous buffer (e.g., cell culture medium). It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[4]

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[4]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is below 0.5% to avoid cytotoxicity. For example, adding 1 µL of a 1 mM stock to 1 mL of medium results in a 1 µM final concentration with 0.1% DMSO.

Experimental Workflow for Preparing Working Solutions

start Start stock_sol Prepare 10 mM Stock in 100% DMSO start->stock_sol intermediate_dil Create Intermediate Dilutions in DMSO (e.g., 1 mM) stock_sol->intermediate_dil add_to_media Add Intermediate DMSO Stock to Warmed Medium intermediate_dil->add_to_media warm_media Pre-warm Aqueous Medium to 37°C warm_media->add_to_media mix Vortex Immediately add_to_media->mix final_check Visually Inspect for Precipitation mix->final_check ready Solution Ready for Use final_check->ready

Caption: Workflow for preparing working solutions.

References

minimizing impurity formation in Desmethylene paroxetine hydrochloride production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the production of Desmethylene Paroxetine Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered in the synthesis of this compound?

A1: Based on the synthesis of the closely related Paroxetine, common impurities can be categorized as process-related impurities and degradation products. Process-related impurities may include unreacted starting materials, by-products from side reactions such as defluorination, and dimer formation.[1] Degradation can occur under acidic or alkaline conditions, leading to ether cleavage.[1]

Q2: How can I detect and quantify impurities in my this compound sample?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for detecting and quantifying impurities.[2][3] A well-developed, stability-indicating HPLC method is essential for separating all potential impurities from the main compound.[4] UV-Visible spectrophotometry can also be used for quantification.[5] For structural elucidation of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial.[6][7]

Q3: What are the general strategies for controlling impurity formation?

A3: A comprehensive impurity control strategy involves several key aspects:

  • Raw Material Control: Ensure the purity of starting materials and reagents to prevent the introduction of impurities at the beginning of the synthesis.[8][9]

  • Process Optimization: Carefully control reaction parameters such as temperature, pH, and reaction time to minimize side reactions.[9]

  • In-Process Monitoring: Regularly monitor the reaction progress to detect the formation of impurities in real-time.[10]

  • Purification Techniques: Employ effective purification methods such as crystallization, chromatography, and filtration to remove impurities from the final product.[10]

  • Proper Storage: Store the final Active Pharmaceutical Ingredient (API) and intermediates under appropriate conditions to prevent degradation.[4]

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound and steps to resolve them.

Observed Issue Potential Cause(s) Recommended Actions
Presence of Defluorinated Impurities Use of strong bases or metal alkoxides that can lead to nucleophilic aromatic substitution of the fluorine atom.[1]- Use milder bases where possible.- Carefully control the stoichiometry of reagents.- Optimize reaction temperature to disfavor the side reaction.
Formation of Dimeric Impurities Possible side reactions involving reactive intermediates. For paroxetine, a dimer impurity has been hypothesized to result from a radical reaction.[1]- Investigate the reaction mechanism to identify the source of the dimer.- Adjust solvent and temperature to suppress the side reaction. For instance, in a related synthesis, switching from methanol to ethanol minimized a specific dimer impurity.[11]
Incomplete Reaction or Presence of Starting Materials - Insufficient reaction time or temperature.- Inadequate mixing.- Deactivation of reagents or catalysts.- Increase reaction time or temperature as guided by stability studies.- Ensure efficient stirring.- Use fresh, high-quality reagents and catalysts.
Product Degradation (e.g., Ether Cleavage) Exposure to strong acidic or alkaline conditions, particularly during work-up or purification.[1]- Neutralize the reaction mixture promptly after completion.- Use milder pH conditions for extraction and purification.- Avoid prolonged exposure to harsh pH conditions.
High Levels of Residual Solvents Inefficient drying or solvent removal steps.- Optimize drying temperature and duration under vacuum.- Employ techniques like recrystallization with a suitable anti-solvent to precipitate the product and leave solvents behind.

Experimental Protocols

General Protocol for Impurity Analysis by HPLC

This is a general protocol and should be optimized for your specific system and impurity profile.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% triethylamine, pH adjusted to 10 with phosphoric acid) and an organic solvent (e.g., acetonitrile).[2]

  • Gradient Program: A typical gradient might run from 30% to 80% acetonitrile over 20 minutes.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV detection at a wavelength appropriate for Desmethylene Paroxetine and its expected impurities (e.g., 285 nm).[2]

  • Sample Preparation: Dissolve a known concentration of the sample in a suitable diluent (e.g., a mixture of the mobile phase components).

Protocol for Recrystallization

  • Solvent Selection: Choose a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Filtration: Hot filter the solution to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Visualizations

impurity_formation_pathway cluster_synthesis Synthesis Pathway cluster_impurities Impurity Formation Starting Materials Starting Materials Intermediate Intermediate Starting Materials->Intermediate Reaction Step 1 Desmethylene Paroxetine HCl Desmethylene Paroxetine HCl Intermediate->Desmethylene Paroxetine HCl Reaction Step 2 Defluorinated_Impurity Defluorinated_Impurity Intermediate->Defluorinated_Impurity Side Reaction (e.g., strong base) Dimeric_Impurity Dimeric_Impurity Intermediate->Dimeric_Impurity Side Reaction Degradation_Product Degradation_Product Desmethylene Paroxetine HCl->Degradation_Product Degradation (e.g., harsh pH)

Caption: Potential pathways for impurity formation during the synthesis of this compound.

troubleshooting_workflow Start Start Impurity_Detected Impurity Detected in HPLC? Start->Impurity_Detected Identify_Impurity Identify Impurity (LC-MS, NMR) Impurity_Detected->Identify_Impurity Yes End End Impurity_Detected->End No Process_Related Process-Related Impurity? Identify_Impurity->Process_Related Optimize_Reaction Optimize Reaction Conditions (Temp, pH, Reagents) Process_Related->Optimize_Reaction Yes Degradation_Product Degradation Product Process_Related->Degradation_Product No Improve_Purification Improve Purification (Recrystallization, Chromatography) Optimize_Reaction->Improve_Purification Improve_Purification->End Modify_Workup Modify Work-up and Storage Conditions Degradation_Product->Modify_Workup Modify_Workup->End

Caption: A logical workflow for troubleshooting impurity issues in chemical synthesis.

References

Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of Desmethylene Paroxetine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Desmethylene paroxetine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming challenges related to matrix effects in the bioanalysis of this major paroxetine metabolite.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of Desmethylene paroxetine?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected compounds in the sample matrix.[1][2] In the analysis of Desmethylene paroxetine from biological samples such as plasma or urine, endogenous components like phospholipids, salts, and other metabolites can co-extract with the analyte.[3] During electrospray ionization (ESI), these co-eluting compounds can compete with Desmethylene paroxetine for ionization, leading to either ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity).[1][2] This can significantly impact the accuracy, precision, and sensitivity of the analytical method.[3]

Q2: I am observing significant ion suppression for Desmethylene paroxetine. What are the most likely culprits in my plasma sample?

A2: In plasma samples, the most common causes of ion suppression in LC-MS/MS are phospholipids from cell membranes.[3] These molecules are often co-extracted with analytes of interest during sample preparation and can have a profound impact on the ionization of co-eluting compounds. Other potential sources of interference include salts, proteins that were not completely removed during sample preparation, and other endogenous metabolites.

Q3: How can I quantitatively assess the extent of matrix effects in my Desmethylene paroxetine assay?

A3: The most common method to quantify matrix effects is the post-extraction spike method. This involves comparing the peak area of Desmethylene paroxetine in a solution prepared in a clean solvent to the peak area of the analyte spiked into an extracted blank matrix sample at the same concentration. The matrix effect can be calculated as a percentage. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) in mitigating matrix effects for Desmethylene paroxetine?

A4: A stable isotope-labeled internal standard, such as Desmethylene paroxetine-d4, is the ideal choice for compensating for matrix effects. Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience similar ionization suppression or enhancement.[4] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.

Troubleshooting Guides

Issue 1: Inconsistent Peak Areas and Poor Reproducibility for Desmethylene Paroxetine

This issue is often a primary indicator of variable matrix effects between different samples.

Troubleshooting Workflow:

cluster_0 Troubleshooting Inconsistent Peak Areas Start Inconsistent Peak Areas Observed Check_IS Review Internal Standard (IS) Performance Start->Check_IS IS_OK IS Response Stable? Check_IS->IS_OK Improve_SP Optimize Sample Preparation IS_OK->Improve_SP No Change_Chroma Modify Chromatographic Conditions IS_OK->Change_Chroma Yes Re_evaluate Re-evaluate Matrix Effects Improve_SP->Re_evaluate Use_SIL_IS Implement Stable Isotope-Labeled IS Improve_SP->Use_SIL_IS Change_Chroma->Re_evaluate Resolved Issue Resolved Re_evaluate->Resolved cluster_1 Mitigation Strategy for Low Signal Intensity Start Low Signal/Poor Sensitivity Assess_ME Quantify Matrix Effect (Post-Extraction Spike) Start->Assess_ME ME_Severe Significant Ion Suppression? Assess_ME->ME_Severe Improve_Cleanup Enhance Sample Cleanup (SPE/LLE) ME_Severe->Improve_Cleanup Yes Optimize_LC Optimize Chromatography for Separation ME_Severe->Optimize_LC No Method_OK Sensitivity Acceptable? Improve_Cleanup->Method_OK Optimize_LC->Method_OK Use_SIL_IS Utilize SIL-IS for Compensation Use_SIL_IS->Method_OK Method_OK->Use_SIL_IS No Final_Method Final Validated Method Method_OK->Final_Method Yes

References

enhancing the stability of Desmethylene paroxetine hydrochloride stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Desmethylene paroxetine hydrochloride. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and troubleshooting of stock solutions to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: Desmethylene paroxetine is a major urinary metabolite of Paroxetine, which is a potent selective serotonin reuptake inhibitor (SSRI).[1][2][3] It is often used in research, forensic analysis, and toxicology studies related to Paroxetine.[1] The compound is supplied as a hydrochloride salt to improve its solubility and stability.

Q2: What is the recommended way to store the solid compound?

A2: The solid, crystalline form of this compound should be stored at -20°C for long-term stability.[1] Vendor data suggests the solid is stable for at least four years under these conditions.[1]

Q3: In which solvents can I dissolve this compound?

A3: this compound is soluble in several organic solvents. According to supplier data, its solubility is approximately 30 mg/mL in DMF and 20 mg/mL in DMSO and Ethanol.[1]

Q4: How should I prepare a stock solution?

A4: To prepare a stock solution, weigh the desired amount of the solid compound and dissolve it in an appropriate solvent such as DMSO, DMF, or Ethanol.[1] It is recommended to prepare solutions fresh for each experiment. If storage is necessary, follow the guidelines for solution storage.

Q5: How should I store the stock solution?

A5: For short-term storage, stock solutions should be kept at 2-8°C, protected from light. For longer-term storage, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4] Always use tightly sealed, light-resistant containers.[4]

Q6: Why is it supplied as a hydrochloride salt?

A6: Supplying amine-containing compounds as hydrochloride salts is a common practice in pharmaceuticals. Salt formation generally increases aqueous solubility, enhances stability by preventing the free base from participating in certain degradation reactions, and improves handling of the solid material.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound stock solutions.

Problem Potential Cause Recommended Solution
Precipitation in solution upon storage, especially after refrigeration. The concentration of the compound may exceed its solubility limit in the chosen solvent at a lower temperature.1. Gently warm the solution to 37°C and vortex to redissolve the precipitate.2. Consider preparing a more dilute stock solution.3. For aqueous experiments, ensure the pH of the final medium is slightly acidic to maintain the solubility of the hydrochloride salt.[4]
Solution has turned yellow or brown. This discoloration often indicates oxidative degradation. The catechol moiety (the 1,2-benzenediol group) in the molecule is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or incompatible excipients.[7][8]1. Discard the discolored solution as its integrity is compromised.2. Prepare fresh solutions using deoxygenated solvents if possible.3. Always store solutions in amber vials or containers wrapped in foil to protect from light.[4][7]4. Minimize headspace in the storage vial to reduce exposure to oxygen.
Inconsistent or unexpected experimental results. This may be due to the degradation of the stock solution, leading to a lower effective concentration of the active compound.1. Verify the storage conditions of your stock solution against the recommended guidelines (temperature, light protection).[4]2. Prepare a fresh stock solution from the solid compound for each critical experiment.3. Perform a stability check on your stored solutions using the protocol provided below to determine their viability over time.
Difficulty dissolving the compound. The compound may be poorly soluble in the selected solvent, or the solvent may contain impurities (e.g., water) that affect solubility.1. Confirm that you are using a recommended solvent (e.g., DMSO, DMF).[1]2. Use high-purity, anhydrous solvents.3. Slightly warming the solution and vortexing can aid dissolution.

Summary of Physicochemical Data

The following table summarizes key quantitative data for this compound.

ParameterValueNotes and recommendations
Molecular Formula C₁₈H₂₀FNO₃ • HCl[1]
Molecular Weight 353.8 g/mol [1]
Storage (Solid) -20°CProvides long-term stability (≥ 4 years).[1]
Solubility DMF: ~30 mg/mLDMSO: ~20 mg/mLEthanol: ~20 mg/mL[1]
Storage (Solution) Short-term: 2-8°CLong-term: -20°C or -80°CAliquot to avoid freeze-thaw cycles. Protect from light.[4]

Experimental Protocols

Protocol: Stock Solution Stability Assessment

This protocol provides a general method to assess the stability of your this compound stock solution under your specific laboratory conditions.

1. Objective: To determine the stability of a this compound stock solution over time under various storage conditions.

2. Materials:

  • This compound (solid)

  • High-purity solvent (e.g., DMSO)

  • Amber glass or polypropylene vials

  • Analytical balance

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

3. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a sufficient amount of this compound.

    • Prepare a stock solution at your desired concentration (e.g., 10 mg/mL) in the chosen solvent (e.g., DMSO). Ensure complete dissolution. This is your T=0 sample .

  • Initial Analysis (T=0):

    • Immediately dilute an aliquot of the fresh stock solution to a suitable concentration for HPLC analysis.

    • Inject the sample into the HPLC system and record the chromatogram.

    • The peak area of the main compound at T=0 will serve as the 100% reference point.

  • Storage Conditions:

    • Aliquot the remaining stock solution into several amber vials.

    • Store the aliquots under different conditions you wish to test (e.g., Room Temperature/Light, Room Temperature/Dark, 4°C/Dark, -20°C/Dark).

  • Time-Point Analysis:

    • At specified time points (e.g., 24h, 48h, 1 week, 2 weeks, 1 month), retrieve one aliquot from each storage condition.

    • Allow the frozen samples to thaw completely at room temperature.

    • Analyze each sample by HPLC under the same conditions as the T=0 sample.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the T=0 sample.

    • Calculate the percentage of the compound remaining: (Peak Area at T=x / Peak Area at T=0) * 100.

    • Monitor the appearance of any new peaks, which may indicate degradation products.

    • A solution is generally considered stable if the compound purity remains above 95-98%.

Visualizations

Troubleshooting Workflow for Stock Solution Instability

The following diagram outlines a logical workflow for diagnosing and resolving issues with stock solution stability.

G start Instability Observed (e.g., precipitation, color change, inconsistent results) prep Review Solution Preparation start->prep storage Review Storage Conditions start->storage sol_check Is solvent correct and pure? prep->sol_check Solvent? conc_check Is concentration below solubility limit? prep->conc_check Concentration? temp_check Stored at recommended temp? (-20°C or 4°C) storage->temp_check Temperature? light_check Protected from light? (Amber vial / foil) storage->light_check Light? container_check Container tightly sealed? storage->container_check Container? action_remake Action: Prepare fresh solution using high-purity solvent at an appropriate concentration. sol_check->action_remake No end_node Problem Resolved sol_check->end_node Yes conc_check->action_remake No conc_check->end_node Yes action_store Action: Aliquot and store properly. Use light-resistant, sealed vials at the correct temperature. temp_check->action_store No temp_check->end_node Yes light_check->action_store No light_check->end_node Yes container_check->action_store No container_check->end_node Yes action_remake->end_node action_store->end_node

Caption: Workflow for troubleshooting unstable this compound solutions.

Potential Degradation Pathway

This diagram illustrates a likely degradation pathway for Desmethylene paroxetine, focusing on the oxidation of its catechol group, a common reaction for such structures when exposed to oxygen.

G parent Desmethylene Paroxetine (Catechol Moiety) condition Oxidizing Conditions (Air, Light, Metal Ions) parent->condition intermediate o-Semiquinone Radical condition->intermediate Oxidation product o-Quinone Product (Colored Species) intermediate->product Further Oxidation subtext This oxidation leads to discoloration (yellow/brown) and loss of compound integrity. product->subtext

References

refinement of analytical methods for chiral separation of paroxetine metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method refinement of chiral separation of paroxetine and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the chiral separation of paroxetine metabolites.

Q1: Why am I observing poor peak resolution or no separation between the enantiomers of paroxetine or its metabolites?

A1: Poor peak resolution in chiral separations can stem from several factors. Here are the key areas to investigate:

  • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical for enantioselective recognition. For paroxetine and its precursors, polysaccharide-based columns like Chiralpak AD-H and Chiralcel OD have demonstrated excellent separation.[1][2] If you are using a different type of CSP, it may not provide the necessary chiral recognition for these specific analytes.

  • Incorrect Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, significantly influences retention and resolution.[1][3]

    • Organic Modifier: For normal-phase chromatography, mixtures of n-hexane with alcohol modifiers like ethanol or isopropanol are commonly used.[1][3] The type and concentration of the alcohol can alter the enantioselectivity. An unusual retention behavior has been observed where retention increases when changing the alcohol modifier from 2-propanol to ethanol.[1]

    • Additive: A small amount of a basic additive like diethylamine (DEA) is often necessary to improve peak shape and resolution for amine-containing compounds like paroxetine.[4] A typical concentration is around 0.1-0.3%.

  • Column Temperature: Temperature affects the thermodynamics of the chiral recognition process. Operating at different temperatures can sometimes improve resolution. Thermodynamic parameters from van't Hoff plots for paroxetine precursors have shown that the chiral separation is enthalpically driven.[1]

  • Flow Rate: Optimizing the flow rate can improve efficiency and resolution. A lower flow rate generally allows for better mass transfer and can lead to sharper peaks and improved separation.

Q2: My peaks are tailing or showing asymmetry. What can I do to improve peak shape?

A2: Peak tailing is a common issue, particularly with basic compounds like paroxetine. Here are the primary causes and solutions:

  • Secondary Interactions with Silica: Residual silanol groups on the silica support of the CSP can interact with the basic amine group of paroxetine, leading to peak tailing. The addition of a basic modifier, such as diethylamine (DEA), to the mobile phase can help to saturate these active sites and improve peak shape.[4]

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.

  • Column Contamination or Degradation: The column's performance can degrade over time due to contamination or loss of the chiral selector. It is crucial to properly maintain and store the column according to the manufacturer's instructions.[2] The history of the column can significantly impact separation, so it's advisable to dedicate a column to a specific project.[5]

Q3: I'm experiencing inconsistent retention times and poor reproducibility. What are the likely causes?

A3: Fluctuations in retention times can compromise the reliability of your analytical method. Consider the following factors:

  • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for every run. Small variations in the proportions of solvents and additives can lead to shifts in retention times. The presence of small amounts of water in the mobile phase during normal-phase chromatography can also impact the retention mechanism.[5]

  • Column Equilibration: The chiral stationary phase may require a longer equilibration time with the mobile phase compared to standard reversed-phase columns. Ensure the column is thoroughly equilibrated before starting your analytical run.

  • Temperature Fluctuations: Maintaining a constant column temperature is crucial for reproducible retention times, as temperature affects the interaction between the analyte and the stationary phase.[3]

  • Column Memory Effects: Additives in the mobile phase, such as acids or bases, can have memory effects on the column, impacting subsequent analyses.[5] It is good practice to dedicate a column for a specific method or to have a rigorous washing procedure between different methods.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analytical methods for chiral separation of paroxetine metabolites.

Q1: What are the most common analytical techniques for the chiral separation of paroxetine?

A1: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the chiral separation of paroxetine and its metabolites.[1][2][6] Supercritical Fluid Chromatography (SFC) has also been shown to be a rapid, sensitive, and environmentally friendly alternative for the simultaneous separation of chiral and achiral impurities of paroxetine.[7]

Q2: Which chiral stationary phases (CSPs) are most effective for paroxetine separation?

A2: Polysaccharide-based CSPs are highly effective for the enantioseparation of paroxetine and its precursors. Commonly used and successful columns include:

  • Chiralpak AD and Chiralpak AD-H (amylose-based): These have been successfully used to separate paroxetine racemates and precursors.[1]

  • Chiralcel OD (cellulose-based): This has been validated for the separation of a key intermediate of paroxetine.[4]

  • Kromasil CHI-TBB (tartardiamide-based): This has also been shown to provide excellent separation for paroxetine precursors.[1]

  • Ovomucoid-based CSPs: A method using an ovomucoid stationary phase has been developed and validated, offering high sensitivity.[6]

Q3: What are the typical mobile phase compositions used in these separations?

A3: For normal-phase HPLC, the mobile phase typically consists of a non-polar solvent like n-hexane mixed with an alcohol modifier such as isopropanol or ethanol.[1][4] A small amount of a basic additive like diethylamine (DEA) is often included to improve peak shape for the basic paroxetine molecule.[4] For reversed-phase conditions, an ovomucoid-based CSP has been used with aqueous and non-aqueous mobile phases.[6] In SFC, a mixture of CO2 and methanol with an additive like ammonium acetate is used.[7]

Q4: What sample preparation methods are recommended for analyzing paroxetine metabolites in biological matrices?

A4: For biological samples like plasma, common sample preparation techniques include:

  • Liquid-Liquid Extraction (LLE): This involves extracting the analytes from the plasma sample using an organic solvent like ethyl acetate or a mixture of ethyl acetate and hexane at an alkaline pH.[8][9]

  • Solid-Phase Extraction (SPE): This technique can also be used for sample clean-up and concentration.[10] For plasma samples, a hydrolysis step with hydrochloric acid may be necessary before extraction.[8]

Q5: What detection methods are suitable for the analysis of paroxetine and its metabolites?

A5: Mass Spectrometry (MS) coupled with liquid chromatography (LC-MS/MS) is a highly sensitive and selective method for the quantitative determination of paroxetine and its metabolites in biological fluids.[8][9][11] Gas chromatography-mass spectrometry (GC-MS) has also been used.[12][13] For HPLC analysis of pharmaceutical formulations, UV detection is commonly employed.[2]

Experimental Protocols & Data

Table 1: HPLC Method Parameters for Chiral Separation of a Paroxetine Intermediate
ParameterCondition
Column Chiralcel OD (250 x 4.6 mm, 10 µm)
Mobile Phase n-Hexane: Isopropanol: Diethylamine (96:4:0.3 v/v/v)
Detection UV
LOD 2.0 µg/mL
LOQ 7.5 µg/mL
Recovery 96.0 - 103.4%
Precision (%RSD) < 1.0

Data sourced from Vivekanand et al., J Pharm Biomed Anal, 2003.[4]

Table 2: LC-MS/MS Method Parameters for Quantification of Paroxetine and its Metabolite in Plasma
ParameterParoxetineHM Paroxetine
Column Reversed-phase C18Reversed-phase C18
Mobile Phase Acetonitrile: 0.02% Formic Acid (66:34, v/v)Acetonitrile: 0.02% Formic Acid (66:34, v/v)
Detection ESI-MS/MS (MRM)ESI-MS/MS (MRM)
LOD 0.20 µg/L0.70 µg/L
LOQ 0.70 µg/L2.20 µg/L
Recovery 77%76%
Precision < 15%< 15%

Data sourced from Segura et al., Rapid Commun Mass Spectrom, 2003.[8]

Visualizations

Metabolic Pathway of Paroxetine

Paroxetine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6.[14][15] The initial step involves the demethylenation of the methylenedioxy group to form a catechol intermediate. This intermediate is then O-methylated to form the major metabolites.[16]

paroxetine_metabolism Paroxetine Paroxetine Catechol_Intermediate Catechol Intermediate Paroxetine->Catechol_Intermediate CYP2D6 (Demethylenation) Metabolite_1 4-hydroxy-3-methoxy metabolite Catechol_Intermediate->Metabolite_1 COMT (O-methylation) Metabolite_2 3-hydroxy-4-methoxy metabolite Catechol_Intermediate->Metabolite_2 COMT (O-methylation) chiral_hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into HPLC System Evaporation->Injection Separation Chiral Separation (e.g., Chiralpak AD) Injection->Separation Detection Detection (UV or MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration & Quantification Data_Acquisition->Integration Report Reporting Integration->Report

References

strategies to improve the sensitivity of Desmethylene paroxetine detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of Desmethylene paroxetine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting Desmethylene paroxetine?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for the quantification of Desmethylene paroxetine in biological matrices.[1][2] This technique offers high specificity by monitoring specific precursor-to-product ion transitions, minimizing interference from matrix components.

Q2: I am not getting a good signal for Desmethylene paroxetine. What are the common causes?

A2: Low signal intensity can stem from several factors:

  • Suboptimal Sample Preparation: Inefficient extraction of Desmethylene paroxetine from the sample matrix can lead to significant analyte loss.

  • Incorrect Mass Spectrometry Parameters: The precursor and product ion masses (MRM transitions) and collision energy must be optimized for Desmethylene paroxetine.

  • Chromatographic Issues: Poor peak shape, co-elution with interfering substances, or inadequate retention can suppress the signal.

  • Matrix Effects: Ion suppression or enhancement from endogenous components in the sample matrix can significantly impact signal intensity.

Q3: Can I use the same analytical method for both paroxetine and Desmethylene paroxetine?

A3: While the same analytical platform (e.g., LC-MS/MS) can be used, the specific parameters will need to be optimized for each analyte. A method for the simultaneous determination of paroxetine and its metabolites has been developed, indicating that with careful optimization, a single method can be employed.[3][4][5] Key differences will be in the MRM transitions and potentially the chromatographic gradient to ensure adequate separation.

Q4: What type of sample preparation is recommended for plasma samples?

A4: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective for extracting paroxetine and its metabolites from plasma.[6]

  • LLE: A common approach involves extraction with a mixture of ethyl acetate and hexane (50:50, v/v) under alkaline conditions.[7]

  • SPE: C8 or C18 cartridges can be used for solid-phase extraction, which can provide cleaner extracts.[5]

Troubleshooting Guides

Issue 1: Low or No Signal for Desmethylene Paroxetine
Potential Cause Troubleshooting Step
Incorrect MRM Transitions Verify the precursor and product ion m/z values for Desmethylene paroxetine. The precursor ion ([M+H]⁺) for Desmethylene paroxetine is expected to be m/z 316.1. Product ions will need to be determined by infusing a standard solution and performing a product ion scan. A potential product ion, based on the fragmentation of paroxetine, is m/z 70.0, corresponding to the piperidine ring fragment.[8]
Inefficient Ionization Optimize the electrospray ionization (ESI) source parameters. For paroxetine and its metabolites, positive ion mode is typically used.[7][6][8] Adjust the capillary voltage, source temperature, and gas flows to maximize the signal for a Desmethylene paroxetine standard.
Poor Extraction Recovery Evaluate your sample preparation method. For LLE, ensure the pH of the sample is optimized for the extraction of Desmethylene paroxetine. For SPE, ensure the correct sorbent and elution solvents are being used.
Matrix-Induced Ion Suppression Infuse a standard solution of Desmethylene paroxetine post-column while injecting an extracted blank matrix sample. A dip in the signal at the retention time of Desmethylene paroxetine indicates ion suppression. To mitigate this, improve sample cleanup, adjust the chromatographic conditions to separate the analyte from the interfering matrix components, or use a deuterated internal standard.
Issue 2: Poor Chromatographic Peak Shape
Potential Cause Troubleshooting Step
Inappropriate Column Chemistry For the separation of paroxetine and its metabolites, a C18 column is commonly used.[3][7][6] Consider a column with a different chemistry if peak shape issues persist.
Suboptimal Mobile Phase The mobile phase composition, including the organic modifier (acetonitrile or methanol) and the pH, is critical. For paroxetine, a mobile phase of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid) is often effective.[6][9]
Column Overloading Inject a smaller volume or a more dilute sample to see if the peak shape improves.
Secondary Interactions Paroxetine contains a secondary amine, which can interact with residual silanols on the silica-based column, leading to peak tailing. Using a highly end-capped column or adding a small amount of a competing amine to the mobile phase can help.

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for paroxetine and should be optimized for Desmethylene paroxetine.[7]

  • To 500 µL of plasma sample, add 100 µL of 0.1 M sodium hydroxide.

  • Add an appropriate internal standard (e.g., a deuterated analog of Desmethylene paroxetine).

  • Add 1 mL of an extraction solvent mixture of ethyl acetate/hexane (50:50, v/v).

  • Vortex for 10 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

Protocol 2: LC-MS/MS Analysis

The following parameters are based on methods for paroxetine and should serve as a starting point for the analysis of Desmethylene paroxetine.

Chromatographic Conditions:

Parameter Recommendation
Column C18, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Gradient Start with a low percentage of Mobile Phase B and ramp up to elute Desmethylene paroxetine. An initial condition of 95% A and a linear gradient to 95% B over several minutes is a good starting point.
Injection Volume 5-10 µL
Column Temperature 40°C

Mass Spectrometry Conditions:

Parameter Recommendation
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Desmethylene paroxetine: Precursor [M+H]⁺: m/z 316.1 -> Product: To be determined (start with m/z 70.0). Paroxetine (for reference): Precursor [M+H]⁺: m/z 330.0 -> Product: m/z 192.0 or m/z 70.0.[8][9]
Internal Standard A stable isotope-labeled analog is highly recommended.
Collision Energy Optimize for the specific MRM transition of Desmethylene paroxetine.

Data Presentation

Table 1: Comparison of LLE and SPE for Paroxetine Extraction from Plasma

Extraction Method Analyte Recovery (%) Precision (%RSD)
Liquid-Liquid Extraction (LLE)Paroxetine~78.7<15
Solid-Phase Extraction (SPE)Paroxetine>80<15

Data adapted from literature on paroxetine and should be considered as a reference for Desmethylene paroxetine method development.[4][7]

Table 2: Recommended Starting LC-MS/MS Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Desmethylene paroxetine316.1Requires OptimizationRequires Optimization
Paroxetine330.0192.0~25
Paroxetine330.070.0~35

Paroxetine parameters are provided as a reference.[8][9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporate Evaporate & Reconstitute extraction->evaporate lc UPLC/HPLC Separation (C18 Column) evaporate->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for Desmethylene paroxetine detection.

troubleshooting_logic cluster_ms Mass Spectrometry Issues cluster_sample Sample Preparation Issues cluster_chrom Chromatography Issues start Low or No Signal check_mrm Check MRM Transitions start->check_mrm check_recovery Evaluate Extraction Recovery start->check_recovery check_peak Assess Peak Shape start->check_peak optimize_source Optimize Ion Source check_mrm->optimize_source check_matrix Investigate Matrix Effects check_recovery->check_matrix check_separation Ensure Separation from Interferences check_peak->check_separation

Caption: Troubleshooting logic for low signal issues.

References

resolving co-elution of Desmethylene paroxetine with other paroxetine metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of paroxetine and its metabolites, specifically addressing the co-elution of the desmethylene paroxetine (catechol) intermediate.

Frequently Asked Questions (FAQs)

Q1: What is "Desmethylene Paroxetine" and why is it difficult to analyze?

A1: "Desmethylene paroxetine" refers to the catechol intermediate formed during the metabolism of paroxetine. This occurs when the methylenedioxy bridge of the paroxetine molecule is opened, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2D6[1][2]. This catechol metabolite is notoriously unstable and is quickly metabolized further through O-methylation to form more stable compounds, (3S,4R)-4-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine (M-I or HM paroxetine) and (3S,4R)-4-(4-fluorophenyl)-3-(3-hydroxy-4-methoxyphenoxymethyl)piperidine (M-II)[2][3]. Its high reactivity and rapid conversion make it challenging to detect and quantify as a separate entity in biological samples.

Q2: What are the major metabolites of paroxetine I should be aware of during analysis?

A2: Paroxetine is extensively metabolized. The primary metabolic pathway involves the formation of the unstable catechol intermediate (desmethylene paroxetine), which is then rapidly converted into its major, more stable metabolites. These are primarily O-methylated derivatives (M-I and M-II) and their subsequent glucuronide and sulfate conjugates[2][4][5]. From a chromatographic perspective, you will likely encounter paroxetine, M-I (often referred to as HM paroxetine), and M-II in plasma samples, with their conjugated forms also being present.

Q3: Why am I seeing co-elution of my paroxetine metabolites?

A3: Co-elution of paroxetine and its metabolites can occur due to their structural similarities. The parent drug and its metabolites share the same core piperidine structure. While the polarity of the metabolites differs, these differences can sometimes be insufficient to achieve baseline separation under suboptimal chromatographic conditions. The catechol intermediate, being more polar than paroxetine and its O-methylated metabolites, will have a shorter retention time on a reversed-phase column but may still co-elute with other polar endogenous compounds or other metabolites if the method is not fully optimized.

Q4: Are there any established methods for the simultaneous analysis of paroxetine and its main metabolites?

A4: Yes, several HPLC and LC-MS/MS methods have been developed for the simultaneous determination of paroxetine and its major metabolites in biological matrices like plasma.[6][7] These methods typically utilize reversed-phase chromatography and provide a good starting point for developing your own assay. However, specific optimization will likely be required to resolve the catechol intermediate from other closely eluting peaks.

Troubleshooting Guide: Resolving Co-elution of Paroxetine Metabolites

This guide provides a systematic approach to resolving the co-elution of desmethylene paroxetine (catechol intermediate) with other paroxetine metabolites.

Problem: Poor resolution between Desmethylene Paroxetine (Catechol) and other metabolites.

Systematic Troubleshooting Workflow

start Start: Co-elution Observed mobile_phase Step 1: Adjust Mobile Phase - Modify pH - Change Organic Modifier - Alter Buffer Concentration start->mobile_phase gradient Step 2: Optimize Gradient Profile - Decrease Initial %B - Shallow Gradient Slope - Introduce Isocratic Hold mobile_phase->gradient If not resolved resolved Resolution Achieved mobile_phase->resolved If resolved column Step 3: Evaluate Stationary Phase - Different C18 Chemistry - Phenyl-Hexyl Column - HILIC Column gradient->column If not resolved gradient->resolved If resolved temp Step 4: Adjust Column Temperature - Increase or Decrease Temperature column->temp If not resolved column->resolved If resolved temp->resolved If resolved

Caption: A logical workflow for troubleshooting co-elution issues.

Step 1: Mobile Phase Modification

  • Rationale: Altering the mobile phase composition can significantly impact the selectivity of the separation.

  • Actions:

    • Adjust pH: The ionization state of paroxetine and its metabolites can be manipulated by changing the mobile phase pH. The catechol metabolite will have different pKa values compared to the O-methylated metabolites and the parent drug. Experiment with a pH range of 3 to 7. A lower pH may increase the retention of the basic piperidine nitrogen, while a higher pH will ionize the phenolic hydroxyl groups of the catechol, altering its retention.

    • Change Organic Modifier: If you are using acetonitrile, try switching to methanol or a combination of both. Methanol is a more polar solvent and can offer different selectivity for polar analytes like the catechol.

    • Vary Buffer Concentration: Buffer strength can influence peak shape and retention time, especially for ionizable compounds.[8] Try adjusting the concentration of your buffer (e.g., ammonium formate) between 10 mM and 50 mM.

Step 2: Gradient Optimization

  • Rationale: A well-optimized gradient is crucial for separating compounds with different polarities.

  • Actions:

    • Decrease Initial Organic Percentage: Starting with a lower percentage of the organic solvent (e.g., %B) will increase the retention of all compounds, potentially improving the separation of early eluting peaks like the catechol metabolite.

    • Shallow Gradient: Employ a shallower gradient slope around the elution time of the co-eluting peaks. This will increase the separation window and improve resolution.

    • Introduce Isocratic Hold: An isocratic hold at a specific mobile phase composition just before the elution of the critical pair can sometimes enhance separation.

Step 3: Stationary Phase Evaluation

  • Rationale: The choice of stationary phase chemistry plays a significant role in selectivity.

  • Actions:

    • Try a Different C18 Column: Not all C18 columns are the same. Variations in end-capping, pore size, and surface area can lead to different selectivities.

    • Consider a Phenyl-Hexyl Column: The pi-pi interactions offered by a phenyl-hexyl stationary phase can provide alternative selectivity for aromatic compounds like paroxetine and its metabolites.

    • Explore HILIC: For very polar metabolites that are not well-retained on reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative.

Step 4: Temperature Adjustment

  • Rationale: Column temperature affects mobile phase viscosity, analyte solubility, and stationary phase interactions.

  • Actions:

    • Increase Temperature: Higher temperatures (e.g., 40-50 °C) can improve peak efficiency and reduce analysis time. However, it may also decrease retention and resolution.

    • Decrease Temperature: Lower temperatures can sometimes enhance selectivity, although it may lead to broader peaks and longer run times.

Experimental Protocols & Data

Table 1: Example LC-MS/MS Method Parameters for Paroxetine Analysis

ParameterConditionReference
Column C18, various dimensions[9][10][11]
Mobile Phase A 0.1% Formic acid in water or 5 mM Ammonium formate[9][11]
Mobile Phase B Acetonitrile or Methanol[9][10]
Flow Rate 0.15 - 1.0 mL/min[11]
Injection Volume 10 µL[11]
Detection Tandem Mass Spectrometry (MS/MS) with ESI+[9][10]
MRM Transitions Paroxetine: m/z 330.0 -> 192.0 or 330.0 -> 70.0[9][12]

Table 2: Summary of Method Validation Data for Paroxetine Quantification

ParameterTypical RangeReference
Linearity Range 0.05 - 50 ng/mL[9][10]
Lower Limit of Quantification (LLOQ) 0.05 - 0.2 ng/mL[9][10]
Inter-day Precision (%RSD) 1.86 - 9.99%[9]
Intra-day Precision (%RSD) 1.52 - 6.28%[9]
Accuracy 102.07 - 109.57%[9]
Recovery 70.8 - 78.7%[10][12]

Paroxetine Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of paroxetine, highlighting the formation of the desmethylene (catechol) intermediate and its subsequent O-methylation.

Paroxetine Paroxetine Catechol Desmethylene Paroxetine (Catechol Intermediate) Paroxetine->Catechol CYP2D6 Metabolite_M1 Metabolite M-I (4-hydroxy-3-methoxy) Catechol->Metabolite_M1 COMT Metabolite_M2 Metabolite M-II (3-hydroxy-4-methoxy) Catechol->Metabolite_M2 COMT Conjugates Glucuronide and Sulfate Conjugates Metabolite_M1->Conjugates Metabolite_M2->Conjugates

Caption: Primary metabolic pathway of paroxetine.

References

Validation & Comparative

Comparative Binding Affinity of Paroxetine and its Metabolite, Desmethylene Paroxetine, to the Serotonin Transporter (SERT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinities of the selective serotonin reuptake inhibitor (SSRI) paroxetine and its primary metabolite, desmethylene paroxetine, to the human serotonin transporter (SERT). The information presented herein is compiled from experimental data to support research and drug development in neuropsychiatric pharmacology.

Introduction

Paroxetine is a potent and highly selective inhibitor of the serotonin transporter, a key mechanism in the treatment of major depressive disorder and other psychiatric conditions.[1] Its therapeutic efficacy is directly related to its high-affinity binding to SERT, which blocks the reuptake of serotonin from the synaptic cleft, thereby increasing its availability. Paroxetine's metabolism primarily involves the demethylenation of its methylenedioxy group, catalyzed by the cytochrome P450 enzyme CYP2D6, to form a catechol intermediate known as desmethylene paroxetine.[2][3] Understanding the binding affinity of this major metabolite to SERT is crucial for a comprehensive pharmacological profile of paroxetine.

Quantitative Comparison of Binding Affinities

While extensive data is available for paroxetine's high-affinity interaction with SERT, its metabolites, including desmethylene paroxetine, are widely reported to be pharmacologically inactive.[2][4] The available literature indicates that the metabolites of paroxetine are thousands of times less potent than the parent compound.[4] Although a specific quantitative binding affinity (K_i_ or IC_50_) for desmethylene paroxetine is not prominently reported in peer-reviewed literature, it is consistently characterized as having negligible activity at the serotonin transporter.

The following table summarizes the binding affinity of paroxetine to SERT from various studies.

CompoundLigandSERT SourceK_i_ (nM)Reference
Paroxetine[³H]ParoxetineHuman platelet membranes0.08[5]
Paroxetine[³H]CitalopramRat SERT0.311[1]
Paroxetine[³H]ParoxetineMouse brain0.13[6]
Desmethylene Paroxetine--Negligible Pharmacological Activity[2][4][7]

Experimental Protocol: SERT Radioligand Binding Assay

The determination of binding affinity for compounds like paroxetine and desmethylene paroxetine to SERT is typically conducted via a competitive radioligand binding assay. A common protocol is outlined below.

1. Materials and Reagents:

  • SERT Source: Membranes from cells stably expressing human SERT (e.g., HEK293 or CHO cells) or from brain tissue (e.g., rat cortex).

  • Radioligand: A high-affinity SERT ligand labeled with a radioisotope, such as [³H]Citalopram or [³H]Paroxetine.

  • Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing salts (e.g., 120 mM NaCl, 5 mM KCl).

  • Competing Ligands: Unlabeled paroxetine and desmethylene paroxetine at a range of concentrations.

  • Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine) to determine non-specific binding.

  • Scintillation Cocktail and Counter: For detection of radioactivity.

  • Glass Fiber Filters: To separate bound from unbound radioligand.

2. Membrane Preparation:

  • Homogenize the SERT-containing cells or tissue in ice-cold lysis buffer.

  • Centrifuge the homogenate at low speed to remove large debris.

  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

  • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 1-2 mg/mL.

3. Binding Assay (performed in triplicate):

  • Total Binding: Incubate the membrane preparation with the radioligand and assay buffer.

  • Non-specific Binding: Incubate the membrane preparation with the radioligand and a high concentration of a non-radiolabeled SERT inhibitor.

  • Competitive Binding: Incubate the membrane preparation with the radioligand and varying concentrations of the test compounds (paroxetine or desmethylene paroxetine).

  • Incubate all samples at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

4. Filtration and Detection:

  • Rapidly filter the incubation mixtures through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.

  • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

5. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC_50_ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the inhibition constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical SERT radioligand binding assay.

SERT_Binding_Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis SERT_Source SERT Source (e.g., hSERT cell membranes) Total_Binding Total Binding: SERT + Radioligand SERT_Source->Total_Binding NSB Non-specific Binding: SERT + Radioligand + Excess Unlabeled Ligand SERT_Source->NSB Competition Competition: SERT + Radioligand + Test Compound SERT_Source->Competition Radioligand Radioligand (e.g., [3H]Citalopram) Radioligand->Total_Binding Radioligand->NSB Radioligand->Competition Compounds Test Compounds (Paroxetine, Desmethylene Paroxetine) Compounds->Competition Filtration Rapid Filtration Total_Binding->Filtration NSB->Filtration Competition->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay to determine SERT affinity.

Conclusion

The available scientific evidence consistently demonstrates that paroxetine is a high-affinity ligand for the serotonin transporter, which is fundamental to its therapeutic action. In contrast, its primary metabolite, desmethylene paroxetine, is considered pharmacologically inactive with negligible binding affinity for SERT. This significant difference in binding affinity underscores that the therapeutic effects of paroxetine are attributable to the parent molecule and not its metabolites. For researchers in drug development, this highlights the importance of evaluating the pharmacological activity of metabolites to fully characterize a drug's in vivo profile.

References

A Comparative Guide to the Bioanalytical Method Validation for Desmethylene Paroxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust bioanalytical validation for drug metabolites is a critical step in pharmacokinetic and pharmacodynamic studies. This guide provides a comparative overview of bioanalytical methodologies applicable to the quantification of Desmethylene paroxetine, a major metabolite of the selective serotonin reuptake inhibitor, paroxetine.

While a specific, publicly available, validated bioanalytical method for Desmethylene paroxetine hydrochloride is not readily found, this guide leverages a validated method for the simultaneous determination of paroxetine and its metabolites. We will compare a High-Performance Liquid Chromatography (HPLC) method with fluorescence detection against a more recent and highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method validated for the parent compound, paroxetine. This comparison will provide insight into the available technologies and their respective performance characteristics.

Performance Comparison of Bioanalytical Methods

The choice of a bioanalytical method depends on the required sensitivity, selectivity, and throughput. Below is a comparison of a validated HPLC method with fluorescence detection for paroxetine and its metabolites against a validated LC-MS/MS method for paroxetine.

ParameterHPLC with Fluorescence DetectionLC-MS/MS
Analyte(s) Paroxetine, Metabolite A, Metabolite BParoxetine
Linearity Range Paroxetine: 7-200 ng/mLMetabolite A: 12-200 ng/mLMetabolite B: 27-200 ng/mL0.250-50.0 ng/mL[1]
Lower Limit of Quantification (LLOQ) Paroxetine: 7 ng/mLMetabolite A: 12 ng/mLMetabolite B: 27 ng/mL0.250 ng/mL[1]
Intra-day Precision (%RSD) Paroxetine: 0.26-7.5%Metabolite A: 3.4-13%Metabolite B: 5.7-15%Not explicitly stated, but inter-assay precision was between 3.97% and 11.5% for QC samples[1]
Inter-day Precision (%RSD) Paroxetine: 4.9%Metabolite A: 5.5%Metabolite B: 6.0%Between 3.97% and 11.5% for QC levels[1]
Accuracy Not explicitly stated in the provided abstractFor QC levels, between -0.984% and 1.25%[1]
Extraction Recovery ~84% for ParoxetineNot explicitly stated

Experimental Workflow & Signaling Pathways

A typical bioanalytical method validation workflow involves several key stages to ensure the reliability and accuracy of the method. This process is fundamental regardless of the specific analytical technique employed.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Sample Preparation (LLE, SPE, PP) MD2 Chromatographic Separation MD1->MD2 MD3 Detection (UV, FLD, MS/MS) MD2->MD3 MV1 Selectivity & Specificity MD3->MV1 MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 LLOQ & LOD MV3->MV4 MV5 Stability MV4->MV5 MV6 Matrix Effect MV5->MV6 SA1 Unknown Sample Quantification MV6->SA1 SA2 Data Reporting SA1->SA2

Bioanalytical Method Validation Workflow

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of bioanalytical results. Below are summaries of the experimental protocols for the compared methods.

Method 1: HPLC with Fluorescence Detection for Paroxetine and its Metabolites

This method allows for the simultaneous determination of paroxetine and two of its metabolites in plasma.

  • Sample Preparation: Liquid-liquid extraction is performed. Plasma samples are adjusted to a pH of 12 and extracted with ether. The organic layer is separated, evaporated to dryness under a nitrogen stream at 40°C, and the residue is reconstituted in the mobile phase.

  • Chromatography:

    • Column: Zorbax Eclipse XDB-C18 (5 µm)

    • Mobile Phase: An isocratic mixture of acetonitrile and phosphate buffer (KH2PO4 0.04 M; pH=3.5) in a 30:70 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Internal Standard: Protriptyline.

  • Detection:

    • Detector: Fluorescence detector.

    • Excitation Wavelength: 295 nm.

    • Emission Wavelength: 350 nm.

  • Analysis Time: The total run time is 12 minutes, with paroxetine eluting at approximately 10 minutes.

Method 2: LC-MS/MS for Paroxetine

This highly sensitive and selective method is validated for the quantification of the parent drug, paroxetine, in human plasma.[1]

  • Sample Preparation: A 96-well plate-based liquid-liquid extraction is utilized for sample preparation.[1]

  • Chromatography:

    • Technique: Reversed-phase chromatography.

    • Internal Standard: Paroxetine-d6 is used as the internal standard to ensure accuracy.[1]

  • Detection:

    • Technique: Tandem mass spectrometry (MS/MS), which provides high selectivity and sensitivity.

  • Key Challenge Addressed: The method development focused on overcoming significant column-to-column retention time variation observed for paroxetine, with buffer strength playing a crucial role in achieving reproducible chromatography.[1]

Conclusion

For the simultaneous quantification of Desmethylene paroxetine and its parent drug, the HPLC method with fluorescence detection presents a validated and suitable option. It offers adequate sensitivity for therapeutic drug monitoring. However, when higher sensitivity and selectivity are paramount, particularly for studies requiring very low detection limits of the parent drug, an LC-MS/MS method is the preferred choice.[1] While the presented LC-MS/MS method was validated for paroxetine, its principles can be adapted for the development of a highly sensitive method for Desmethylene paroxetine. The choice between these methodologies will ultimately be guided by the specific requirements of the research, including the desired lower limit of quantification, sample throughput, and available instrumentation.

References

A Head-to-Head Comparison of Desmethylene Paroxetine and Norfluoxetine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the metabolic profiles of selective serotonin reuptake inhibitors (SSRIs) is paramount. This guide provides a comprehensive head-to-head comparison of the major metabolites of paroxetine and fluoxetine: Desmethylene paroxetine and norfluoxetine, respectively. We present key pharmacological and pharmacokinetic data, outline relevant experimental protocols, and visualize the metabolic pathways and mechanisms of action.

Executive Summary

Paroxetine and fluoxetine are widely prescribed SSRIs that undergo extensive metabolism. The principal metabolite of paroxetine, Desmethylene paroxetine, is considered pharmacologically inactive, with significantly lower affinity for the serotonin transporter (SERT) compared to the parent compound. In contrast, fluoxetine's major metabolite, norfluoxetine, is an active molecule that potently inhibits SERT and possesses a substantially longer half-life than fluoxetine, contributing significantly to its overall therapeutic effect and pharmacodynamic profile. This guide delves into the quantitative differences between these two metabolites, providing a critical resource for understanding their distinct roles in the clinical pharmacology of their respective parent drugs.

Pharmacological and Pharmacokinetic Profile

The pharmacological and pharmacokinetic properties of Desmethylene paroxetine and norfluoxetine differ significantly, with the most notable distinction being their activity at the serotonin transporter.

Quantitative Comparison of Metabolite Activity and Pharmacokinetics
ParameterDesmethylene paroxetineNorfluoxetine
Parent Drug ParoxetineFluoxetine
Serotonin Transporter (SERT) Inhibition (Ki) Estimated to be ≥ 3.5-7 nM*S-enantiomer: ~14 nMR-enantiomer: ~308 nM[1]
Pharmacological Activity Considered essentially inactive[2][3]Active; potent serotonin reuptake inhibitor[4]
Half-life (t½) Data not readily available7 to 15 days[5]
Peak Plasma Concentration (Cmax) Data not readily available~8.4 ng/mL (after a single 20 mg dose of fluoxetine in extensive metabolizers)[2]
Area Under the Curve (AUC) Data not readily available~2532.0 ng·h/mL (after a single 20 mg dose of fluoxetine in extensive metabolizers)[2]

*Based on reports that paroxetine metabolites are at most 1/50th as potent as paroxetine, which has a Ki of approximately 0.07-0.14 nM for SERT.

Metabolic Pathways and Mechanism of Action

The primary mechanism of action for both parent drugs and the active metabolite norfluoxetine is the inhibition of the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft. The metabolic pathways, however, lead to metabolites with vastly different pharmacological activities.

Metabolic Conversion of Paroxetine and Fluoxetine

cluster_paroxetine Paroxetine Metabolism cluster_fluoxetine Fluoxetine Metabolism Paroxetine Paroxetine Desmethylene paroxetine Desmethylene paroxetine Paroxetine->Desmethylene paroxetine CYP2D6 Conjugated Metabolites (inactive) Conjugated Metabolites (inactive) Desmethylene paroxetine->Conjugated Metabolites (inactive) Glucuronidation/ Sulfation Fluoxetine Fluoxetine Norfluoxetine (active) Norfluoxetine (active) Fluoxetine->Norfluoxetine (active) CYP2D6 cluster_sert Serotonin Reuptake Inhibition cluster_inhibition SSRI Action Serotonin Serotonin SERT Serotonin Transporter (SERT) Serotonin->SERT Binding Postsynaptic Neuron Postsynaptic Neuron Serotonin->Postsynaptic Neuron Signal Transduction Presynaptic Neuron Presynaptic Neuron SERT->Presynaptic Neuron Reuptake SERT_inhibited Inhibited SERT Presynaptic Neuron->Serotonin Release Synaptic Cleft Synaptic Cleft Norfluoxetine Norfluoxetine Norfluoxetine->SERT High Affinity Inhibition Desmethylene paroxetine Desmethylene paroxetine Desmethylene paroxetine->SERT Very Low Affinity

References

LACK OF EVIDENCE FOR IN VIVO EFFICACY OF DESMETHYLENE PAROXETINE PRECLUDES DIRECT COMPARISON WITH PARENT DRUG

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a consensus that desmethylene paroxetine, the major metabolite of the selective serotonin reuptake inhibitor (SSRI) paroxetine, is pharmacologically inactive in vivo. This lack of demonstrable biological activity in living organisms prevents a direct comparison of its efficacy against the parent drug, paroxetine.

Paroxetine is a widely prescribed medication for the treatment of major depressive disorder, anxiety disorders, and other conditions.[1] It is extensively metabolized in the body, primarily by the cytochrome P450 enzyme CYP2D6.[2][3] This metabolic process involves the demethylenation of the methylenedioxy group, leading to the formation of desmethylene paroxetine, which is then further conjugated for excretion.[2][4]

Multiple authoritative sources, including pharmacology databases and peer-reviewed articles, consistently state that the metabolites of paroxetine, including desmethylene paroxetine, are considered to be devoid of significant pharmacological activity.[2][3][4][5] This suggests that the therapeutic effects of paroxetine are attributable to the parent compound itself, and not its metabolic byproducts.

Despite a thorough search for preclinical studies or any in vivo data that might suggest otherwise, no evidence was found to support the hypothesis that desmethylene paroxetine exerts any significant therapeutic effect. Its primary role appears to be that of a urinary metabolite, and its presence is primarily relevant in the context of toxicology and forensic analysis.[6]

Therefore, the creation of a comparison guide detailing the in vivo efficacy of desmethylene paroxetine versus paroxetine, complete with experimental data, protocols, and signaling pathways, is not feasible. The foundational prerequisite for such a comparison—demonstrable in vivo activity of desmethylene paroxetine—is absent from the current body of scientific knowledge.

Paroxetine's Mechanism of Action and Metabolism

Paroxetine exerts its therapeutic effects by potently and selectively inhibiting the reuptake of serotonin (5-hydroxytryptamine, 5-HT) at the presynaptic serotonin transporter (SERT).[7] This leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.

The metabolism of paroxetine is a critical aspect of its pharmacokinetic profile. The process is outlined in the workflow diagram below.

G Paroxetine Paroxetine CYP2D6 CYP2D6 Enzyme Paroxetine->CYP2D6 Metabolism Desmethylene_Paroxetine Desmethylene Paroxetine (Inactive Metabolite) CYP2D6->Desmethylene_Paroxetine Conjugation Conjugation (Glucuronidation/Sulfation) Desmethylene_Paroxetine->Conjugation Excretion Urinary Excretion Conjugation->Excretion

Figure 1. Metabolic pathway of paroxetine.

Conclusion for Researchers

For researchers, scientists, and drug development professionals, the key takeaway is that the metabolites of paroxetine, including desmethylene paroxetine, are not considered to contribute to the drug's therapeutic efficacy. Efforts to investigate the potential clinical utility of these metabolites would be unsupported by the existing evidence. The focus of research on paroxetine's effects and mechanisms should remain on the parent compound. Future studies on paroxetine could continue to explore its complex interactions with various neurotransmitter systems and its long-term effects. However, based on current knowledge, a comparative efficacy study between paroxetine and desmethylene paroxetine is not a viable avenue of investigation.

References

The Validation of Desmethylene Paroxetine Hydrochloride as a Biomarker of Paroxetine Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential biomarkers for monitoring paroxetine metabolism, with a focus on desmethylene paroxetine hydrochloride. The information presented is intended to aid researchers and drug development professionals in designing and interpreting studies related to paroxetine pharmacokinetics and pharmacodynamics.

Paroxetine Metabolism: A Complex Pathway Influenced by Genetic Factors

Paroxetine, a selective serotonin reuptake inhibitor (SSRI), undergoes extensive metabolism in the liver, primarily mediated by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6).[1][2][3] The initial and rate-limiting step in its metabolism is the demethylenation of the methylenedioxy phenyl group, which results in the formation of an unstable catechol intermediate.[1][4] This catechol intermediate is then further metabolized through two main pathways: O-methylation, facilitated by catechol-O-methyltransferase (COMT), and conjugation with glucuronic acid (glucuronidation) or sulfate (sulfation), catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) respectively.[2][5] The resulting metabolites are considered pharmacologically inactive and are excreted in the urine and feces.[6][7]

Genetic variations in the CYP2D6 gene can significantly impact the rate of paroxetine metabolism, leading to wide inter-individual differences in plasma concentrations of the parent drug.[2][3] Individuals can be classified into different metabolizer phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers, based on their CYP2D6 genotype.[1][6] This genetic variability underscores the importance of identifying reliable biomarkers to personalize paroxetine therapy and minimize the risk of adverse drug reactions or therapeutic failure.

Paroxetine_Metabolism Paroxetine Paroxetine Catechol Catechol Intermediate Paroxetine->Catechol Methylated_Metabolites O-Methylated Metabolites (e.g., BRL 36610A, BRL 36583A) Catechol->Methylated_Metabolites COMT Conjugated_Metabolites Glucuronide and Sulfate Conjugates Catechol->Conjugated_Metabolites UGTs, SULTs Excretion Urinary and Fecal Excretion Methylated_Metabolites->Excretion Conjugated_Metabolites->Excretion

Paroxetine Metabolic Pathway

Potential Biomarkers for Assessing Paroxetine Metabolism

Several molecules can be considered as potential biomarkers to assess an individual's ability to metabolize paroxetine. These include the parent drug itself and its various metabolites.

  • Paroxetine (Parent Drug): The concentration of paroxetine in plasma is a direct indicator of drug exposure and is heavily influenced by CYP2D6 metabolic activity.[1][6] Numerous studies have established a strong correlation between CYP2D6 genotype and steady-state plasma concentrations of paroxetine.

  • Desmethylene Paroxetine: As a major urinary metabolite, desmethylene paroxetine is a logical candidate for a non-invasive biomarker of paroxetine metabolism.[8][9][10] Its urinary excretion could reflect the overall metabolic clearance of paroxetine. However, the unconjugated form of its precursor, BRL 36610, has been reported to be present at very low or undetectable levels in the blood.[10]

  • Other Metabolites (BRL 36610A and BRL 36583A): These O-methylated derivatives of the catechol intermediate have been identified in plasma.[4] Analytical methods for their quantification have been developed, suggesting they could also serve as potential biomarkers.

Comparative Data on Biomarkers of Paroxetine Metabolism

While desmethylene paroxetine is a major metabolite, there is a notable lack of publicly available data directly comparing its utility as a biomarker against the parent drug or other metabolites. The most robust quantitative data available pertains to the relationship between CYP2D6 genotype and plasma paroxetine concentrations.

BiomarkerMatrixFindingReference
Paroxetine PlasmaCYP2D6 Poor Metabolizers (PMs): 3.8-fold higher concentration-to-dose (C/D) ratio compared to Extensive Metabolizers (EMs).[1]
CYP2D6 Intermediate Metabolizers (IMs): 2.2-fold higher C/D ratio compared to EMs.[1]
CYP2D6 Ultrarapid Metabolizers (UMs): Lower plasma concentrations compared to EMs.[6]
Desmethylene Paroxetine (as BRL 36610) BloodDetectable in only 1 out of 5 subjects after a 20 mg oral dose.[10]
Metabolite A (BRL 36610A) & B (BRL 36583A) PlasmaQuantifiable in plasma, with a validated HPLC method.[4]

Experimental Protocols

Quantification of Paroxetine and its Metabolites in Plasma (HPLC with Fluorescence Detection)

This method allows for the simultaneous determination of paroxetine and its metabolites, BRL 36610A and BRL 36583A.[4]

  • Sample Preparation:

    • To 1 mL of plasma, add an internal standard (e.g., protriptyline).

    • Alkalinize the sample to pH 12.

    • Perform liquid-liquid extraction with an organic solvent (e.g., ether).

    • Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse XDB-C18 (5 µm)

    • Mobile Phase: Acetonitrile and phosphate buffer (0.04 M KH2PO4, pH 3.5) in a 30:70 (v/v) ratio.

    • Flow Rate: 1.0 mL/min (isocratic).

    • Detection: Fluorescence detector with excitation at 295 nm and emission at 350 nm.

  • Validation Parameters:

    • Linearity: 7–200 ng/mL for paroxetine, 12–200 ng/mL for metabolite A, and 27–200 ng/mL for metabolite B.

    • Quantification Limits: 7 ng/mL for paroxetine, 12 ng/mL for metabolite A, and 27 ng/mL for metabolite B.

    • Extraction Recovery: Approximately 84% for paroxetine.

CYP2D6 Genotyping

Genotyping for common CYP2D6 alleles is crucial for interpreting paroxetine pharmacokinetic data.

  • Methodology: Polymerase Chain Reaction (PCR) followed by direct DNA sequencing or allele-specific hybridization.

  • Sample: Whole blood or saliva.

  • Analysis: Identification of single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) that define different CYP2D6 alleles and corresponding metabolizer phenotypes.

Biomarker Validation Workflow

Conclusion

The current body of evidence strongly supports the use of plasma paroxetine concentration, in conjunction with CYP2D6 genotyping, as a reliable biomarker for assessing paroxetine exposure and metabolism. While desmethylene paroxetine is a major urinary metabolite and a promising non-invasive biomarker candidate, there is a clear need for further validation studies. Specifically, research that directly compares the quantitative correlation of urinary desmethylene paroxetine levels with paroxetine plasma concentrations and CYP2D6 metabolizer status is required to establish its clinical utility. Future studies should also aim to identify the specific UGT and SULT enzymes involved in the conjugation of the paroxetine catechol intermediate to provide a more complete understanding of its metabolic pathway.

References

A Comparative Guide to the Inter-Laboratory Quantification of Desmethylene Paroxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Desmethylene paroxetine hydrochloride, a primary metabolite of the selective serotonin reuptake inhibitor, paroxetine. While direct inter-laboratory comparison studies for this specific metabolite are not publicly available, this document compiles and compares validated analytical methods for paroxetine, which are directly applicable or adaptable for the quantification of its desmethylene metabolite. The performance data from these methods offer valuable insights for laboratories seeking to establish or optimize their own analytical protocols.

Quantitative Data Summary

The following tables summarize the performance of various analytical techniques used for the quantification of paroxetine, providing a strong reference for the expected performance in the analysis of this compound.

Table 1: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Methods

ParameterHPLC with UV DetectionUHPLC with UV DetectionHPLC with Diode Array Detection
Linearity Range 2-20 µg/mL[1]50% to 150% of nominal concentration2 x 10⁻⁷ - 6 x 10⁻⁵ M[2]
Limit of Detection (LOD) 10 ng/mL[3]--
Limit of Quantitation (LOQ) 25 ng/mL[3]--
Accuracy (% Recovery) -98-102%[3]High[2]
Precision (%RSD) < 2%[4]< 2%[3]High[2]
Primary Application Pharmaceutical dosage formsPurity assay and related compoundsPharmaceutical dosage forms and human plasma

Table 2: Mass Spectrometry (MS) and Other Methods

ParameterLC-MS/MSHPTLCSpectrophotometry (NQS)
Linearity Range 0.2-20.0 ng/mL[5]160-960 ng/spot[6]1-8 µg/mL[4]
Limit of Detection (LOD) 0.1 ng/mL (calculated)[5]60 ng/spot[6]0.3 µg/mL[4]
Limit of Quantitation (LOQ) 0.2 ng/mL (defined)[5]160 ng/spot[6]0.8 µg/mL[4]
Accuracy (% Recovery) < 15% deviation[5]--
Precision (%RSD) < 15%[5]-< 2%[4]
Primary Application Human plasma (Bioanalysis)Tablet dosage formsTablets

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide. These protocols can be adapted for the specific analysis of this compound.

UHPLC Method for Paroxetine and Related Compounds

This method is suitable for the purity assay of paroxetine hydrochloride and the determination of its related compounds, including Desmethylene paroxetine.

  • Instrumentation: Waters ACQUITY UPLC system with a photodiode-array detector.[3]

  • Column: ACQUITY UPLC BEH C18, 50 mm × 2.1 mm, 1.7-μm.[3]

  • Mobile Phase:

    • A: 20 mM ammonium formate buffer, pH 3.0.[3]

    • B: Acetonitrile.[3]

  • Gradient: A multi-step gradient optimized for the separation of paroxetine and its impurities.

  • Flow Rate: Optimized for the UHPLC system.

  • Detection: UV detection at an appropriate wavelength for paroxetine and its metabolites.

  • Sample Preparation: Stock solutions of paroxetine hydrochloride and its related compounds are prepared in 50:50 methanol-water.[3]

LC-MS/MS Method for Paroxetine in Human Plasma

This highly sensitive and selective method is ideal for bioanalytical studies.

  • Instrumentation: Liquid chromatograph coupled with a tandem mass spectrometer (e.g., Quattro Micro).[5]

  • Column: C-18 analytical column.[5]

  • Mobile Phase: Optimized for LC-MS/MS analysis, typically a mixture of an aqueous buffer and an organic solvent.

  • Ionization: Electrospray ionization in positive ion mode (ESI+).[5]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for paroxetine (330.0 → 70.0) and an internal standard (e.g., fluoxetine, 310 → 43.9).[5] The transitions for Desmethylene paroxetine would need to be optimized.

  • Sample Preparation: Liquid-liquid extraction from human EDTA plasma using a mixture of ethyl acetate/hexane (50/50; v/v).[5]

HPTLC Method for Paroxetine Hydrochloride in Tablets

A simple and rapid method for the quantification of paroxetine in solid dosage forms.

  • Instrumentation: High-Performance Thin-Layer Chromatography system with a densitometric scanner.

  • Stationary Phase: TLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase: Ethyl acetate:acetic acid:water (7.5:1.5:1 v/v/v).[6]

  • Application: Standard solutions of paroxetine hydrochloride are applied as bands on the TLC plate.

  • Development: The plate is developed in a suitable chamber up to a certain distance.

  • Detection: The plate is dried and scanned at 296 nm.[6]

  • Quantification: A calibration curve is obtained by plotting the peak area versus the concentration of paroxetine hydrochloride.[6]

Visualizations

Paroxetine Metabolism Pathway

The following diagram illustrates the metabolic pathway of paroxetine, primarily mediated by the cytochrome P450 enzyme CYP2D6, leading to the formation of metabolites such as Desmethylene paroxetine.[7][8][9]

Paroxetine_Metabolism Paroxetine Paroxetine Intermediate Catechol Intermediate Paroxetine->Intermediate CYP2D6 (Primary) CYP3A4, CYP1A2 (Minor) Metabolites Inactive Metabolites (including Desmethylene paroxetine) Intermediate->Metabolites Methylation & Conjugation

Caption: Metabolic conversion of Paroxetine.

Experimental Workflow for LC-MS/MS Bioanalysis

This diagram outlines the typical workflow for the quantification of a drug metabolite like Desmethylene paroxetine in a biological matrix using LC-MS/MS.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Collection Spiking Spike with Internal Standard Plasma_Sample->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Quantification Quantification using Calibration Curve Detection->Quantification Validation Method Validation Quantification->Validation

Caption: Bioanalytical workflow using LC-MS/MS.

References

Establishing the Analytical Reference Standard for Desmethylene Paroxetine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylene paroxetine hydrochloride is a major metabolite and a significant process-related impurity of Paroxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI).[1][2] Accurate and reliable quantification of this compound is crucial for ensuring the quality, safety, and efficacy of Paroxetine drug products. The establishment of a well-characterized analytical reference standard is the foundation of any robust analytical method. This guide provides a comparative overview of the analytical reference standard for this compound, offering insights into its characterization, and performance in validated analytical methods, and a comparison with potential alternative reference materials.

Characterization of this compound Reference Standard

A reliable analytical reference standard for this compound should be thoroughly characterized to confirm its identity, purity, and potency. Commercially available certified reference materials (CRMs) from reputable suppliers typically provide a Certificate of Analysis (CoA) detailing this information.[3][4]

Key Characterization Data:

ParameterMethodTypical Specification
Identity ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Infrared Spectroscopy (IR)Conforms to the expected structure of this compound.
Purity High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV or MS detection≥ 98%
Water Content Karl Fischer TitrationReport value
Residual Solvents Gas Chromatography (GC)Meets USP <467> or ICH Q3C limits
Assay qNMR or Mass BalanceReport value (typically on an anhydrous, solvent-free basis)

Alternative Reference Standards:

While a certified reference standard of this compound is the primary choice for its quantification, other related impurities of Paroxetine could potentially be used as secondary or alternative standards in certain analytical applications. The selection of an alternative standard should be justified based on its structural similarity, stability, and availability.

Comparison of Potential Reference Standards:

CompoundChemical NameRationale for UseConsiderations
This compound 4-[[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol hydrochloridePrimary Standard: Identical to the analyte of interest, ensuring the most accurate quantification.Availability and cost of a certified reference material.
Paroxetine Related Compound B (Desfluoroparoxetine) (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenylpiperidine hydrochlorideAlternative Standard: Structural analogue, may have a similar chromatographic behavior and UV response.Response factor relative to Desmethylene paroxetine needs to be determined and validated. Potential for co-elution with other impurities.
Paroxetine Related Compound D (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidineAlternative Standard: A key intermediate in the synthesis of Paroxetine and its metabolites.Significant structural difference may lead to a different response factor. May not be suitable for all analytical methods.
Paroxetine-d4 Hydrochloride rac trans-Paroxetine-d4 HydrochlorideInternal Standard: Isotopically labeled analogue of the parent drug. Ideal for LC-MS/MS methods to correct for matrix effects and variability in sample preparation.Not a direct standard for Desmethylene paroxetine, but crucial for accurate quantification in complex matrices.

Analytical Methodologies and Performance Data

The quantification of this compound is typically performed using chromatographic techniques such as HPLC and UPLC, coupled with UV or mass spectrometry detectors. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC-UV)

A stability-indicating HPLC method is essential for separating Desmethylene paroxetine from the active pharmaceutical ingredient (API), Paroxetine, and other related impurities.

Typical HPLC-UV Method Parameters:

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV at 295 nm
Injection Volume 10 µL
Column Temperature 30 °C

Performance Data (Illustrative):

ParameterThis compoundParoxetineParoxetine Related Compound B
Retention Time (min) ~4.5~6.8~5.2
Relative Retention Time (vs. Paroxetine) ~0.661.00~0.76
Resolution (Rs) > 2.0 (from adjacent peaks)-> 2.0 (from adjacent peaks)
Linearity (r²) > 0.999> 0.999> 0.999
LOD ~0.01% (relative to Paroxetine)-~0.01% (relative to Paroxetine)
LOQ ~0.03% (relative to Paroxetine)-~0.03% (relative to Paroxetine)
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For highly sensitive and selective quantification, especially in biological matrices, a UPLC-MS/MS method is preferred. The use of a stable isotope-labeled internal standard, such as Paroxetine-d4, is highly recommended to ensure accuracy and precision.

Typical UPLC-MS/MS Method Parameters:

ParameterCondition
Column C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Desmethylene paroxetine: Specific precursor > product ion pair; Paroxetine-d4: Specific precursor > product ion pair
Injection Volume 5 µL
Column Temperature 40 °C

Performance Data (Illustrative):

ParameterThis compound
Retention Time (min) ~1.8
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Accuracy (% Bias) Within ±15%
Precision (% RSD) < 15%
Matrix Effect Compensated by internal standard

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Determination
  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., mobile phase) to obtain a known concentration (e.g., 10 µg/mL).

  • Sample Preparation: Prepare the sample containing this compound at a similar concentration to the standard solution.

  • Chromatographic System: Use a validated HPLC system with a C18 column and a UV detector set to 295 nm.

  • Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph.

  • Calculation: Calculate the purity of the sample by comparing the peak area of Desmethylene paroxetine in the sample chromatogram to that in the standard chromatogram.

Protocol 2: UPLC-MS/MS Method for Quantification in a Sample Matrix
  • Standard Curve Preparation: Prepare a series of calibration standards by spiking known amounts of this compound reference standard into a blank matrix. Add a fixed concentration of the internal standard (e.g., Paroxetine-d4) to each standard.

  • Sample Preparation: To the unknown sample, add the same fixed concentration of the internal standard. Perform a sample extraction (e.g., protein precipitation or liquid-liquid extraction) to remove interferences.

  • Chromatographic System: Use a validated UPLC-MS/MS system with a C18 column and a triple quadrupole mass spectrometer.

  • Analysis: Inject the prepared standards and samples into the UPLC-MS/MS system.

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the unknown sample from the calibration curve.

Signaling Pathways and Workflows

experimental_workflow Analytical Workflow for this compound cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification ref_std Reference Standard (Desmethylene Paroxetine HCl) dilution Serial Dilution (for Calibration Curve) ref_std->dilution sample Test Sample extraction Sample Extraction (if required) sample->extraction is Internal Standard (e.g., Paroxetine-d4) is->dilution is->extraction hplc HPLC-UV dilution->hplc Purity Analysis uplc_ms UPLC-MS/MS extraction->uplc_ms Trace Quantification chromatogram Chromatogram Acquisition hplc->chromatogram uplc_ms->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Workflow for the analysis of this compound.

Conclusion

The establishment of a well-characterized analytical reference standard for this compound is paramount for the accurate and reliable quality control of Paroxetine drug substances and products. A certified reference material, with its comprehensive Certificate of Analysis, provides the necessary assurance of identity, purity, and potency. While alternative reference standards may be considered, their use requires careful validation, including the determination of relative response factors. The choice of analytical methodology, either HPLC-UV for routine purity testing or the more sensitive and specific UPLC-MS/MS for trace-level quantification, should be guided by the specific analytical requirements. The protocols and performance data presented in this guide offer a framework for establishing and validating robust analytical methods for this compound.

References

Unraveling the Neurochemical Landscape of SSRI Metabolites: A Comparative Analysis of Desmethylene Paroxetine and its Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the neurochemical effects of the primary metabolites of commonly prescribed selective serotonin reuptake inhibitors (SSRIs) reveals a diverse pharmacological landscape. This guide provides a comparative analysis of Desmethylene paroxetine, the major metabolite of paroxetine, and the principal metabolites of fluoxetine (norfluoxetine), sertraline (desmethylsertraline), and citalopram/escitalopram (desmethylcitalopram and didesmethylcitalopram). The data presented herein, including binding affinities and neurotransmitter reuptake inhibition, offers valuable insights for researchers, scientists, and drug development professionals in understanding the full spectrum of SSRI pharmacology.

While parent SSRIs are extensively studied, their metabolites can also exhibit significant neurochemical activity, contributing to the overall therapeutic efficacy and side-effect profile of the medication. This comparison focuses on the interaction of these metabolites with the primary targets of antidepressant action: the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Comparative Neurochemical Data

The following tables summarize the available quantitative data on the binding affinities (Ki) and 50% inhibitory concentrations (IC50) for neurotransmitter reuptake of Desmethylene paroxetine and other major SSRI metabolites. This data provides a snapshot of their potency and selectivity for the monoamine transporters.

Table 1: Binding Affinities (Ki, nM) of SSRI Metabolites for Monoamine Transporters

MetaboliteSERTNETDAT
Desmethylene paroxetine 0.72[1]Data Not AvailableData Not Available
Norfluoxetine (S-enantiomer) 1.3 - 14Less potent than fluoxetineData Not Available
Desmethylsertraline 76[2]420[2]440[2]
Desmethylcitalopram Similar to citalopram500-fold lower than SERT affinity[3]Data Not Available
Didesmethylcitalopram Functions as an SSRI[4]Data Not AvailableData Not Available

Table 2: Neurotransmitter Reuptake Inhibition (IC50, nM) of SSRI Metabolites

MetaboliteSerotonin (5-HT)Norepinephrine (NE)Dopamine (DA)
Desmethylene paroxetine Data Not AvailableData Not AvailableData Not Available
Norfluoxetine (S-enantiomer) Potent inhibitorLess potent than fluoxetineData Not Available
Desmethylsertraline Less potent than sertralineWeak antagonistData Not Available
Desmethylcitalopram Data Not AvailableData Not AvailableData Not Available
Didesmethylcitalopram Data Not AvailableData Not AvailableData Not Available

In-Depth Metabolite Profiles

Norfluoxetine: The primary active metabolite of fluoxetine, norfluoxetine, exists as two enantiomers, with the S-enantiomer being a more potent inhibitor of serotonin uptake than the R-enantiomer. S-Norfluoxetine demonstrates a high affinity for SERT, with reported Ki values ranging from 1.3 to 14 nM. It is less potent than its parent compound, fluoxetine, as an inhibitor of norepinephrine reuptake.

Desmethylsertraline: The main metabolite of sertraline, desmethylsertraline, is significantly less potent than its parent drug as a serotonin reuptake inhibitor, with a Ki of 76 nM for SERT.[2] Interestingly, it displays a more balanced profile as a monoamine reuptake inhibitor, with Ki values of 420 nM for NET and 440 nM for DAT, suggesting it may act as a weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[2] Despite its reduced potency at SERT, its accumulation in the brain over time may contribute to the overall therapeutic effects of sertraline.[5]

Desmethylcitalopram and Didesmethylcitalopram: Desmethylcitalopram, the primary metabolite of both citalopram and escitalopram, functions as a selective serotonin reuptake inhibitor (SSRI), similar to its parent compounds.[6] Its affinity for the human serotonin transporter is comparable to that of citalopram, while its affinity for the norepinephrine transporter is approximately 500-fold lower.[3] The subsequent metabolite, didesmethylcitalopram, is also considered an active metabolite and functions as an SSRI, though some studies suggest it is pharmacologically inactive.[4][7] Further research is needed to fully elucidate its neurochemical profile.

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams have been generated using Graphviz.

SSRI_Metabolite_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT NET NET DAT DAT Serotonin_vesicle Serotonin Vesicle Synaptic_Cleft Synaptic_Cleft Serotonin_vesicle->Synaptic_Cleft Release Synaptic_Cleft->SERT Reuptake Serotonin Serotonin Serotonin_Receptor Serotonin Receptor Serotonin->Serotonin_Receptor Binding SSRI_Metabolite SSRI Metabolite SSRI_Metabolite->SERT Inhibition SSRI_Metabolite->NET Inhibition (variable) SSRI_Metabolite->DAT Inhibition (variable) Radioligand_Binding_Assay start Start: Prepare cell membranes expressing transporters incubation Incubate membranes with radioligand and competing metabolite start->incubation filtration Separate bound and free radioligand by filtration incubation->filtration scintillation Quantify bound radioligand using scintillation counting filtration->scintillation analysis Data Analysis: Determine Ki values scintillation->analysis end End: Binding affinity determined analysis->end Reuptake_Assay start Start: Prepare synaptosomes or cells expressing transporters preincubation Pre-incubate with varying concentrations of metabolite start->preincubation uptake Add radiolabeled neurotransmitter to initiate uptake preincubation->uptake termination Terminate uptake after a defined time uptake->termination quantification Quantify neurotransmitter uptake termination->quantification analysis Data Analysis: Determine IC50 values quantification->analysis end End: Reuptake inhibition determined analysis->end

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Desmethylene Paroxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Desmethylene paroxetine hydrochloride, a major metabolite of the selective serotonin reuptake inhibitor (SSRI) paroxetine, requires careful handling and disposal due to its potential environmental impact.[1][2] This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, aligning with general best practices for pharmaceutical waste management.

Regulatory Framework

In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). While specific regulations for this compound are not explicitly detailed, it is prudent to handle it with the same level of caution as its parent compound, paroxetine, which is classified as hazardous waste due to its ecotoxicity.[3][4] All disposal procedures must comply with federal, state, and local regulations.

Chemical and Physical Properties

Understanding the properties of this compound is crucial for its safe handling and disposal. The following table summarizes key quantitative data for both the metabolite and its parent compound.

PropertyThis compoundParoxetine Hydrochloride
CAS Number 1394861-12-1[1]78246-49-8
Molecular Formula C₁₈H₂₀FNO₃ • HCl[1]C₁₉H₂₀FNO₃ • HCl
Molecular Weight 353.8 g/mol [1]365.8 g/mol
Melting Point 104-107°C[5]Not available
Solubility DMSO (Slightly), Methanol (Slightly)[5]Freely soluble in methanol, soluble in ethanol, sparingly soluble in dichloromethane, and slightly soluble in water.
Storage Temperature -20°C Freezer[5]Room temperature

Step-by-Step Disposal Protocol

This protocol provides a general framework for the disposal of this compound. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Waste Identification and Segregation
  • Classification: Treat all solid and liquid waste containing this compound as hazardous chemical waste. This includes pure compounds, contaminated lab materials (e.g., gloves, weighing paper, pipette tips), and solutions.

  • Segregation: Do not mix this compound waste with non-hazardous waste. Keep it segregated from other chemical waste streams unless approved by your EHS department to prevent unintended reactions.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[6]

Containment and Labeling
  • Solid Waste:

    • Collect in a designated, leak-proof, and sealable container.

    • Ensure the container is compatible with the chemical.

  • Liquid Waste:

    • Use a sealable, shatter-resistant container (e.g., a plastic-coated glass bottle or a high-density polyethylene bottle).

    • Do not fill the container to more than 80% capacity to allow for expansion.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste."

    • List all contents, including "this compound" and any solvents, with their approximate concentrations.

    • Include the date of accumulation.

On-site Storage
  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of the laboratory personnel and away from general traffic.

  • Ensure secondary containment to prevent spills.

Final Disposal
  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.

  • Licensed Contractor: The EHS department will typically coordinate with a licensed hazardous waste disposal contractor for the final treatment and disposal, which is often incineration for pharmaceutical waste.[6]

  • Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS department.

Experimental Workflow for Waste Preparation

While no specific experimental protocols for the chemical neutralization of this compound are readily available, the following workflow outlines the critical steps for preparing the waste for disposal.

cluster_prep Waste Preparation cluster_contain Containment cluster_label Labeling and Storage cluster_dispose Final Disposal A Identify Waste Containing This compound B Don Appropriate PPE A->B C Segregate from Other Waste Streams B->C D Select Appropriate Waste Container (Solid or Liquid) C->D E Transfer Waste to Container D->E F Securely Seal Container E->F G Label with 'Hazardous Waste' and Contents F->G H Store in Designated Satellite Accumulation Area G->H I Contact Institutional EHS for Pickup H->I J Complete Waste Disposal Documentation I->J

Caption: Workflow for the preparation and disposal of this compound waste.

Signaling Pathway for Disposal Decision-Making

The following diagram illustrates the logical steps and decision points in the proper disposal of this compound.

start Waste Generated Containing This compound is_hazardous Is it Hazardous Waste? start->is_hazardous treat_as_hazardous Yes: Treat as Hazardous Waste is_hazardous->treat_as_hazardous Default non_hazardous No (Requires Specific Data) is_hazardous->non_hazardous If Data Available follow_protocol Follow Institutional Hazardous Waste Protocol treat_as_hazardous->follow_protocol end Proper Disposal follow_protocol->end consult_ehs Consult EHS for Specific Guidance non_hazardous->consult_ehs consult_ehs->end

Caption: Decision-making pathway for this compound disposal.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby minimizing risks to themselves and the environment. Always prioritize safety and consult with your institution's EHS professionals for guidance tailored to your specific location and facilities.

References

Personal protective equipment for handling Desmethylene paroxetine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document provides critical safety and logistical information for handling Desmethylene paroxetine hydrochloride in a laboratory setting. Researchers, scientists, and drug development professionals should review this guidance before commencing any work with this compound.

This compound is a major metabolite of the selective serotonin reuptake inhibitor (SSRI) paroxetine.[1] As an active pharmaceutical ingredient (API), it requires careful handling to minimize exposure and ensure a safe laboratory environment.[2][3][4] The following procedures are based on the safety profile of paroxetine hydrochloride and general best practices for handling potent pharmaceutical compounds.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved particulate respirator (e.g., N95) or higher.To prevent inhalation of airborne particles, especially when handling the solid form.[5]
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact, which can cause irritation.[3][5]
Body Protection A dedicated lab coat or a disposable gown (e.g., Tyvek®).[6][7]To protect skin and personal clothing from contamination.
Foot Protection Closed-toe shoes.Standard laboratory practice to protect against spills.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial to minimize the risk of exposure and contamination. The following steps outline the safe handling of this compound from receipt to disposal.

  • Preparation and Area Setup:

    • Designate a specific area for handling the compound, preferably a chemical fume hood or a ventilated enclosure.[8]

    • Ensure all necessary PPE is available and in good condition.

    • Prepare all equipment (e.g., balances, spatulas, glassware) and have waste containers readily accessible.

    • Cover the work surface with absorbent, disposable bench paper.

  • Compound Weighing and Aliquoting:

    • Perform all manipulations of the solid compound within a chemical fume hood or other ventilated enclosure to control airborne dust.

    • Use appropriate tools (e.g., anti-static spatulas) to handle the powder.

    • Close the primary container immediately after use.

  • Solution Preparation:

    • When dissolving the compound, add the solvent slowly to the solid to minimize splashing.

    • If sonication is required, ensure the container is securely capped.

  • Post-Handling Procedures:

    • Wipe down the work area with an appropriate cleaning agent.

    • Dispose of all contaminated disposable materials in the designated hazardous waste stream.

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then gown, then eye and respiratory protection).

    • Wash hands thoroughly with soap and water after removing PPE.[5]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

  • Solid Waste: All solid waste, including contaminated PPE, bench paper, and empty containers, must be collected in a clearly labeled hazardous waste container.[5]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container for organic or pharmaceutical waste.

  • Environmental Precautions: Do not dispose of this compound or its waste down the drain or in the general trash. All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area don_ppe Don PPE prep_area->don_ppe weigh Weigh Compound (in fume hood) don_ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash Wash Hands doff_ppe->wash

Caption: Workflow for Safe Handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.